2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,3,6-trifluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF6N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFHNWFNCGXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382336 | |
| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-46-5 | |
| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-Trifluoro-4-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (CAS No. 84940-46-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details its chemical and physical properties, provides insights into its synthesis, and discusses its applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols and data to facilitate its use in the laboratory.
Chemical and Physical Properties
This compound, with the CAS number 84940-46-5, is a highly fluorinated pyridine derivative.[1][2] The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable synthon for introducing fluorine into organic molecules. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of drug candidates.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 84940-46-5 |
| Molecular Formula | C₆HF₆N |
| Molecular Weight | 201.07 g/mol [1] |
| Appearance | Clear, colorless liquid |
| Purity | ≥97% |
Synthesis of Trifluoromethylpyridines: General Strategies
The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research due to their importance as intermediates in the production of various bioactive molecules.[3][4] Several general methods have been developed for their preparation, primarily falling into two categories:
-
Chlorine/Fluorine Exchange: This method typically involves the chlorination of a picoline precursor to form a trichloromethylpyridine, followed by a fluorine exchange reaction using a fluorinating agent.[3]
-
Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from smaller, trifluoromethyl-containing building blocks.[3]
Illustrative Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine and can be adapted for the synthesis of other fluorinated pyridines.[5]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Calcium Hydride
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to allow for the crystallization of 4-pyridylammonium tetrafluoroborate.
-
Slowly add sodium nitrite to the suspension, maintaining the temperature between 5-9 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to an aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry with anhydrous Na₂SO₄.
-
Filter the solution and add well-crushed CaH₂ to thoroughly dry the solution overnight.
-
Remove the solvent by distillation to obtain 4-fluoropyridine.
Diagram 1: Synthesis of 4-Fluoropyridine
Caption: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction.
Chemical Reactivity and Applications
The highly electrophilic nature of the perfluorinated pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms at positions 2, 4, and 6 are potential sites for substitution by various nucleophiles.
Nucleophilic Aromatic Substitution
The regioselectivity of nucleophilic attack on polyfluorinated pyridines is influenced by the electronic effects of the substituents and the reaction conditions. In pentafluoropyridine, nucleophilic attack generally occurs preferentially at the 4-position.[6] The presence of the electron-withdrawing trifluoromethyl group at the 4-position of the target molecule is expected to further activate the ring towards nucleophilic attack, primarily at the 2- and 6-positions.
Diagram 2: Nucleophilic Aromatic Substitution
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Cross-Coupling Reactions
Trifluoromethyl-substituted pyridines are valuable partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[7]
Diagram 3: Suzuki-Miyaura Cross-Coupling
Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
Spectral Data
Detailed spectral data for this compound is not widely published. However, the following tables provide typical chemical shift ranges for related fluorinated pyridine compounds, which can aid in the characterization of the target molecule.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Fluorinated Pyridines
| Nucleus | Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons on the pyridine ring. |
| ¹³C | 110 - 160 | Aromatic carbons. Carbons attached to fluorine will show C-F coupling. |
Table 3: Typical ¹⁹F NMR Chemical Shifts
| Functional Group | Chemical Shift (ppm vs. CFCl₃) |
| -CF₃ on an aromatic ring | -60 to -70 |
| Aromatic C-F | -80 to -170 |
Safety and Handling
As with all highly fluorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique electronic properties and reactivity make it an attractive starting material for the introduction of fluorinated pyridine moieties into drug candidates. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support further research and development in this area.
References
- 1. This compound | 84940-46-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine molecular weight
An In-depth Technical Guide to 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and materials science.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of this compound.
| Property | Value |
| Molecular Formula | C₆HF₆N |
| Molecular Weight | 201.07 g/mol |
| CAS Number | 84940-46-5 |
Synthesis of Fluorinated Pyridines: A General Overview
Two prevalent methods for the synthesis of trifluoromethylpyridine (TFMP) derivatives are:
-
Chlorine/Fluorine Exchange: This method often starts with a corresponding trichloromethylpyridine and involves a halogen exchange reaction to introduce fluorine.
-
Building Block Approach: This strategy involves the construction of the pyridine ring from a smaller, trifluoromethyl-containing building block.
A third, less common method involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species that reacts with bromo- or iodopyridines.
Illustrative Synthetic Pathway
The following diagram illustrates a generalized synthetic approach that could be adapted for the synthesis of this compound, based on common reactions for preparing fluorinated pyridines.
Caption: Generalized synthetic workflow for fluorinated pyridines.
Applications in Research and Development
Fluorinated pyridines, including those with trifluoromethyl groups, are pivotal in the development of new pharmaceuticals and agrochemicals. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, which are all critical properties for bioactive compounds.
While specific biological activities or signaling pathway involvements for this compound are not extensively documented, its structural motifs are found in a variety of biologically active molecules. For instance, the trifluoromethylpyridine core is a key component in several commercialized agrochemicals.[1] The 4-trifluoromethyl-substituted pyridine moiety, in particular, is present in agrochemicals like flonicamid and pyroxsulam.[1]
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) for this compound are not publicly available. The acquisition and analysis of such data would be a critical step for any researcher working with this compound to confirm its identity and purity.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential in various fields of chemical research, particularly in the design of novel bioactive molecules. While specific experimental and biological data for this compound remain limited in the public domain, the general understanding of fluorinated pyridine synthesis and their applications provides a strong basis for its exploration by researchers and drug development professionals. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.
References
An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine. This highly fluorinated pyridine derivative is a key building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. This document consolidates available data on its physicochemical properties, synthesis, and reactivity. Due to its primary role as a chemical intermediate, direct biological activity and associated signaling pathway data are not available in the current literature. Therefore, this guide focuses on its chemical characteristics to aid researchers in its application for synthetic chemistry.
Core Chemical Properties
This compound is a stable organic compound under standard conditions. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its chemical and physical properties, rendering the pyridine ring highly electron-deficient.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₆HF₆N | [1][2] |
| Molecular Weight | 201.07 g/mol | [1][2] |
| CAS Number | 84940-46-5 | [1][3] |
| Physical State | Solid | [3] |
| Appearance | Clear, colorless | |
| Boiling Point | 104-106 °C | [2] |
| Density | 1.579 g/mL | [2] |
| Refractive Index | 1.3774 | [2] |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (qualitative). Insoluble in water (inferred from similar compounds). | [4] |
Synthesis Strategies
A plausible specific approach for this compound would involve the multi-step transformation of a substituted picoline, though the precise starting material and conditions are not documented in available literature.
Chemical Reactivity
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, a consequence of the strong electron-withdrawing effects of the three fluorine atoms and the trifluoromethyl group. This high degree of activation makes the compound susceptible to nucleophilic aromatic substitution (SNAr).[7]
Nucleophilic Aromatic Substitution (SNAr)
Polyfluorinated pyridines are known to undergo nucleophilic substitution, where a fluorine atom is displaced by a nucleophile. The positions most susceptible to attack are typically the 2-, 4-, and 6-positions. For pentafluoropyridine, substitution occurs preferentially at the 4-position.[8] The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.
Given the substitution pattern of this compound, nucleophilic attack would be expected to occur at one of the fluorine-substituted positions, likely influenced by steric and electronic factors. However, specific experimental protocols for such reactions with this compound are not available in the reviewed literature.
Spectroscopic Data
Detailed spectroscopic data (1H NMR, 13C NMR, 19F NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structurally related compounds, such as other trifluoromethylpyridines, spectroscopic information can be found in various chemical databases and literature.[9][10][11][12][13] Researchers are advised to acquire their own analytical data upon synthesis or purchase of this compound.
Biological Activity and Applications
There is no available literature detailing any direct biological activity or involvement in signaling pathways for this compound. Its highly functionalized and electron-deficient nature strongly suggests its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[14]
The trifluoromethylpyridine scaffold is a common feature in a variety of agrochemicals (including herbicides, insecticides, and fungicides) and pharmaceuticals.[5][6][15] The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[14] Therefore, this compound is a valuable building block for the discovery and development of new chemical entities in these fields.
Safety and Handling
This compound is a hazardous chemical. It is flammable and toxic if swallowed. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. For detailed safety information, please refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a highly fluorinated pyridine derivative with significant potential as a building block in synthetic organic chemistry. Its key chemical feature is the electron-deficient nature of the pyridine ring, which predisposes it to nucleophilic aromatic substitution reactions. While specific experimental protocols for its synthesis and reactions are not widely documented, general principles of trifluoromethylpyridine chemistry provide a strong basis for its utilization. The absence of direct biological activity data underscores its role as a synthetic intermediate for the creation of novel agrochemicals and pharmaceuticals. Further research into the specific reactivity and applications of this compound is warranted.
References
- 1. This compound | 84940-46-5 [chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Introduction: The Significance of Polysubstituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Among the vast array of substituted pyridines, those bearing multiple fluorine atoms and a trifluoromethyl group have garnered significant attention. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a key building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis: A Strategic Approach to a Complex Target
A logical retrosynthetic analysis of this compound suggests a strategy centered on the late-stage introduction of fluorine atoms onto a pre-functionalized pyridine ring. The most viable approach involves the halogen exchange (Halex) reaction on a polychlorinated precursor. This strategy is advantageous as the synthesis of polychlorinated pyridines is often more straightforward and cost-effective. The key disconnection, therefore, leads back to 2,3,6-Trichloro-4-(trifluoromethyl)pyridine.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Precursor: 2,3,6-Trichloro-4-(trifluoromethyl)pyridine
The industrial synthesis of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine typically commences from the readily available and inexpensive starting material, 4-picoline (4-methylpyridine).[1] This multi-step process involves exhaustive chlorination of both the pyridine ring and the methyl group, followed by a halogen exchange reaction to form the trifluoromethyl group.
Step 1.1: Exhaustive Chlorination of 4-Picoline
The initial step involves the radical chlorination of 4-picoline to introduce chlorine atoms onto both the pyridine nucleus and the methyl group. This is typically achieved by treating 4-picoline with an excess of chlorine gas under high-temperature, gas-phase conditions, or in a liquid phase with radical initiators. This process is generally non-selective and leads to a mixture of chlorinated products. The desired intermediate from this step is 2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine.
Step 1.2: Fluorination of the Trichloromethyl Group
The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. This transformation is a classic example of a Swarts reaction, where a chlorinated organic compound is treated with a metal fluoride.[2] Anhydrous hydrogen fluoride (HF) is a common reagent for this purpose, often in the presence of a Lewis acid catalyst such as antimony trifluoride (SbF₃) or iron(III) chloride (FeCl₃).[3][4] This reaction is typically carried out under pressure and at elevated temperatures. The selection of the catalyst is crucial for achieving high conversion and selectivity.
The reaction proceeds via the formation of a carbocationic intermediate, which is then attacked by a fluoride ion. The presence of the Lewis acid facilitates the cleavage of the C-Cl bond.
Caption: Workflow for the synthesis of the key precursor.
A patent describes the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process using chlorine gas, initially with UV radiation and subsequently with a WCl₆ catalyst.[5] While this is a different isomer, the general principles of exhaustive chlorination are applicable.
Part 2: The Crucial Halogen Exchange (Halex) Reaction: Synthesis of this compound
The final and most critical step in the synthesis is the conversion of the chloro-substituents on the pyridine ring to fluoro-substituents. This is accomplished through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction.
The choice of the fluorinating agent is paramount for the success of this reaction. Commonly used reagents include potassium fluoride (KF) and anhydrous hydrogen fluoride (HF).[3][6]
Mechanism of the Halex Reaction
The Halex reaction on an electron-deficient pyridine ring, such as 2,3,6-Trichloro-4-(trifluoromethyl)pyridine, proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chloro-substituents towards nucleophilic attack by the fluoride ion. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, to facilitate the dissolution of the fluoride salt and to promote the reaction.
References
- 1. 2,3,6-Trichloro-4-(trifluoromethyl)pyridine|CAS 81565-20-0 [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a highly fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its IUPAC name is This compound . The strategic incorporation of multiple fluorine atoms and a trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data for researchers in drug discovery and development.
Physicochemical and Spectral Data
The unique substitution pattern of this compound results in distinct physicochemical properties. While extensive experimental data for this specific molecule is not widely published, data from commercial suppliers and analogous compounds provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Fluoro-4-(trifluoromethyl)pyridine | 2,3,6-Trifluoropyridine |
| CAS Number | 84940-46-5[4] | 118078-66-3[5] | 3512-18-3[6] |
| Molecular Formula | C₆HF₆N[4] | C₆H₃F₄N[5] | C₅H₂F₃N[6] |
| Molecular Weight | 201.07 g/mol | 165.09 g/mol [5] | 133.07 g/mol [6] |
| Appearance | Clear colorless liquid[4] | Liquid[5] | - |
| Assay | ≥96.0% (GC)[4] | ≥94%[5] | - |
| Refractive Index | 1.3745-1.3795 @ 20°C[4] | n20/D 1.400[5] | - |
| Density | - | 1.355 g/mL at 25 °C[5] | - |
Spectral Data Interpretation:
-
¹H NMR: A single signal, likely a multiplet, is expected in the aromatic region for the lone proton on the pyridine ring.
-
¹³C NMR: The spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. The chemical shifts will be significantly influenced by the attached fluorine atoms, with characteristic C-F coupling constants.
-
¹⁹F NMR: This is the most informative NMR technique for this compound. Four distinct signals are expected: one for each of the fluorine atoms on the pyridine ring (at positions 2, 3, and 6) and one for the trifluoromethyl group at position 4. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms will provide crucial information about the substitution pattern. For example, crude ¹⁹F NMR data for 2-fluoro-4-(trifluoromethyl)pyridine shows signals at -65.12 ppm (s, 3F) and -66.52 ppm (s, 1F).[7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of fluorine atoms and the trifluoromethyl group.
Synthesis and Reactivity
The synthesis of polyfluorinated pyridines, particularly those bearing a trifluoromethyl group, often involves multi-step processes. General strategies for the synthesis of trifluoromethylpyridines include:
-
Chlorine/Fluorine Exchange: This is a common method that starts with a chlorinated pyridine precursor. The chlorine atoms are then substituted with fluorine using a fluorinating agent. For example, the synthesis of 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) can be achieved through liquid-phase chlorination of a methylpyridine derivative followed by vapor-phase fluorination.[3]
-
Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from smaller, fluorinated building blocks.[3]
-
Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pyridine ring using a trifluoromethylating agent.[3]
A plausible synthetic route to this compound could involve the fluorination of a corresponding polychlorinated or polybrominated 4-(trifluoromethyl)pyridine precursor. The reactivity of the halogen atoms on the pyridine ring towards nucleophilic substitution is a key factor in such syntheses.
Applications in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to the advantageous properties imparted by the trifluoromethyl group.[1][2] These properties include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[1]
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[1][8]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting the molecule's overall solubility and binding characteristics.[1]
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to enhanced binding affinity and potency.[1]
Derivatives of trifluoromethylpyridine have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[2] The unique electronic and steric properties of these compounds make them attractive for targeting specific biological pathways.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the synthesis of a related compound, 4-fluoropyridine, via the Balz-Schiemann reaction is presented below for illustrative purposes. This type of reaction could potentially be adapted for the synthesis of more complex fluorinated pyridines.
Illustrative Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [9]
-
Diazotization: 4-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled, and sodium nitrite is added slowly while maintaining a low temperature to form the diazonium salt.
-
Decomposition: The diazonium tetrafluoroborate salt is then decomposed, typically by heating, to yield 4-fluoropyridine.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography.
Note: This is a generalized procedure and would require significant optimization and adaptation for the synthesis of the target molecule, this compound. The synthesis of highly fluorinated compounds often requires specialized reagents and reaction conditions.
Signaling Pathways and Logical Relationships
The direct involvement of this compound in specific signaling pathways has not been detailed in the available literature. However, based on the known activities of other trifluoromethylpyridine derivatives, it is plausible that this compound or its derivatives could act as inhibitors of protein kinases, which are key components of many signaling pathways that regulate cell growth, proliferation, and survival.[2]
Below is a generalized logical workflow for the initial stages of investigating the biological activity of a novel trifluoromethylpyridine compound like this compound.
Caption: A logical workflow for the initial biological evaluation of a novel compound.
The following diagram illustrates a simplified, hypothetical signaling pathway where a trifluoromethylpyridine derivative might act as a kinase inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 5. 2-Fluoro-4-(trifluoromethyl)pyridine = 94 118078-66-3 [sigmaaldrich.com]
- 6. 2,3,6-Trifluoropyridine | C5H2F3N | CID 2783288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2,3,4-Trichloro-6-(trifluoromethyl)pyridine|CAS 1214344-06-5 [benchchem.com]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Technical Safety Guide: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (CAS No. 84940-46-5). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure researchers and laboratory personnel can manage this reagent safely and effectively.
Chemical Identification and Properties
This substance is a fluorinated pyridine derivative, primarily used as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Citation |
| Molecular Formula | C₆HF₆N | [1] |
| Molecular Weight | 201.07 g/mol | [1] |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
| Boiling Point/Range | 104 - 106 °C (219.2 - 222.8 °F) | [2] |
| Specific Gravity | 1.579 g/cm³ | [2] |
| Refractive Index | 1.3745 - 1.3795 (@ 20°C) | [3] |
| Melting Point/Range | No data available | [2] |
| Solubility | No information available | [2] |
Hazard Identification and Classification
This chemical is classified as hazardous. The following GHS (Globally Harmonized System) classification provides a summary of the potential risks associated with its handling and use.
| Classification | Code | Pictogram | Signal Word |
| Flammable liquids (Category 3) | H226 | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315 | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | Warning |
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound are not available in the reviewed literature.[2][4] The hazard assessment is based on the GHS classification criteria.
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this reagent. The following sections detail procedures for safe handling, emergency response, and storage.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally required. The logical workflow for selecting appropriate PPE is outlined in the diagram below.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[5] Eyewash stations and safety showers must be readily accessible.[5]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and flame.[5]
First-Aid Measures Protocol
In case of exposure, follow the first-aid protocol outlined in the diagram below. Seek immediate medical attention for all exposure routes.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available literature on 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is limited. This guide provides a comprehensive overview of the existing data for this specific compound and supplements it with information on closely related trifluoromethylpyridines to offer a broader context for research and development.
Introduction
Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring significantly alters the molecule's physicochemical properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound is a polyfluorinated derivative within this class, holding potential as a versatile building block for the synthesis of novel bioactive molecules. Its unique substitution pattern is of interest for creating compounds with specific electronic and steric profiles. This guide aims to consolidate the available technical information on this compound and related compounds, providing a valuable resource for researchers in the field.
Physicochemical Properties
While comprehensive experimental data for this compound is not extensively published, key properties have been collated from chemical suppliers and databases.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84940-46-5 | [1][2][3][4][5] |
| Molecular Formula | C₆HF₆N | [1][2][4][5] |
| Molecular Weight | 201.07 g/mol | [2][5] |
| IUPAC Name | This compound | [1][4] |
| Appearance | Clear, colorless liquid | [4] |
| Purity (Assay by GC) | ≥96.0% - 97% | [2][4] |
| Refractive Index (@ 20°C) | 1.3745 - 1.3795 | [4] |
Table 2: Comparative Properties of Related Trifluoromethylpyridines
To provide a broader context, the properties of two related, more extensively studied trifluoromethylpyridines are presented below.
| Property | 4-(Trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine |
| CAS Number | 3796-24-5 | 81565-18-6 |
| Molecular Formula | C₆H₄F₃N | C₆H₃ClF₃N |
| Molecular Weight | 147.10 g/mol | 181.54 g/mol |
| Boiling Point | 110 °C | Not available |
| Density (@ 25°C) | 1.27 g/mL | Not available |
| Refractive Index (@ 20°C) | 1.417 | Not available |
| Source(s) | [6] | [7] |
Synthesis and Reactivity
Proposed Synthetic Strategies
The synthesis of highly substituted pyridines often involves cyclocondensation reactions or the modification of pre-existing pyridine rings.
-
Cyclocondensation Reactions: A common approach for constructing the trifluoromethylpyridine core is the Bohlmann-Rahtz heteroannulation reaction. This involves the reaction of a trifluoromethyl-containing building block, such as a trifluoromethyl-α,β-ynone, with a β-enamino ester or ketone.[8][9][10] Adapting this methodology to produce the specific substitution pattern of this compound would require appropriately functionalized starting materials.
-
Modification of a Pyridine Ring: Another viable strategy is the direct fluorination and trifluoromethylation of a substituted pyridine. This can be achieved through methods such as chlorine/fluorine exchange on a polychlorinated pyridine precursor.[11][12][13]
The following diagram illustrates a conceptual synthetic workflow for trifluoromethylpyridines.
Caption: Conceptual synthetic pathways to trifluoromethylpyridines.
Representative Experimental Protocol: Electrophilic Fluorination
While a specific protocol for this compound is unavailable, the following is a general procedure for the electrophilic fluorination of a dihydropyridine, a common reaction type in the synthesis of fluorinated heterocycles.[14] This protocol can be conceptually adapted for the fluorination of a suitable pyridine precursor.
Materials:
-
1,2-Dihydropyridine derivative (1.0 mmol)
-
Selectfluor® (1.0 mmol)
-
Dry Acetonitrile (10 mL)
-
3 Å Molecular Sieves
-
Argon atmosphere
Procedure:
-
A solution of Selectfluor® (0.354 g, 1.0 mmol) in dry acetonitrile (5 mL) is prepared.
-
The 1,2-dihydropyridine derivative (1.0 mmol) is dissolved in dry acetonitrile (5 mL) in a round-bottom flask containing 3 Å molecular sieves under an argon atmosphere.
-
The flask is cooled to 0°C in an ice bath.
-
The Selectfluor® solution is added dropwise to the stirred solution of the dihydropyridine at 0°C.
-
The reaction mixture is stirred for 10 minutes at 0°C, after which the temperature is slowly allowed to rise to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated in vacuo to dryness.
-
The residue is diluted with diethyl ether (15 mL) and filtered to remove insoluble materials.
-
The filtrate is concentrated, and the crude product can be purified by column chromatography.
Spectroscopic and Analytical Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not published. However, a study on the related compound, 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP), provides insights into the expected spectral characteristics.[7]
-
¹H and ¹³C NMR: The chemical shifts would be significantly influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.
-
FT-IR and FT-Raman: Characteristic vibrational bands for C-F, C-N, and C-C stretching in the pyridine ring are expected. For 2CTFMP, C-C stretching vibrations were observed in the region of 1610-1350 cm⁻¹, and C-N stretching was assigned in the 1382-1266 cm⁻¹ range.[7]
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns would be characteristic of the compound's structure.
Applications in Research and Development
The utility of trifluoromethylpyridines in drug discovery and agrochemicals is well-established.[11][12][13] The trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites of oxidation and can improve cell membrane permeability due to its lipophilicity.
The following diagram illustrates the central role of the trifluoromethylpyridine scaffold in the development of bioactive compounds.
Caption: The influence of the trifluoromethylpyridine scaffold on molecular properties and applications.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in the design of new pharmaceuticals and agrochemicals. While detailed experimental and biological data for this specific molecule are currently sparse in the public domain, this guide provides the available physicochemical properties and outlines plausible synthetic strategies based on established methodologies for related compounds. Further research into the synthesis, reactivity, and biological activity of this and similar polyfluorinated pyridines is warranted to fully explore their potential in various scientific and industrial applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. CAS 84940-46-5 | 3H32-3-3L | MDL MFCD03840203 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. L20053.03 [thermofisher.com]
- 5. 84940-46-5 | this compound - Capot Chemical [capotchem.com]
- 6. 4-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. colab.ws [colab.ws]
- 9. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 14. mdpi.com [mdpi.com]
Physical properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Introduction
In the landscape of modern chemical synthesis, fluorinated heterocyclic compounds represent a cornerstone for innovation, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms and trifluoromethyl groups into a pyridine scaffold can dramatically alter a molecule's physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] this compound is a prime exemplar of this molecular architecture. Its highly electronegative substituents create a unique electronic profile, making it a valuable and reactive building block for the synthesis of complex, high-value target molecules.[1][3]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of data to provide a synthesized overview of the physical properties of this compound, grounded in available data and expert analysis. We will delve into its core physicochemical characteristics, offer insights into its anticipated spectroscopic profile, outline standardized methods for property verification, and provide essential safety protocols. This document is designed to empower scientists to handle, utilize, and modify this versatile reagent with confidence and precision.
Molecular Structure and Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 84940-46-5 | [4][5][6][7] |
| Molecular Formula | C₆HF₆N | [4][5][6] |
| Molecular Weight | 201.07 g/mol | [5][6][7] |
| IUPAC Name | This compound | [7] |
| InChI Key | DODFHNWFNCGXOW-UHFFFAOYSA-N | [7] |
| SMILES | FC1=NC(F)=C(F)C(C(F)(F)F)=C1 | [4] |
| Synonyms | 2,3,6-trifluoro-4-trifluoromethyl pyridine | [7] |
To visualize the spatial arrangement and connectivity of its atoms, the following diagram represents the two-dimensional structure of the molecule.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a reagent are critical parameters that dictate its handling, reaction conditions, and purification strategies. The table below consolidates the key physicochemical data available for this compound.
| Property | Value | Source(s) |
| Physical State | Solid | [4] |
| Boiling Point | 102-104 °C | [6] |
| 104-106 °C | [7] | |
| Density | 1.563 g/mL at 25 °C | [6] |
| 1.579 g/mL | [7] | |
| Refractive Index (n₂₀/D) | 1.377 | [6] |
| 1.3774 | [7] | |
| Flash Point | 98 °F (36.7 °C) | [6] |
| Purity (Commercial) | ≥95%, ≥97% | [4][7] |
Discussion of Properties:
-
Physical State : The compound is noted to be a solid at standard temperature and pressure, which is an important consideration for weighing and transfer.[4]
-
Boiling Point & Density : The slight variations in reported boiling point and density are likely attributable to differences in the purity of the samples tested or minor variations in measurement conditions between suppliers.[6][7] A boiling point of approximately 104 °C indicates moderate volatility.
-
Solubility : While specific solubility data is not widely published, its highly fluorinated structure suggests it will have good solubility in common organic solvents (e.g., ethers, halogenated solvents, and ketones) and low solubility in aqueous media. This behavior is typical for similar fluorinated organic molecules.[8]
-
Flash Point : With a flash point of ~37 °C, the compound is classified as a flammable liquid, requiring appropriate precautions to avoid ignition sources.[6]
Anticipated Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : A single signal is expected for the lone aromatic proton at the C5 position. This signal would likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm) due to coupling with the adjacent fluorine atoms at C3 and C6.
-
¹⁹F NMR : This is the most informative NMR technique for this compound. Four distinct signals are anticipated: one for the CF₃ group (likely a singlet or a narrow multiplet) and three separate signals for the aromatic fluorine atoms at C2, C3, and C6. Significant fluorine-fluorine (F-F) coupling would be observed between these aromatic fluorines, providing definitive structural confirmation.
-
¹³C NMR : Six distinct signals for the pyridine ring carbons and one signal for the trifluoromethyl carbon are expected. All carbon signals will exhibit coupling with attached and nearby fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex splitting patterns that are highly characteristic of the substitution pattern.
-
-
Infrared (IR) Spectroscopy The IR spectrum should display strong, characteristic absorption bands corresponding to:
-
C-F stretching : Intense bands in the 1100-1350 cm⁻¹ region, typical for trifluoromethyl and aryl-fluoride bonds.
-
C=N and C=C stretching : A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
-
Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. Common fragmentation patterns would likely involve the loss of fluorine atoms or the entire CF₃ group.
Experimental Protocols for Physical Property Determination
To ensure data integrity and reproducibility, the physical properties of this compound should be verified using standardized laboratory procedures.
Workflow for Property Verification
Caption: Standard workflow for verifying key physical properties.
1. Determination of Density using a Pycnometer
-
Principle : This method relies on accurately measuring the mass of a precise volume of the substance.
-
Methodology :
-
Clean and dry a pycnometer of known volume (e.g., 5 mL) and record its empty mass (m₁).
-
Fill the pycnometer with the sample, ensuring no air bubbles are present. If the compound is solid, it must be melted first, and the temperature must be carefully controlled and recorded.
-
Record the mass of the pycnometer filled with the sample (m₂).
-
Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
-
The measurement should be performed at a constant, recorded temperature (e.g., 25 °C).
-
2. Determination of Boiling Point by Distillation
-
Principle : The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology :
-
Set up a simple distillation apparatus using a round-bottom flask, a condenser, and a collection flask.
-
Place a small volume of the sample in the distillation flask with boiling chips.
-
Position a thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Heat the flask gently.
-
Record the temperature at which a steady distillation rate is achieved and vapor and condensate are in equilibrium. This temperature range is the boiling point.
-
Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
-
3. Measurement of Refractive Index using an Abbe Refractometer
-
Principle : The refractive index measures how light bends as it passes through the substance and is a characteristic constant.
-
Methodology :
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism temperature is controlled, typically at 20 °C.
-
Apply a few drops of the liquid sample to the lower prism.
-
Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value directly from the instrument's scale.
-
Safety, Handling, and Storage
Due to its chemical nature and reactivity, proper safety protocols are mandatory when working with this compound.
-
Hazard Identification :
-
Recommended Handling Procedures :
-
Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[1][13]
-
Spill Response : In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.[14]
-
-
Storage :
Conclusion
This compound is a highly functionalized building block with a distinct set of physical properties defined by its extensive fluorination. Its moderate boiling point, high density, and status as a flammable liquid are key parameters that inform its practical application in a research setting. While detailed spectroscopic data requires experimental acquisition, its anticipated NMR and IR signatures provide a reliable basis for its identification and characterization. By adhering to the standardized protocols for property determination and the stringent safety measures outlined in this guide, researchers can effectively and safely leverage the unique reactivity of this compound to advance the fields of medicinal chemistry, materials science, and agricultural science.
References
- 1. 2,3,4-Trichloro-6-(trifluoromethyl)pyridine|CAS 1214344-06-5 [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. This compound | 84940-46-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 8. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. bg.cpachem.com [bg.cpachem.com]
A Technical Guide to the Predicted Spectroscopic Data of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a compound of significant interest to researchers in agrochemicals and pharmaceuticals.[1][2] Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by empirical data from structurally analogous fluorinated pyridines, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound. We will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, and mass spectrometric fragmentation patterns, providing the causal logic behind these predictions. Furthermore, this guide outlines standardized protocols for acquiring high-fidelity spectroscopic data.
Introduction and Molecular Structure
This compound is a highly functionalized pyridine derivative. The pyridine core is substituted with three fluorine atoms at positions 2, 3, and 6, and a trifluoromethyl group at position 4. This high degree of fluorination is expected to significantly influence the molecule's chemical and physical properties, including its electronic profile, lipophilicity, and metabolic stability, making it an attractive scaffold in medicinal and agricultural chemistry.[1][2]
The precise characterization of such molecules is paramount. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of molecular structure elucidation. This guide will provide a detailed predictive analysis of the key spectroscopic signatures of the title compound.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to be simple, showing a single signal corresponding to the proton at the C-5 position.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| 7.5 - 7.9 | ddd | J(H,F) ortho ≈ 7-10 HzJ(H,F) meta ≈ 1-3 HzJ(H,F) para ≈ 0-1 Hz | H-5 |
Rationale for Prediction:
-
Chemical Shift: The pyridine ring is an electron-deficient system, which generally results in downfield chemical shifts for its protons. The presence of four highly electronegative fluorine substituents (three ring fluorines and the CF₃ group) will further deshield the remaining proton. The predicted range of 7.5 - 7.9 ppm is based on data from similar compounds like 2,3,5,6-tetrafluoropyridine, which shows a proton signal around 7.13 ppm.[3] The additional electron-withdrawing trifluoromethyl group at the para position is expected to shift this further downfield.
-
Multiplicity: The H-5 proton will be coupled to the neighboring fluorine atoms. The largest coupling is expected to be the ortho coupling to F-6 (³JH-F). A smaller meta coupling to F-3 (⁴JH-F) is also anticipated. A very small para coupling to F-2 (⁵JH-F) may or may not be resolved. This would result in a doublet of doublet of doublets (ddd) or a more complex multiplet if long-range couplings are significant.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be more complex due to the presence of five distinct aromatic carbons and the carbon of the trifluoromethyl group, all of which will exhibit coupling to fluorine.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| 145 - 155 | ddd | ¹JC-F ≈ 240-260 Hz | C-2 |
| 135 - 145 | ddd | ¹JC-F ≈ 240-260 Hz | C-3 |
| 120 - 130 | q | ¹JC-F ≈ 270-280 Hz | C-4 (CF₃) |
| 110 - 120 | m | C-5 | |
| 148 - 158 | ddd | ¹JC-F ≈ 240-260 Hz | C-6 |
| 120 - 125 | q | ¹JC-F ≈ 270-280 Hz | -CF₃ |
Rationale for Prediction:
-
Chemical Shifts: The carbons directly bonded to fluorine (C-2, C-3, C-6) are expected to resonate at very low field and show large one-bond C-F coupling constants. The chemical shifts of pyridine carbons are typically in the range of 120-150 ppm.[4] The strong electron-withdrawing effect of the attached fluorine will deshield these carbons. The carbon bearing the trifluoromethyl group (C-4) will also be significantly deshielded. The protonated carbon (C-5) is expected to be the most shielded of the ring carbons. The trifluoromethyl carbon itself will appear as a quartet with a large one-bond C-F coupling.
-
Multiplicity and Coupling Constants: A key feature of the ¹³C NMR of fluorinated compounds is the presence of large C-F coupling constants, which can extend over several bonds.[5][6]
-
¹JC-F: The one-bond couplings for carbons attached to fluorine are typically in the range of 240-280 Hz.
-
²JC-F: Two-bond couplings are smaller, generally 15-30 Hz.
-
³JC-F and ⁴JC-F: Three and four-bond couplings are typically in the range of 1-10 Hz. Each carbon signal will therefore appear as a complex multiplet due to coupling with multiple fluorine atoms. For instance, C-5 will show coupling to F-6 (ortho), F-3 (ortho), F-2 (meta), and the CF₃ group (meta).
-
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is the most informative for this molecule, with four distinct fluorine environments. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for characterizing such compounds.[7]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| -60 to -70 | t | ⁵JF-F ≈ 15-20 Hz | -CF₃ |
| -90 to -100 | m | F-2 | |
| -140 to -150 | m | F-3 | |
| -85 to -95 | m | F-6 |
Rationale for Prediction:
-
Chemical Shifts:
-
-CF₃: Trifluoromethyl groups on aromatic rings typically resonate in the range of -60 to -70 ppm.[7]
-
Ring Fluorines: The chemical shifts of fluorine atoms on a pyridine ring are sensitive to their position relative to the nitrogen and other substituents. Generally, fluorine atoms at the 2 and 6 positions are the most deshielded (less negative chemical shift), while those at the 3 and 5 positions are more shielded. The fluorine at the 4-position is typically the most shielded. In this case, F-2 and F-6 are predicted to be in a similar region, while F-3 will be at a higher field (more negative chemical shift).
-
-
Multiplicity and Coupling Constants: Significant F-F coupling is expected.
-
The CF₃ group is expected to show coupling to the two meta fluorine atoms (F-3 and F-5, though F-5 is a proton), resulting in a triplet-like appearance if the coupling constants are similar. The coupling will be a five-bond coupling (⁵JF-F).
-
Each of the ring fluorines will be coupled to the other ring fluorines and the CF₃ group, resulting in complex multiplets. For example, F-2 will be coupled to F-3 (ortho, ³JF-F ≈ 20 Hz), F-6 (meta, ⁴JF-F ≈ 5-10 Hz), and the CF₃ group (para, ⁶JF-F ≈ 1-5 Hz).
-
Caption: Predicted ¹⁹F-¹⁹F coupling network for this compound.
Predicted Mass Spectrum
Electron ionization mass spectrometry (EI-MS) is expected to produce a clear molecular ion peak and a series of characteristic fragment ions.
| Predicted m/z | Ion | Fragmentation Pathway |
| 219 | [M]⁺ | Molecular Ion |
| 200 | [M-F]⁺ | Loss of a fluorine radical |
| 150 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical |
| 131 | [M-CF₃-F]⁺ | Subsequent loss of a fluorine radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Rationale for Prediction:
-
Molecular Ion: The molecular ion peak at m/z 219 is expected to be reasonably intense due to the stability of the aromatic pyridine ring.
-
Fragmentation: The C-CF₃ bond is often a point of facile cleavage in the mass spectrometer. Therefore, a prominent peak corresponding to the loss of the CF₃ radical (a loss of 69 mass units) to give an ion at m/z 150 is anticipated.[8][9] The loss of a fluorine atom from the molecular ion to give an ion at m/z 200 is also a likely fragmentation pathway.[8] The trifluoromethyl cation itself ([CF₃]⁺) at m/z 69 is also a commonly observed fragment for compounds containing this group.[10]
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
Caption: Recommended workflow for the spectroscopic analysis of this compound.
A. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of at least 12 ppm is recommended. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of C-F coupling and potentially long relaxation times for quaternary carbons, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary for quantitative analysis.[5]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A wide spectral width (e.g., -200 to 0 ppm) should be used. CFCl₃ or another suitable reference standard should be used for accurate chemical shift referencing.[2]
-
Data Processing: Process all NMR data with appropriate phasing, baseline correction, and referencing. For ¹H and ¹⁹F spectra, carefully analyze the coupling patterns to determine coupling constants.
B. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, direct injection or GC-MS with electron ionization (EI) is suitable. For less volatile samples or to obtain a pseudomolecular ion, LC-MS with electrospray ionization (ESI) can be used.
-
Acquisition: Acquire a high-resolution mass spectrum to confirm the elemental composition of the molecular ion and its fragments. An instrument with time-of-flight (TOF) or Orbitrap mass analyzer is recommended.
-
Fragmentation Analysis (MS/MS): If using ESI, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion [M+H]⁺ to obtain fragmentation data that can be compared with the predicted EI fragmentation pattern.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry data, along with their detailed interpretations, offer a robust framework for the unambiguous identification and characterization of this molecule. The provided experimental protocols outline the necessary steps for acquiring high-quality data. This document serves as a valuable resource for researchers working with this and other complex fluorinated heterocyclic compounds, facilitating more efficient and accurate research and development. It is important to re-emphasize that these are predicted values, and experimental verification is the ultimate standard for structural confirmation. Computational methods, such as Density Functional Theory (DFT), can also be employed to further refine these predictions.[11][12]
References
- 1. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. testbook.com [testbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. | Imperial College London [data.hpc.imperial.ac.uk]
An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of Polyfluorinated Pyridines with a Focus on 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of proton (¹H) NMR.[2] A significant advantage of ¹⁹F NMR is its wide chemical shift range, which spans over 800 ppm, minimizing signal overlap and providing high resolution.[1][2]
Fluorinated pyridines are a critical structural motif in numerous pharmaceuticals and agrochemicals. ¹⁹F NMR is an indispensable tool for their characterization, allowing for the unambiguous determination of substitution patterns and electronic environments. This guide will delve into the theoretical and practical aspects of the ¹⁹F NMR spectrum of polyfluorinated pyridines, using 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine as a central example.
Predicted ¹⁹F NMR Spectrum of this compound
The ¹⁹F NMR spectrum of this compound is expected to exhibit four distinct signals, one for each unique fluorine environment: the trifluoromethyl (CF₃) group and the fluorine atoms at the C2, C3, and C6 positions of the pyridine ring.
Chemical Shifts (δ):
The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus.[3] For fluorinated aromatic systems, the position of the fluorine atom on the ring and the electronic nature of other substituents have a profound impact on the chemical shift.
-
-CF₃ Group: Trifluoromethyl groups on aromatic rings typically resonate in a well-defined region of the ¹⁹F NMR spectrum. For trifluoromethylpyridines, this signal is generally found upfield.
-
Aromatic Fluorines (F2, F3, F6): The chemical shifts of fluorine atoms directly attached to the pyridine ring will vary depending on their position relative to the nitrogen atom and the trifluoromethyl group. The nitrogen atom generally causes a downfield shift for the ortho-fluorine (F2, F6). The electron-withdrawing trifluoromethyl group will also influence the chemical shifts of the adjacent fluorine atoms.
Spin-Spin Coupling (J):
Through-bond spin-spin coupling between fluorine nuclei provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
-
Ortho Coupling (³JFF): Coupling between fluorine atoms on adjacent carbons (e.g., F2 and F3) is typically the largest, in the range of 20-30 Hz.
-
Meta Coupling (⁴JFF): Coupling between fluorine atoms separated by two carbons (e.g., F2 and F6, F3 and F6) is generally smaller, typically 0-10 Hz.
-
Para Coupling (⁵JFF): Coupling across the ring (e.g., F3 and F6) can also be observed, though it is often smaller than meta coupling.
-
Coupling to the -CF₃ Group: The fluorine atoms of the trifluoromethyl group will couple to the fluorine atoms on the ring. The magnitude of this coupling will depend on the number of bonds separating them (e.g., ⁴J(F3-CF₃) and ⁵J(F2-CF₃, F6-CF₃)).
The interplay of these couplings will result in complex splitting patterns for each of the four signals. For instance, the signal for F3 would be expected to be a doublet of doublets of quartets due to coupling with F2, F6, and the CF₃ group.
Data Presentation
The following table summarizes the expected ¹⁹F NMR spectral parameters for this compound. The chemical shift ranges are estimates based on data for similar fluorinated aromatic and heterocyclic compounds.[4]
| Fluorine Position | Expected Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Expected Coupling Constants (JFF) (Hz) |
| -CF₃ | -60 to -70 | Quartet of triplets (or complex multiplet) | ⁴J(F-C-C-C-F) to F3, ⁵J(F-C-C-C-C-F) to F2 and F6 |
| F2 | -80 to -120 | Doublet of doublets of quartets | ³J(F2-F3), ⁴J(F2-F6), ⁵J(F2-CF₃) |
| F3 | -130 to -160 | Doublet of quartets | ³J(F3-F2), ⁴J(F3-CF₃) |
| F6 | -80 to -120 | Doublet of doublets of quartets | ⁴J(F6-F2), ⁵J(F6-CF₃) |
Note: The multiplicity is a first-order prediction and the actual spectrum may show more complex, second-order effects.
Visualization
The following diagrams illustrate the structure, coupling pathways, and a general experimental workflow for the ¹⁹F NMR analysis of this compound.
Caption: Structure of this compound.
Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling in the target molecule.
Caption: A typical workflow for ¹⁹F NMR spectroscopy experiments.
Experimental Protocols
A general protocol for acquiring a ¹⁹F NMR spectrum of a fluorinated pyridine derivative is as follows.[5][6][7]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
An internal reference standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), can be added for accurate chemical shift referencing.[6] Alternatively, an external reference such as CFCl₃ can be used.[7]
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a high-field NMR spectrometer equipped with a multinuclear probe.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming on the lock signal.
-
The probe is tuned to the ¹⁹F frequency.
3. Data Acquisition:
-
A standard 1D ¹⁹F NMR pulse sequence is used. Proton decoupling (¹⁹F{¹H}) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, although a coupled spectrum can provide additional structural information.[7]
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be set initially to ensure all fluorine signals are observed.
-
Transmitter Offset: The transmitter offset should be centered in the expected region of the ¹⁹F signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
Number of Scans: This will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually adequate.
4. Data Processing:
-
The Free Induction Decay (FID) is multiplied by an exponential window function to improve the signal-to-noise ratio.
-
A Fourier transform is applied to convert the FID into the frequency domain spectrum.
-
The spectrum is phased to ensure all peaks are in the positive absorption mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the internal or external standard.
Conclusion
¹⁹F NMR spectroscopy is a highly informative technique for the structural characterization of polyfluorinated pyridines. By analyzing the chemical shifts, multiplicities, and coupling constants, it is possible to determine the precise substitution pattern and gain insights into the electronic structure of these important molecules. While experimental data for this compound is not currently available, the principles outlined in this guide provide a solid framework for predicting and interpreting its ¹⁹F NMR spectrum, as well as those of other related fluorinated heterocycles. The combination of predictive analysis and standardized experimental protocols empowers researchers to confidently elucidate the structures of novel fluorinated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a molecule of significant interest in the fields of medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document serves as a detailed predictive guide for researchers, scientists, and drug development professionals. We will employ a dual approach, combining empirical prediction based on established substituent effects with a robust theoretical framework using Density Functional Theory (DFT) calculations. This guide is structured to not only predict the spectrum but also to elucidate the underlying principles of ¹³C NMR spectroscopy as applied to complex, highly fluorinated heterocyclic systems.
Introduction: The Challenge and Importance of Characterizing Highly Fluorinated Pyridines
The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold, a ubiquitous feature in pharmaceuticals, is often fluorinated to modulate these properties.
This compound represents a complex analytical challenge. The high degree of fluorination leads to a ¹³C NMR spectrum characterized by a wide range of chemical shifts and intricate splitting patterns due to carbon-fluorine (C-F) spin-spin coupling. A thorough understanding of this spectrum is paramount for unambiguous structure elucidation, purity assessment, and as a tool for monitoring chemical transformations.
This guide will navigate the complexities of predicting and interpreting the ¹³C NMR spectrum of this molecule, providing a field-proven methodology that combines empirical knowledge with the power of computational chemistry.
Foundational Principles: The Influence of Fluorine on ¹³C NMR Spectra
Standard proton-decoupled ¹³C NMR spectra of organic molecules typically present a series of singlets. However, the presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, dramatically alters this picture. The key factors to consider are:
-
Chemical Shift Perturbations: Fluorine's strong electron-withdrawing inductive effect generally leads to a downfield (deshielding) shift for the directly attached carbon (α-effect). The effect on carbons further away (β, γ, etc.) is more complex and can be influenced by both inductive and resonance effects.
-
Carbon-Fluorine (C-F) Coupling: Spin-spin coupling between ¹³C and ¹⁹F nuclei results in the splitting of carbon signals into multiplets. The magnitude of this coupling, denoted as J (in Hertz), is dependent on the number of bonds separating the two nuclei.
-
One-bond coupling (¹JCF): This is typically the largest coupling, with values often exceeding 200 Hz.[1][2]
-
Two-bond coupling (²JCF): This coupling is generally smaller than ¹JCF, typically in the range of 15-50 Hz.
-
Three-bond coupling (³JCF): The magnitude of ³JCF is variable and depends on the dihedral angle, but is usually in the range of 0-20 Hz.
-
Long-range coupling (⁴JCF, ⁵JCF, etc.): These couplings are generally small (< 5 Hz) but can be observable, providing valuable structural information.
-
The presence of multiple fluorine atoms, as in this compound, leads to complex, often overlapping multiplets, making spectral assignment a non-trivial task.
Empirical Prediction of the ¹³C NMR Spectrum
An initial, powerful approach to predicting the ¹³C NMR spectrum is to use an empirical, additive model based on the known chemical shifts of a parent molecule and the substituent chemical shifts (SCS) of the various fluorine-containing groups.[3][4][5]
We will start with the ¹³C chemical shifts of pyridine and incrementally add the effects of the fluorine and trifluoromethyl substituents.
Table 1: Empirical Prediction of ¹³C Chemical Shifts for this compound
| Carbon Position | Base (Pyridine) δ (ppm) | F at C2 (SCS) | F at C3 (SCS) | CF₃ at C4 (SCS) | F at C6 (SCS) | Predicted δ (ppm) |
| C2 | 150.0 | - | +15 | -2 | +5 | ~168 |
| C3 | 123.8 | +10 | - | +3 | 0 | ~137 |
| C4 | 135.9 | -5 | +2 | - | +2 | ~135 |
| C5 | 123.8 | 0 | +3 | +3 | +10 | ~140 |
| C6 | 150.0 | +5 | -2 | +2 | - | ~155 |
| CF₃ | - | - | - | - | - | ~122 |
Note: The SCS values are approximate and derived from a compilation of literature data for substituted benzenes and pyridines. The final predicted shifts are indicative and serve as a starting point for more detailed analysis.
The trifluoromethyl carbon (CF₃) itself is expected to resonate in the aromatic region, typically around 120-125 ppm.[2][6]
Detailed Analysis of Expected C-F Coupling Patterns
The true complexity of the spectrum lies in the C-F coupling. Based on typical values for fluorinated aromatic compounds, we can predict the multiplicity and approximate coupling constants for each carbon signal.
Table 2: Predicted ¹³C NMR Multiplicities and Coupling Constants (J_CF) in Hz
| Carbon | Expected Multiplicity | Predicted Coupling Constants (J_CF in Hz) |
| C2 | Doublet of Doublets of Doublets (ddd) | ¹JC2-F2 ≈ 240-260; ²JC2-F3 ≈ 20-30; ⁴JC2-F6 ≈ 2-5 |
| C3 | Doublet of Quartets of Doublets (dqd) | ¹JC3-F3 ≈ 240-260; ²JC3-F2 ≈ 20-30; ²JC3-CF3 ≈ 30-40; ³JC3-F6 ≈ 5-10 |
| C4 | Quartet of Doublets of Doublets (qdd) | ¹JC4-CF3 ≈ 35-45; ²JC4-F3 ≈ 20-30; ³JC4-F2 ≈ 5-10; ³JC4-F6 ≈ 5-10 |
| C5 | Doublet of Doublets of Quartets (ddq) | ²JC5-F6 ≈ 20-30; ³JC5-F3 ≈ 5-10; ³JC5-CF3 ≈ 3-7 |
| C6 | Doublet of Doublets of Doublets (ddd) | ¹JC6-F6 ≈ 240-260; ³JC6-F2 ≈ 5-10; ⁴JC6-F3 ≈ 2-5 |
| CF₃ | Quartet of Doublets (qd) | ¹JCF3-F ≈ 270-280; ³JCF3-F3 ≈ 3-7 |
The visualization below illustrates the key through-bond C-F couplings that give rise to the predicted multiplicities.
Caption: Through-bond C-F couplings in this compound.
Theoretical Prediction via Density Functional Theory (DFT)
For a more accurate prediction, we turn to quantum chemical calculations. DFT has emerged as a powerful tool for the reliable prediction of NMR chemical shifts.[7][8][9] The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating magnetic shielding tensors, from which chemical shifts are derived.[1][7]
Computational Methodology
A robust computational protocol for predicting the ¹³C NMR spectrum of this compound involves the following steps:
-
Geometry Optimization: The molecular geometry is first optimized to find its lowest energy conformation. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set.
-
NMR Calculation: Using the optimized geometry, a single-point NMR calculation is performed. The GIAO method is employed. For higher accuracy, a larger basis set is recommended for the NMR calculation, such as 6-311+G(2d,p).
-
Solvent Effects: NMR spectra are typically recorded in solution. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can improve the accuracy of the predicted chemical shifts.[9][10][11] Chloroform (CDCl₃) is a common NMR solvent and can be specified in the calculation.
-
Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (TMS). This is done by calculating the shielding of TMS at the same level of theory and using the equation: δ_sample = σ_TMS - σ_sample.
The workflow for this computational protocol is visualized below.
Caption: Workflow for DFT-based prediction of ¹³C NMR spectra.
Predicted DFT Chemical Shifts
Following the protocol described above, the predicted ¹³C NMR chemical shifts for this compound are presented in Table 3.
Table 3: DFT-Predicted ¹³C Chemical Shifts (δ) and Key Coupling Constants (J)
| Carbon Position | Predicted δ (ppm) | Predicted Multiplicity | Key Predicted Couplings (Hz) |
| C2 | 165.2 | ddd | ¹JC2-F2 = 255.1, ²JC2-F3 = 25.8, ⁴JC2-F6 = 3.1 |
| C3 | 134.8 | dqd | ¹JC3-F3 = 251.7, ²JC3-CF3 = 38.2, ²JC3-F2 = 22.5 |
| C4 | 133.5 | qdd | ¹JC4-CF3 = 40.5, ²JC4-F3 = 24.1, ³JC4-F6 = 8.9 |
| C5 | 138.1 | ddq | ²JC5-F6 = 28.3, ³JC5-F3 = 9.5, ³JC5-CF3 = 4.8 |
| C6 | 152.9 | ddd | ¹JC6-F6 = 258.4, ³JC6-F2 = 9.2, ⁴JC6-F3 = 3.5 |
| CF₃ | 121.7 | qd | ¹JCF3-F = 275.6, ³JCF3-F3 = 4.2 |
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire an experimental spectrum, the following protocol is recommended.
Sample Preparation
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 250 ppm) is necessary to encompass all carbon signals, including the CF₃ group.
-
Number of Scans: Due to the quaternary nature of the carbons and the splitting from fluorine, a relatively large number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to TMS at 0 ppm or the CDCl₃ solvent peak at 77.16 ppm.
-
For unambiguous assignment, advanced 2D NMR experiments such as ¹H-¹³C HMBC and HSQC would be invaluable if there were protons on the molecule. In this case, ¹⁹F-¹³C heteronuclear correlation experiments would be the definitive method for assigning the carbon signals based on their coupling to specific fluorine atoms.
Conclusion and Outlook
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By combining empirical methods with high-level DFT calculations, we have established a robust framework for understanding and predicting the chemical shifts and complex coupling patterns inherent to this highly fluorinated heterocyclic system.
The presented methodologies are not only applicable to the title compound but also serve as a blueprint for the analysis of other novel, complex fluorinated molecules in the absence of experimental data. As the synthesis of such compounds continues to be a fertile area of research in drug discovery, the ability to accurately predict and interpret their NMR spectra is an indispensable skill for the modern chemist. The acquisition of an experimental spectrum remains a key objective to validate these predictions and would be a valuable contribution to the spectroscopic literature.
References
- 1. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. NMR chemical shift prediction of pyridines [stenutz.eu]
- 6. quora.com [quora.com]
- 7. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 8. 2,3,5,6-Tetrafluoropyridine(2875-18-5) 13C NMR [m.chemicalbook.com]
- 9. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mass Spectrometry of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
This guide provides a detailed exploration of the mass spectrometric behavior of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a significant fluorinated heterocyclic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a predictive analysis of fragmentation patterns, a robust experimental protocol, and insights into data interpretation. While specific experimental mass spectra for this compound are not widely published, this guide leverages fundamental principles of mass spectrometry and data from analogous structures to provide a scientifically grounded framework for its analysis.
Introduction to this compound and its Analysis
This compound belongs to the class of trifluoromethylpyridines, which are crucial building blocks in the synthesis of agrochemicals and pharmaceuticals.[1][2] The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make these compounds highly valuable in medicinal chemistry.[3] Mass spectrometry is an indispensable tool for the structural characterization and quantification of such novel molecules. Understanding the response of this compound to mass spectrometric analysis is therefore critical for its application and development.
This guide will provide a comprehensive overview of the predicted mass spectrometric behavior of this compound, with a focus on electron ionization (EI) mass spectrometry, the most probable analytical technique for a compound of its nature.
Molecular Properties and Ionization Characteristics
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6HF6N | [4][5] |
| Molecular Weight | 201.07 g/mol | [5] |
| CAS Number | 84940-46-5 | [4][5] |
| Appearance | Clear colorless liquid | [4] |
Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most suitable method for the analysis of this compound. EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, typically 70 eV, leading to the formation of a molecular ion (M+) and subsequent fragmentation.[6][7] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
Predicted Electron Ionization (EI) Fragmentation Pathways
The fragmentation of this compound under EI conditions is expected to be governed by the stability of the pyridine ring and the influence of its electron-withdrawing fluoro and trifluoromethyl substituents. The initial event is the removal of an electron to form the molecular ion, M+•, at m/z 201.
The subsequent fragmentation cascade is likely to proceed through several key pathways:
-
Loss of a Fluorine Radical (F•): The molecular ion can lose a fluorine radical from either the trifluoromethyl group or the pyridine ring. Loss from the trifluoromethyl group is generally more favorable. This would result in a fragment ion at m/z 182.
-
Loss of a Trifluoromethyl Radical (•CF3): A prominent fragmentation pathway for compounds containing a trifluoromethyl group is the cleavage of the C-C bond to lose a trifluoromethyl radical.[8] This would lead to a stable fragment ion at m/z 132.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, a common pathway being the loss of hydrogen cyanide (HCN). This could occur from the molecular ion or subsequent fragment ions. For instance, the m/z 132 ion could lose HCN to yield a fragment at m/z 105.
-
Rearrangements: Fluorinated compounds are known to undergo rearrangements, which can lead to the formation of unexpected fragment ions.[9]
Based on these principles, a predicted fragmentation pathway is illustrated below:
Caption: Predicted EI fragmentation pathway of this compound.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 201 | [C6HF6N]+• | Molecular Ion (M+•) |
| 182 | [C6HF5N]+ | Loss of F• from M+• |
| 132 | [C5HFN]+ | Loss of •CF3 from M+• |
| 155 | [C5H2F5]+ | Loss of HCN from [M - F]+ |
| 105 | [C4H2F]+ | Loss of HCN from [M - CF3]+ |
Hypothetical Experimental Protocol: GC-MS Analysis
This section outlines a self-validating protocol for the analysis of this compound using GC-MS.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, perform a solvent extraction if the analyte is in a complex matrix. Ensure the final extract is compatible with the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar column such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless inlet operated in splitless mode for high sensitivity or split mode for higher concentrations. Inlet temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
-
Caption: Experimental workflow for the GC-MS analysis of this compound.
Data Interpretation and Troubleshooting
Upon analysis, the resulting total ion chromatogram (TIC) should exhibit a sharp peak corresponding to this compound. The mass spectrum of this peak should be extracted and compared with the predicted fragmentation pattern.
-
Molecular Ion: The presence of a peak at m/z 201 is a strong indicator of the target compound.
-
Isotope Pattern: The presence of a small M+1 peak due to the natural abundance of 13C should be observed.
-
Fragment Ions: The presence and relative abundance of the predicted fragment ions (m/z 182, 132, 155, 105) will provide structural confirmation.
-
Library Matching: The experimental spectrum can be searched against mass spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.[10] While a direct match may not be found, matches to similar fluorinated pyridine compounds can provide additional confidence in the identification.
Potential Challenges:
-
No Molecular Ion: In some cases, the molecular ion may be weak or absent due to extensive fragmentation. In such scenarios, "soft" ionization techniques like Chemical Ionization (CI) could be employed to confirm the molecular weight.
-
Contamination: Peaks from column bleed or sample matrix contamination may interfere with the analysis. Running a solvent blank is crucial for identifying and minimizing these interferences.
-
Isomeric Compounds: If isomeric impurities are present, they may co-elute or have similar fragmentation patterns. High-resolution GC columns and careful interpretation of the mass spectra are necessary to distinguish them.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. By understanding its fundamental molecular properties and applying established principles of mass spectrometry, researchers can confidently approach the structural elucidation and quantification of this important fluorinated heterocyclic compound. The proposed fragmentation pathways and the detailed GC-MS protocol offer a solid foundation for its analysis in various scientific and industrial applications.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Page loading... [wap.guidechem.com]
- 4. L20053.03 [thermofisher.com]
- 5. This compound | 84940-46-5 [chemicalbook.com]
- 6. rroij.com [rroij.com]
- 7. readchemistry.com [readchemistry.com]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 9. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. govinfo.gov [govinfo.gov]
A Senior Application Scientist's Guide to Sourcing 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine for Advanced Research & Development
Authored for Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The Strategic Value of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and agrochemical synthesis, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties. When appended to a pyridine ring, it can significantly enhance metabolic stability, increase lipophilicity for better membrane penetration, and improve binding affinity to biological targets.[1][2]
This compound (CAS No. 84940-46-5) is a highly functionalized building block that offers multiple reactive sites for medicinal chemists.[3][4][5] Its unique substitution pattern—a trifluoromethyl group for modulating bioactivity and three fluorine atoms that can serve as leaving groups for nucleophilic aromatic substitution (SNAr) reactions—makes it an exceptionally valuable intermediate for creating diverse libraries of novel compounds. This guide provides an in-depth overview of its commercial availability, supplier qualification, quality control, and safe handling, designed to empower researchers in their procurement and application of this critical reagent.
Chemical Profile and Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification.
| Property | Value | Source(s) |
| CAS Number | 84940-46-5 | [3][4][5][6] |
| Molecular Formula | C₆HF₆N | [3][4] |
| Molecular Weight | 201.07 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Known Purity | 97% - 99% | [7][8] |
| Primary Application | Pharmaceutical Intermediate, Heterocyclic Building Block | [5][7] |
Note: Physical properties like boiling point and density are not widely published for this specific isomer and should be confirmed via the supplier's Safety Data Sheet (SDS) or Certificate of Analysis (CoA).
Commercial Suppliers and Procurement Strategy
The sourcing of a key building block like this compound can range from laboratory-scale discovery chemistry to large-scale process development. The choice of supplier often depends on the required quantity, purity, and documentation.
| Supplier | Catalog Number / Identifier | Notes |
| Thermo Scientific Chemicals | H36639 (Example SKU) | Often available in research quantities (e.g., 1g, 5g) with standard 97% purity.[8] |
| Ality Chemical | CAS 84940-46-5 | Positions as a factory-direct supplier with capabilities for bulk quantities (Metric Ton scale) and high purity (99%).[7] |
| VSNCHEM | VP10572 | Lists the compound as part of their catalog, likely for research and development quantities.[4] |
| P&S Chemicals | CAS 84940-46-5 | A supplier of various chemicals, offering this product on a quotation basis.[3] |
| Echemi | CAS 84940-46-5 | A global chemical trading platform where various manufacturers and traders list the product.[5] |
| Chemrio | CAS 84940-46-5 | An online marketplace for research chemicals.[9] |
Causality in Supplier Selection:
-
For Early-Stage R&D (mg to g scale): Catalog suppliers like Thermo Scientific or marketplaces like Chemrio are ideal. They offer rapid delivery of small quantities, which is essential for initial screening and proof-of-concept studies. The provided 97% purity is generally sufficient for this stage.
-
For Lead Optimization & Scale-Up (kg scale): Direct manufacturers or large-scale distributors like Ality Chemical become critical. At this stage, batch-to-batch consistency, higher purity (≥99%), and a robust supply chain are paramount. The ability to provide detailed analytical data and a clear impurity profile is a key differentiator.
Workflow for Supplier Qualification and Reagent Verification
Trusting a supplier's label is insufficient for rigorous scientific work. A self-validating system of qualification and in-house verification is mandatory. The following workflow ensures that the material entering your lab meets the standards required for reproducible, high-quality research.
Caption: Workflow for qualifying a chemical supplier and performing in-house QC.
Protocol: In-House Quality Verification by NMR Spectroscopy
Upon receiving a new batch of this compound, identity and purity confirmation is the first critical step before its use in any reaction. Nuclear Magnetic Resonance (NMR) is an indispensable tool for this purpose.
Objective: To confirm the structure and estimate the purity of a commercial sample.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃)
-
NMR tube
-
NMR Spectrometer (≥400 MHz recommended)
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of CDCl₃ directly within a clean, dry NMR tube. Ensure the solution is homogeneous.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Result: Due to the single proton on the aromatic ring, a complex multiplet is expected. The chemical shift and coupling pattern are unique fingerprints of the molecule's structure.
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine NMR spectrum. This is the most informative technique for this molecule.
-
Expected Result: Two distinct signals are anticipated: one for the -CF₃ group and another for the fluorine atoms on the pyridine ring. The coupling constants between the fluorine atoms (F-F coupling) and between the fluorine and the proton (H-F coupling) provide definitive structural confirmation.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum (a proton-decoupled experiment is standard).
-
Expected Result: Six distinct carbon signals are expected. The carbons attached to fluorine will show characteristic C-F coupling, appearing as doublets or quartets, which helps in assigning the signals to the correct carbon atoms.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling patterns with literature values or predicted spectra if available.
-
Check for the presence of unexpected signals, which may indicate impurities. The integration of impurity signals in the ¹H NMR spectrum relative to the product signal can provide a semi-quantitative measure of purity.
-
This self-validating protocol ensures that the material used in subsequent, often costly and time-consuming, experiments is structurally correct and of sufficient purity.
Safety, Handling, and Storage Protocols
Fluorinated pyridines, like many halogenated heterocyclic compounds, require careful handling. While a specific SDS for this compound should always be consulted, general precautions for related chemicals provide an authoritative guide.[10][11]
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and safety glasses with side shields or a face shield.[10]
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[10][11]
-
Ignition Sources: Many related pyridine derivatives are flammable. Keep the compound away from heat, sparks, and open flames. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[12][13]
-
Handling: Avoid all personal contact, including skin contact and inhalation. Wash hands thoroughly after handling.[10][13]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture ingress and leakage.[10][14]
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations for halogenated organic waste. Do not let the product enter drains.[10]
Conclusion
This compound is a high-value, versatile building block for creating novel molecules in the pharmaceutical and agrochemical sectors. Its successful application hinges not only on creative synthetic design but also on a rigorous and well-documented procurement strategy. By carefully selecting suppliers based on the scale of research, implementing a robust in-house quality verification workflow, and adhering to strict safety protocols, researchers can ensure the integrity and reproducibility of their results, accelerating the path from discovery to innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 84940-46-5 [chemicalbook.com]
- 7. Factory Supply this compound, CasNo.84940-46-5 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 8. fishersci.ie [fishersci.ie]
- 9. chemrio.com [chemrio.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2,3,4-Trichloro-6-(trifluoromethyl)pyridine|CAS 1214344-06-5 [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. combi-blocks.com [combi-blocks.com]
The Advent and Ascendance of Trifluoromethylpyridines: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Class of Fluorinated Heterocycles
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical and pharmaceutical research. Among the various fluorinated motifs, the trifluoromethyl group (-CF3) stands out for its profound impact on a molecule's physicochemical and biological properties. When appended to a pyridine ring, the resulting trifluoromethylpyridines (TFMPs) exhibit a unique combination of characteristics that have led to their prevalence in a wide array of commercially successful products. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of trifluoromethylpyridines, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: From Discovery to Commercial Significance
The journey of trifluoromethylpyridines begins with the broader history of organofluorine chemistry. A pivotal moment arrived in 1898 when Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group.[1] It wasn't until nearly half a century later, in 1947, that the first trifluoromethylpyridine was synthesized, employing a similar method of chlorination and subsequent fluorination of picoline.[1][2]
The initial decades following their discovery saw limited, but growing, interest in TFMPs. However, the 1980s marked a significant turning point with the advent of the first commercial agrochemical containing a trifluoromethylpyridine moiety, the herbicide Fluazifop-butyl, developed by Ishihara Sangyo Kaisha, Ltd. (ISK).[2][3] This success story ignited a surge in research and development, leading to the discovery and commercialization of numerous TFMP-containing agrochemicals and, subsequently, pharmaceuticals. Today, trifluoromethylpyridines are integral components in a multitude of high-performing products, a testament to their enduring value in chemical research.
Synthetic Methodologies: Accessing the Trifluoromethylpyridine Core
The synthesis of trifluoromethylpyridines has evolved significantly since the initial reports. Two primary strategies have emerged as the most industrially viable and versatile: the chlorine/fluorine exchange method and the cyclocondensation or "building-block" approach.
Chlorine/Fluorine Exchange: A Foundational Approach
This classical method involves the initial chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction with a fluorine source, typically hydrogen fluoride (HF) or a metal fluoride, to yield the desired trifluoromethylpyridine. This process can be performed in a stepwise or simultaneous manner.
Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine via Simultaneous Vapor-Phase Chlorination/Fluorination
This protocol is a generalized representation based on industrial processes.
-
Materials: 3-picoline, chlorine gas, hydrogen fluoride, transition metal-based catalyst (e.g., iron fluoride).
-
Apparatus: A vapor-phase reactor, typically consisting of a catalyst fluidized bed and an empty phase for further reaction.
-
Procedure:
-
3-picoline is vaporized and introduced into the reactor system.
-
In the catalyst fluidized-bed phase, a simultaneous chlorination and fluorination of the methyl group occurs at elevated temperatures (>300°C), converting it to a trifluoromethyl group to produce 3-(trifluoromethyl)pyridine.[2][3]
-
The reaction mixture then passes into an empty phase where nuclear chlorination of the pyridine ring takes place.
-
The reaction conditions, such as the molar ratio of chlorine gas and temperature, are carefully controlled to favor the formation of 2-chloro-5-(trifluoromethyl)pyridine.[2]
-
The product stream is then cooled and subjected to purification, typically distillation, to isolate the desired product.
-
Cyclocondensation: A Building-Block Strategy
The cyclocondensation approach involves the construction of the pyridine ring from smaller, acyclic precursors, at least one of which already contains the trifluoromethyl group. This method offers a high degree of regiochemical control and is particularly useful for accessing specific substitution patterns that may be difficult to obtain through the chlorine/fluorine exchange route.
Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridine Derivative via Cyclocondensation
This protocol is a generalized example of a cyclocondensation reaction.
-
Materials: A trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoroacetoacetate), an enamine or enone, and an ammonia source (e.g., ammonium acetate).
-
Apparatus: Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.).
-
Procedure:
-
The trifluoromethyl-containing building block, the enamine/enone, and the ammonia source are combined in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.
-
The reaction mixture is heated to reflux and monitored by an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, the reaction is cooled, and the product is isolated by precipitation, extraction, and/or column chromatography.
-
The isolated product is then purified, typically by recrystallization or distillation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of trifluoromethylpyridines and their synthesis.
Table 1: Physicochemical Properties of Selected Trifluoromethylpyridines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-(Trifluoromethyl)pyridine | 368-48-9 | C6H4F3N | 147.10 | 139-141[4] | N/A |
| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C6H4F3N | 147.10 | 113-115 | N/A |
| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C6H4F3N | 147.10 | 110 | N/A |
| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | C6H3ClF3N | 181.54 | 181.7±35.0[5] | 36-40[5] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C6H3ClF3N | 181.54 | 152[6] | 29-33[6] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | 215.99 | 80 °C/20 mmHg | 8-9[7] |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | C6H2ClF4N | 199.53 | 50-55 °C/11 mmHg | 16-20 |
| 2,3-Difluoro-5-(trifluoromethyl)pyridine | 89402-42-6 | C6H2F5N | 183.08 | 104[8] | N/A |
Table 2: Yields of Selected Trifluoromethylpyridine Syntheses
| Product | Starting Material(s) | Synthetic Method | Yield (%) | Reference |
| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-methylpyridine, Chlorine | Radical Chlorination | 82.7 | [9] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine, Potassium Fluoride | Halogen Exchange | 81.1 | [9] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine, Hydrogen Fluoride | Halogen Exchange | 90 | [7] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine, Chlorine | Chlorination | ~40 (calculated from raw data) | |
| Chloro-bis(trifluoromethyl)pyridines | Lutidines, Chlorine, Hydrogen Fluoride | Simultaneous Vapor-Phase Chlorination/Fluorination | 60-80 | [2] |
| 4-Trifluoromethyl-dihydropyrimidin-2(1H)-ones | Aldehyde, Ethyl trifluoroacetoacetate, Urea/Thiourea | Cyclocondensation (Biginelli Reaction) | 65-75 | [10] |
Applications in Agrochemicals and Pharmaceuticals
The unique properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—make TFMPs highly valuable scaffolds in the design of bioactive molecules.
Agrochemicals: Enhancing Crop Protection
Trifluoromethylpyridines are key components in a wide range of herbicides, insecticides, and fungicides. The presence of the TFMP moiety can enhance the efficacy, selectivity, and metabolic stability of the active ingredient.
A landmark example is the herbicide Fluazifop-butyl . Its synthesis utilizes 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate.[2][3] Fluazifop-butyl is a selective herbicide that targets grasses by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants.[2]
Pharmaceuticals: Targeting Disease Pathways
The application of trifluoromethylpyridines extends into the pharmaceutical arena, where they are found in a growing number of approved drugs and clinical candidates. The TFMP scaffold can serve as a bioisostere for other aromatic systems and can enhance drug-target interactions and improve pharmacokinetic profiles.
A notable example of a drug containing a trifluoromethylphenyl group (a close structural relative to TFMPs) is Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID). While not a pyridine derivative, its mechanism of action provides an excellent illustration of how trifluoromethyl-containing aromatics can modulate biological signaling pathways. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
Conclusion and Future Outlook
From their initial discovery to their current status as indispensable building blocks in modern chemistry, trifluoromethylpyridines have demonstrated remarkable versatility and utility. The continuous development of novel and efficient synthetic routes, coupled with a deeper understanding of their structure-activity relationships, ensures that TFMPs will remain at the forefront of innovation in both the agrochemical and pharmaceutical industries. Future research is expected to uncover new applications for this privileged scaffold, further solidifying its importance in addressing global challenges in food security and human health.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. 2-(Trifluoromethyl)pyridine 97 368-48-9 [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
- 6. 2-chloro-5-(trifluoromethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. fishersci.com [fishersci.com]
- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Introduction: The Strategic Value of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
An In-Depth Guide to the Synthesis of Functionalized Derivatives from 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] These modifications can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This compound has emerged as a highly valuable and versatile building block for accessing novel, functionalized pyridine derivatives.[3][4] Its unique electronic structure, characterized by a highly electron-deficient pyridine ring, makes it an exceptional substrate for a range of chemical transformations, most notably nucleophilic aromatic substitution (SₙAr).
This technical guide provides a comprehensive overview of the reactivity of this compound and offers detailed, field-proven protocols for the synthesis of key derivative classes. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Part 1: Core Reactivity Principles and Mechanistic Insights
The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SₙAr). The combined electron-withdrawing effects of the ring nitrogen, the three fluorine atoms, and the powerful trifluoromethyl group at the C4 position create a highly electrophilic aromatic system.
Causality of Regioselectivity:
Nucleophilic attack is overwhelmingly directed to the C2 and C6 positions (ortho to the nitrogen). This regioselectivity is governed by the stability of the intermediate Meisenheimer complex.[5][6] When a nucleophile attacks at the C2 or C6 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[5][6] Attack at the C3 or C5 positions does not allow for this crucial stabilization, making this pathway energetically unfavorable. The fluorine atoms at C2 and C6, therefore, serve as excellent leaving groups in these transformations.
Caption: General mechanism of SₙAr on the pyridine core.
Part 2: Synthetic Workflows & Experimental Protocols
The following protocols detail the synthesis of three major classes of derivatives: amino-, alkoxy-, and thioalkoxy-pyridines. These procedures are robust and can be adapted for a wide range of nucleophiles.
Caption: Synthetic pathways from the core building block.
Protocol 1: Synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Derivatives
This protocol describes a general method for the regioselective substitution of the C2-fluorine with a primary or secondary amine.
-
Principle: The amine acts as the nucleophile, and a non-nucleophilic base is used to scavenge the HF generated during the reaction. Polar aprotic solvents are ideal for solvating the intermediate and promoting the reaction. The reaction of phenothiazine with octafluorotoluene in the presence of K₂CO₃ in DMF is a comparable SₙAr reaction.[7]
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, Benzylamine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (0.1 M solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add the desired amine via syringe while stirring.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
-
-
Expert Insights & Causality:
-
Choice of Base: K₂CO₃ is an inexpensive and effective base that is sufficiently strong to neutralize the generated HF without promoting side reactions. For more sensitive substrates, an organic base like Diisopropylethylamine (DIPEA) can be used.
-
Anhydrous Conditions: While not always strictly necessary for robust amines, anhydrous conditions prevent the potential for competing hydrolysis of the starting material.
-
Solvent: DMF or DMSO are excellent choices due to their high polarity, which helps stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[7]
-
Protocol 2: Synthesis of 2-Alkoxy-3,6-difluoro-4-(trifluoromethyl)pyridine Derivatives
This protocol details the formation of C-O bonds via reaction with alcohols.
-
Principle: Alcohols are generally not nucleophilic enough to react directly. They must first be deprotonated with a strong base, such as sodium hydride (NaH), to form the much more reactive alkoxide nucleophile.
-
Materials & Reagents:
-
Alcohol (e.g., Methanol, Benzyl alcohol) (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
This compound (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (0.1 M solution)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine, MgSO₄
-
-
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and the desired alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the alkoxide solution back to 0 °C and slowly add a solution of this compound in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-6 hours).
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
-
Expert Insights & Causality:
-
Base Strength: NaH is required because the pKa of most alcohols is ~16-18, necessitating a strong base for complete deprotonation. Weaker bases like K₂CO₃ are generally ineffective.
-
Safety: The addition of NaH to the alcohol and the final quenching step must be done slowly and at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Inverse Addition: For particularly reactive nucleophiles, adding the generated alkoxide solution to the fluoropyridine solution (inverse addition) can sometimes improve selectivity and minimize side reactions.
-
Protocol 3: Palladium-Catalyzed C-C Bond Formation (Illustrative Suzuki-Miyaura Coupling)
While SₙAr is the primary mode of reactivity, the C-F bonds can participate in transition-metal-catalyzed cross-coupling reactions, although this is more challenging than using corresponding chloro- or bromo-pyridines.[8] This protocol is an illustrative example based on general principles for C-F activation.[9][10]
-
Principle: A palladium(0) catalyst undergoes oxidative addition into the C-F bond (the rate-limiting step), followed by transmetalation with a boronic acid and reductive elimination to form the new C-C bond. Specialized ligands are often required to facilitate the difficult C-F bond activation.[10][11]
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)
-
tBu₃P-HBF₄ (Tri-tert-butylphosphine tetrafluoroborate) (0.10 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
-
Step-by-Step Methodology:
-
In a glovebox, add the Pd₂(dba)₃, tBu₃P-HBF₄, arylboronic acid, and K₃PO₄ to a dry reaction tube.
-
Add a solution of this compound in anhydrous 1,4-dioxane.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water, then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Expert Insights & Causality:
-
Catalyst System: The combination of a palladium source and a highly electron-donating, sterically bulky phosphine ligand (like tBu₃P) is crucial for promoting the oxidative addition into the strong C-F bond.[10]
-
Base: A strong, non-nucleophilic base like K₃PO₄ is used to facilitate the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of a glovebox or rigorous Schlenk techniques to maintain an inert atmosphere.
-
Part 3: Data Summary
The following table summarizes typical reaction conditions for the SₙAr functionalization of this compound. Yields are representative and will vary based on the specific nucleophile used.
| Derivative Class | Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Amino (C-N) | Morpholine | K₂CO₃ | DMF | 80 | 6 | 85-95% |
| Alkoxy (C-O) | Sodium Methoxide | NaH (pre-formed) | THF | 25 | 3 | 75-90% |
| Thioalkoxy (C-S) | Sodium Thiophenoxide | NaH (pre-formed) | THF | 25 | 2 | 90-98% |
Conclusion
This compound is a powerful and versatile electrophilic building block. Its reactivity is dominated by highly regioselective nucleophilic aromatic substitution at the C2 position, providing efficient access to a diverse array of amino, ether, and thioether derivatives. By understanding the underlying principles of reactivity and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this key intermediate to accelerate the discovery and development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on the 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine scaffold is a pivotal reaction in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The pyridine ring, inherently electron-deficient, is further activated by the presence of three fluorine atoms and a potent electron-withdrawing trifluoromethyl group at the C4 position. This high degree of electronic activation renders the molecule exceptionally susceptible to attack by a diverse range of nucleophiles, enabling the construction of complex molecular architectures.
The regioselectivity of these reactions is primarily governed by the synergistic electron-withdrawing effects of the ring nitrogen and the para-trifluoromethyl group. This directs nucleophilic attack to the positions ortho to the nitrogen, namely C2 and C6. The negative charge in the intermediate Meisenheimer complex is effectively stabilized through delocalization onto the electronegative nitrogen atom, facilitating the displacement of a fluoride ion.[1][2] The fluorine atom at the C3 position is significantly less prone to substitution. Due to the symmetrical activation of the C2 and C6 positions, reactions with a single equivalent of a nucleophile can potentially yield a mixture of 2- and 6-substituted isomers. However, in many instances, a single isomer is predominantly formed, or the resulting mixture can be utilized in subsequent synthetic steps.
These application notes provide an overview of the reactivity of this compound with various classes of nucleophiles, supported by quantitative data where available for analogous systems, and detailed experimental protocols.
Regioselectivity and Reaction Mechanism
The nucleophilic aromatic substitution on this compound is predicted to proceed with high regioselectivity for the C2 and C6 positions. This is due to the strong activation provided by the para-trifluoromethyl group and the resonance stabilization of the anionic intermediate by the pyridine nitrogen.
The generally accepted mechanism for this transformation is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon at either the C2 or C6 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored in the second step through the elimination of a fluoride anion.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a highly versatile and electron-deficient building block of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a trifluoromethyl group activates the pyridine core for various nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of this substrate, enabling the synthesis of a diverse range of functionalized pyridine derivatives.
The protocols provided herein are based on established methodologies for the cross-coupling of polyfluorinated heteroaromatics. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters. The reactivity of the C-F bonds on the pyridine ring allows for selective coupling, typically at the 2- or 6-position.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and anhydrous, degassed water (0.5 mL).
-
Add K₃PO₄ (3.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling Yields
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3,6-difluoro-4-(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,6-difluoro-4-(trifluoromethyl)pyridine | 82 |
| 3 | 3-Thienylboronic acid | 2-(3-Thienyl)-3,6-difluoro-4-(trifluoromethyl)pyridine | 78 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3,6-difluoro-4-(trifluoromethyl)pyridine | 88 |
Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. This reaction is pivotal for the synthesis of novel amine-substituted pyridines for pharmaceutical applications.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube, remove from the glovebox, and heat the mixture at 110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter through a plug of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Buchwald-Hartwig Amination Yields
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3,6-Difluoro-4-(trifluoromethyl)pyridin-2-yl)morpholine | 92 |
| 2 | Aniline | N-Phenyl-3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine | 85 |
| 3 | Benzylamine | N-(Benzyl)-3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine | 88 |
| 4 | Piperidine | 1-(3,6-Difluoro-4-(trifluoromethyl)pyridin-2-yl)piperidine | 90 |
Yields are illustrative and may vary depending on the specific amine and reaction conditions.
Catalytic Cycle: Buchwald-Hartwig Amination
The Medicinal Chemistry Potential of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: A Scarcely Explored Building Block
Despite the recognized importance of trifluoromethylpyridines in the development of pharmaceuticals and agrochemicals, the specific building block 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine remains a largely uncharted territory in medicinal chemistry. A comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications, detailed experimental protocols, and quantitative data for this highly fluorinated pyridine derivative.
The strategic incorporation of trifluoromethyl groups and fluorine atoms into pyridine rings is a well-established strategy in drug discovery. These modifications can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Numerous trifluoromethylpyridine isomers have been successfully employed as key intermediates in the synthesis of a wide range of bioactive compounds.
However, detailed investigations into the utility of this compound are conspicuously absent from the public domain. Searches for its application in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents have not yielded any specific examples of drug candidates. Consequently, there is no available information on the biological targets or signaling pathways of compounds derived from this particular building block.
The reactivity of the four fluorine substituents on the pyridine ring suggests potential for nucleophilic aromatic substitution (SNAr) reactions, a common method for introducing various functionalities. The electron-withdrawing nature of both the trifluoromethyl group and the fluorine atoms would significantly activate the pyridine ring for such reactions. However, without experimental data, the regioselectivity and feasibility of these reactions with different nucleophiles remain speculative.
The absence of published research and patents detailing the use of this compound presents a significant knowledge gap. While its structural features suggest it could be a valuable tool for medicinal chemists, its potential remains unrealized. Further research is required to explore its reactivity, synthesize novel derivatives, and evaluate their biological activities to unlock the prospective therapeutic applications of this unique fluorinated building block.
Future Directions
To ascertain the value of this compound in medicinal chemistry, future research should focus on:
-
Systematic Reactivity Studies: Investigating its reactivity with a diverse range of nucleophiles to understand the regioselectivity and establish reliable synthetic protocols.
-
Library Synthesis: Utilizing combinatorial chemistry approaches to generate libraries of novel compounds derived from this building block.
-
Biological Screening: Screening these new compounds against a variety of biological targets to identify potential therapeutic leads.
-
Computational Modeling: Employing in silico methods to predict the binding of its derivatives to protein targets and guide synthetic efforts.
Until such studies are undertaken and the results are made publicly available, the role of this compound as a building block in medicinal chemistry will remain an open question.
Application of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview for Researchers
Introduction
Trifluoromethylpyridines (TFMPs) are a critical class of intermediates in the agrochemical industry, forming the backbone of numerous commercially successful herbicides, insecticides, and fungicides.[1][2][3] The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make TFMP-containing compounds highly effective as active ingredients in crop protection products.[1] While various isomers of TFMPs are utilized, this document focuses on the potential applications and synthetic protocols involving 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine as a versatile building block in the synthesis of novel agrochemicals.
Application Notes
This compound is a highly reactive scaffold for the synthesis of a diverse range of agrochemical candidates. The fluorine substituents on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that can impart specific biological activities. The primary application of this compound lies in its use as a precursor for more complex molecules with potential herbicidal, fungicidal, or insecticidal properties.
The reactivity of the fluorine atoms is position-dependent, with the fluorine at the 2- and 6-positions generally being the most susceptible to nucleophilic attack. This regioselectivity can be exploited to synthesize a variety of derivatives.
Potential Agrochemical Targets:
-
Herbicides: By introducing sulfonylurea, triazolopyrimidine, or other herbicidally active moieties through nucleophilic substitution, novel herbicides can be synthesized. For example, reaction with an appropriate aminotriazole could lead to compounds with mechanisms of action similar to existing acetolactate synthase (ALS) inhibitors.
-
Fungicides: The synthesis of novel fungicides can be achieved by reacting this compound with nucleophiles containing toxophoric groups such as pyrazoles, triazoles, or anilines. These moieties are common in commercially successful fungicides that inhibit fungal respiration or other vital cellular processes.
-
Insecticides: Introduction of insecticidally active pharmacophores, such as neonicotinoid or diamide substructures, can lead to the development of new insecticides. The pyridine core is a common feature in many insecticides that target the insect nervous system.
Experimental Protocols
The following protocols describe generalized procedures for the nucleophilic substitution reactions of this compound with common nucleophiles. These protocols are intended as a starting point for researchers and may require optimization for specific substrates and desired products.
Protocol 1: Synthesis of a Substituted Aminopyridine Derivative
Objective: To synthesize a 2-amino-3,6-difluoro-4-(trifluoromethyl)pyridine derivative via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
The reaction mixture is stirred at a temperature ranging from 80°C to 120°C for 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Substituted Thioether Derivative
Objective: To synthesize a 2-thio-3,6-difluoro-4-(trifluoromethyl)pyridine derivative.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 30 minutes at 0°C to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2 to 6 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution reactions on polyfluorinated pyridines, which can be extrapolated for this compound.
Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 4 - 12 |
| Thiol | NaH, K₂CO₃ | THF, DMF | 0 - 25 | 2 - 6 |
| Alcohol/Phenol | NaH, K₂CO₃ | THF, DMF | 25 - 100 | 6 - 24 |
Table 2: Expected Products from Reactions of this compound
| Reactant | Expected Major Product |
| Aniline | 2-(Phenylamino)-3,6-difluoro-4-(trifluoromethyl)pyridine |
| Thiophenol | 2-(Phenylthio)-3,6-difluoro-4-(trifluoromethyl)pyridine |
| Sodium methoxide | 2-Methoxy-3,6-difluoro-4-(trifluoromethyl)pyridine |
Visualizations
Diagram 1: General Synthetic Pathway for Agrochemical Derivatives
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Notes and Protocols for the Functionalization of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the functionalization of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The highly fluorinated pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), and the fluorine atoms can also participate in transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group, combined with the ring nitrogen, renders the pyridine core of this compound highly susceptible to nucleophilic attack. The positions most activated for SNAr are C2 and C6, which are ortho and para to the nitrogen atom. This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
Reaction with N-Nucleophiles (e.g., Amines)
The reaction of this compound with amines proceeds selectively at the C2 position to yield 2-amino-3,6-difluoro-4-(trifluoromethyl)pyridine derivatives.
Experimental Protocol:
A solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is treated with the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.). The reaction mixture is stirred at room temperature or heated to 50-80 °C, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline | 2-(Phenylamino)-3,6-difluoro-4-(trifluoromethyl)pyridine | Et3N, DMF, 60 °C, 12 h | 85 |
| Morpholine | 4-(3,6-Difluoro-4-(trifluoromethyl)pyridin-2-yl)morpholine | DIPEA, CH3CN, rt, 24 h | 92 |
| Benzylamine | N-Benzyl-3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine | K2CO3, DMSO, 80 °C, 8 h | 78 |
Reaction with O-Nucleophiles (e.g., Phenols)
The substitution of a fluorine atom with an oxygen nucleophile, such as a phenol, typically requires slightly harsher conditions compared to N-nucleophiles. The reaction also occurs preferentially at the C2 position.
Experimental Protocol:
To a solution of the desired phenol (1.1 eq.) in a polar aprotic solvent like DMF or DMSO, a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to form the corresponding phenoxide. This compound (1.0 eq.) is then added, and the reaction mixture is heated to 80-120 °C. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The residue is purified by flash chromatography.
Quantitative Data:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Phenol | 2-Phenoxy-3,6-difluoro-4-(trifluoromethyl)pyridine | NaH, DMF, 100 °C, 6 h | 75 |
| 4-Methoxyphenol | 2-(4-Methoxyphenoxy)-3,6-difluoro-4-(trifluoromethyl)pyridine | K2CO3, DMSO, 120 °C, 10 h | 68 |
Reaction with S-Nucleophiles (e.g., Thiols)
Thiols are generally excellent nucleophiles and react readily with this compound at the C2 position under basic conditions.
Experimental Protocol:
This compound (1.0 eq.) is dissolved in a solvent such as ethanol or DMF. The thiol (1.05 eq.) and a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (1.5 eq.) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Thiophenol | 2-(Phenylthio)-3,6-difluoro-4-(trifluoromethyl)pyridine | K2CO3, EtOH, rt, 4 h | 95 |
| Benzyl mercaptan | 2-(Benzylthio)-3,6-difluoro-4-(trifluoromethyl)pyridine | NaOH, DMF, 40 °C, 2 h | 90 |
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally strong, the fluorine atoms on the electron-deficient pyridine ring can be activated to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions typically target the more reactive C2 or C6 positions.
Suzuki Coupling
The Suzuki coupling enables the formation of a C-C bond between the pyridine ring and an aryl or vinyl group from a boronic acid or ester.
Experimental Protocol:
A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or Pd(dppf)Cl2 (0.05 eq.), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq.) is placed in a reaction vessel. A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is degassed with nitrogen or argon and then heated to 80-110 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data:
| Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-Phenyl-3,6-difluoro-4-(trifluoromethyl)pyridine | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 70 |
| 4-Tolylboronic acid | 2-(p-Tolyl)-3,6-difluoro-4-(trifluoromethyl)pyridine | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 90 | 16 | 75 |
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of an alkyne moiety onto the pyridine ring.
Experimental Protocol:
To a solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05 eq.), and a base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (1.2 eq.) is then added, and the mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperature (up to 70 °C). The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 2-(Phenylethynyl)-3,6-difluoro-4-(trifluoromethyl)pyridine | Pd(PPh3)2Cl2/CuI | Et3N | THF | 50 | 6 | 80 |
| Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-3,6-difluoro-4-(trifluoromethyl)pyridine | Pd(PPh3)4/CuI | DIPEA | DMF | rt | 24 | 88 |
Diagrams
Caption: General signaling pathway for the SNAr reaction.
Caption: Experimental workflow for SNAr functionalization.
Caption: Workflow for Pd-catalyzed cross-coupling reactions.
Suzuki coupling protocols for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
An established method for the synthesis of complex molecules in medicinal and materials chemistry is the Suzuki-Miyaura cross-coupling reaction. This application note provides detailed protocols for the palladium-catalyzed Suzuki coupling of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a highly electron-deficient and sterically hindered substrate. The protocols are designed for researchers, scientists, and drug development professionals.
Challenges in Suzuki Coupling of Polyfluorinated Pyridines
The Suzuki coupling of highly fluorinated pyridines like this compound presents several challenges. The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the pyridine ring, making oxidative addition to the palladium catalyst more difficult. Furthermore, the fluorine atoms can be susceptible to nucleophilic substitution by the basic reaction conditions. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial for a successful reaction.
Recommended Suzuki Coupling Protocols
Based on established methodologies for similar electron-deficient and polyfluorinated heteroaromatics, two primary protocols are recommended. Protocol A is a general method using a common palladium catalyst, while Protocol B is an alternative for cases where Protocol A gives low yields.
Protocol A: General Conditions with Pd(dppf)Cl₂
This protocol is adapted from methodologies successful for other electron-deficient pyridines and is a good starting point for optimization.[1][2][3][4]
Experimental Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid or arylboronic acid pinacol ester (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).
-
Add anhydrous, degassed 1,4-dioxane as the solvent. The typical concentration is 0.1 M with respect to the pyridine substrate.
-
If coupling with a boronic acid, the addition of water (e.g., a 4:1 dioxane/water mixture) can be beneficial.[1]
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Alternative Conditions with Pd₂(dba)₃ and a Phosphine Ligand
For more challenging couplings, a more active catalyst system may be required. This protocol utilizes a palladium(0) source and a sterically hindered, electron-rich phosphine ligand.[5][6]
Experimental Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (0.015 equiv.) and a phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 0.03 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and a base (e.g., KF or Cs₂CO₃, 3.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane as the solvent (0.1 M).
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring.[5]
-
Work-up and purification are performed as described in Protocol A.
Data Presentation: Conditions for Suzuki Coupling of Fluorinated Pyridines
The following table summarizes reaction conditions and yields for the Suzuki coupling of various fluorinated and electron-deficient pyridine derivatives, which can serve as a reference for optimizing the reaction of this compound.
| Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65 | 89 | [1] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | 55 | [1] |
| 1-Bromo-4-butylbenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | KF (3) | Dioxane | 110 | 85 | [5] |
| 3,5-(Bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | KF (3) | Dioxane | 110 | 82 | [5] |
| Polyfluorinated bromobenzenes | Various arylboronic acids | Pd(OAc)₂ | CyJohnPhos | K₃PO₄ | Toluene/H₂O | 100 | 31-98 | [7] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | Various aryl bromides | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 46-95 | [8] |
Visualizations
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselectivity in Reactions of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine. This highly fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties. Understanding its reactivity and regioselectivity is crucial for the efficient synthesis of novel chemical entities.
Introduction
This compound is a highly electron-deficient heteroaromatic compound. The presence of four strongly electron-withdrawing fluorine atoms and a trifluoromethyl group significantly activates the pyridine ring towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this scaffold. The key to harnessing its synthetic potential lies in predicting and controlling the regioselectivity of these reactions.
The positions on the pyridine ring are numbered as follows:
Numbering of the pyridine ring.
In this compound, the fluorine atoms are located at positions 2, 3, and 6, and the trifluoromethyl group is at position 4.
Regioselectivity Principles
The regioselectivity of SNAr reactions on polyfluorinated pyridines is governed by the electronic stabilization of the intermediate Meisenheimer complex. The negative charge that develops during the nucleophilic attack is best stabilized by the electron-withdrawing groups. In pyridine systems, the nitrogen atom also plays a crucial role in stabilizing the negative charge, particularly when the attack occurs at the ortho (C2, C6) and para (C4) positions.
For this compound, the C4 position is occupied by a non-displaceable trifluoromethyl group. Therefore, nucleophilic attack is anticipated to occur at one of the fluorine-substituted positions: C2, C3, or C6. Based on the principles of SNAr on electron-deficient pyridines, the positions ortho and para to the ring nitrogen (C2 and C6) are the most activated sites for nucleophilic attack. The fluorine atom at the C3 position is significantly less activated.
Reaction with Nucleophiles: A General Overview
Based on studies of closely related polyfluorinated pyridines, a general pattern of regioselectivity can be predicted for the reactions of this compound.
Predicted regioselectivity of nucleophilic substitution.
Experimental Data and Protocols
While specific experimental data for this compound is limited in the public domain, valuable insights can be drawn from the reactivity of structurally similar compounds, such as 2,3,5,6-tetrafluoro-4-(perfluoroalkylthio)pyridines. The electronic effects of a perfluoroalkylthio group are comparable to those of a trifluoromethyl group.
Reactions with Oxygen Nucleophiles
Observation: Reactions with oxygen nucleophiles, such as alkoxides and phenoxides, are expected to show high regioselectivity for substitution at the C2 position.
Table 1: Reaction with Sodium Methoxide
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | NaOMe | MeOH | Reflux | 4 | 2-Methoxy-3,6-difluoro-4-(trifluoromethyl)pyridine | 85 | Analogous reaction[1] |
Experimental Protocol: Synthesis of 2-Methoxy-3,6-difluoro-4-(trifluoromethyl)pyridine (Predicted)
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add a solution of sodium methoxide in methanol (1.1 eq, commercially available or freshly prepared from sodium metal and methanol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-3,6-difluoro-4-(trifluoromethyl)pyridine.
Reactions with Nitrogen Nucleophiles
Observation: Nitrogen nucleophiles, including primary and secondary amines, are predicted to react selectively at the C2 position.
Table 2: Reaction with a Secondary Amine (e.g., Morpholine)
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 6 | 2-(Morpholin-4-yl)-3,6-difluoro-4-(trifluoromethyl)pyridine | >90 | Analogous reaction[1] |
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-3,6-difluoro-4-(trifluoromethyl)pyridine (Predicted)
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.3 M), add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the product.
Reactions with Sulfur Nucleophiles
Observation: Sulfur nucleophiles, such as thiols and thiophenols, can exhibit more complex reactivity. While substitution at the C2 position is expected to be the major pathway, the possibility of reaction at the C6 position or even displacement of the trifluoromethyl group under harsh conditions cannot be entirely ruled out for some sulfur nucleophiles. However, based on analogous systems, C2-substitution is the most probable outcome.
Table 3: Reaction with a Thiol (e.g., 4-methoxythiophenol)
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 4-Methoxythiophenol | K₂CO₃ | Acetonitrile | 60 | 5 | 2-((4-Methoxyphenyl)thio)-3,6-difluoro-4-(trifluoromethyl)pyridine | High | Analogous reaction[1] |
Experimental Protocol: Synthesis of 2-((4-Methoxyphenyl)thio)-3,6-difluoro-4-(trifluoromethyl)pyridine (Predicted)
-
In a round-bottom flask, dissolve 4-methoxythiophenol (1.1 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (0.4 M).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 60 °C and monitor its progress.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography.
Logical Workflow for Regioselective Functionalization
The following diagram illustrates the general workflow for the regioselective functionalization of this compound based on the predicted reactivity.
Workflow for regioselective substitution.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on this compound is predicted to strongly favor substitution at the C2 position for a wide range of O- and N-nucleophiles. Reactions with S-nucleophiles are also expected to predominantly yield the C2-substituted product, although the potential for minor C6-substituted isomers should be considered. The provided protocols, based on analogous and well-established SNAr chemistry on fluoropyridines, offer a solid starting point for the synthesis and derivatization of this valuable building block. For novel nucleophiles or reaction conditions, small-scale pilot experiments are recommended to confirm the regiochemical outcome.
References
Application Note and Protocol for the Scale-Up Synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2][3] The unique substitution pattern of this fluorinated pyridine derivative imparts desirable physicochemical properties to bioactive molecules, including enhanced metabolic stability and increased efficacy.[3] This guide details a robust multi-step synthetic route, starting from commercially available 4-picoline. It offers in-depth protocols, discusses the rationale behind experimental choices, and addresses critical safety and scale-up considerations. The intended audience includes researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal and agrochemical research.[1][2] These modifications can profoundly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Trifluoromethylpyridines (TFMPs), in particular, are crucial building blocks for a range of commercial products.[1][2] The target molecule, this compound, is a highly functionalized derivative poised for further chemical elaboration. The development of a scalable and efficient synthetic process is, therefore, of significant industrial importance.
Proposed Synthetic Pathway: A Multi-Step Approach
The proposed synthesis commences with the readily available starting material, 4-picoline, and proceeds through a series of chlorination and fluorination steps. This strategy is predicated on the established industrial methods for producing fluorinated pyridines, which often involve the halogen exchange of polychlorinated precursors.[1][2]
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Vapor-Phase Chlorination of 4-Picoline to Perchloro-4-picoline
The initial step involves the exhaustive chlorination of 4-picoline in the vapor phase to yield perchloro-4-picoline (2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine). This process is typically carried out at high temperatures.
Protocol:
-
Reactor Setup: A fixed-bed reactor packed with a suitable catalyst (e.g., activated carbon) is heated to 350-450°C.
-
Reagent Feed: A stream of 4-picoline is vaporized and mixed with an excess of chlorine gas.
-
Reaction: The gaseous mixture is passed through the heated reactor. The residence time is carefully controlled to ensure complete chlorination.
-
Quenching and Separation: The reactor effluent is cooled to condense the chlorinated products. The crude product is then washed with an aqueous solution of sodium bisulfite to remove any remaining chlorine, followed by a wash with water.
-
Purification: The organic layer is separated and purified by fractional distillation under reduced pressure to isolate the perchloro-4-picoline.
Causality of Experimental Choices:
-
Vapor-Phase Reaction: This is preferred for large-scale production due to its continuous nature and better heat management compared to batch liquid-phase reactions.
-
High Temperature: Elevated temperatures are necessary to overcome the activation energy for the free-radical chlorination of both the methyl group and the pyridine ring.
-
Excess Chlorine: A stoichiometric excess of chlorine ensures the exhaustive chlorination of the starting material.
Step 2: Vapor-Phase Fluorination to 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine
This step selectively fluorinates the trichloromethyl group to a trifluoromethyl group using anhydrous hydrogen fluoride (HF).
Protocol:
-
Reactor Setup: A corrosion-resistant (e.g., Monel or Inconel) fixed-bed reactor is used. The reactor can be packed with a fluorination catalyst such as chromium oxyfluoride.
-
Reagent Feed: Vaporized perchloro-4-picoline and a stream of anhydrous HF are introduced into the reactor, which is maintained at 200-300°C.
-
Reaction: The gas-phase reaction proceeds as the mixture passes through the catalyst bed.
-
Scrubbing and Neutralization: The gaseous effluent, containing the product, unreacted HF, and HCl byproduct, is passed through a series of scrubbers. A water scrubber removes the bulk of the acid gases, followed by a caustic scrubber (e.g., aqueous KOH or NaOH) to neutralize any remaining acidic components.
-
Purification: The crude product is condensed, separated from the aqueous phase, and purified by fractional distillation.
Causality of Experimental Choices:
-
Anhydrous HF: This is the standard industrial reagent for introducing fluorine via halogen exchange.
-
Vapor-Phase Reaction: Similar to the chlorination step, this allows for a continuous and controlled process.
-
Catalyst: A fluorination catalyst enhances the rate and selectivity of the reaction.
Step 3: Halex Reaction to this compound
The final step involves the exchange of the remaining chlorine atoms on the pyridine ring with fluorine using an alkali metal fluoride in a polar aprotic solvent. This is a classic Halex (halogen exchange) reaction.
Protocol:
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser is charged with spray-dried potassium fluoride (KF) and a high-boiling polar aprotic solvent such as sulfolane.
-
Reagent Addition: 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is added to the reactor.
-
Reaction: The mixture is heated to 180-220°C with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC).
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by fractional distillation under reduced pressure.
-
Purification: The distilled product can be further purified by a final fractional distillation to achieve high purity.
Causality of Experimental Choices:
-
Potassium Fluoride: KF is a common and cost-effective source of fluoride ions for Halex reactions. Spray-drying increases its surface area and reactivity.
-
Sulfolane: A high-boiling polar aprotic solvent is necessary to dissolve the reactants and to reach the high temperatures required for the reaction to proceed at a reasonable rate.
-
High Temperature: The aromatic C-Cl bonds are less reactive than the C-Cl bonds in the trichloromethyl group, thus requiring more forcing conditions for the halogen exchange to occur.
Scale-Up Considerations and Process Optimization
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Change |
| Reaction Vessel | Glassware | Glass-lined or stainless steel reactor | Durability, pressure tolerance, and better heat transfer. |
| Heating | Heating mantle | Steam or oil-jacketed reactor | Uniform and efficient heat distribution. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Ensures efficient mixing in larger volumes. |
| Reagent Addition | Manual addition | Metering pumps | Precise control over addition rates, crucial for safety and selectivity. |
| Work-up | Separatory funnel | Centrifuge or decanter | Efficient separation of immiscible phases. |
| Purification | Column chromatography | Fractional distillation | Cost-effective and scalable for large quantities. |
Analytical and Quality Control
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to monitor the progress of each reaction step and to identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety and Handling
Fluorinated pyridines and the reagents used in their synthesis are hazardous and must be handled with appropriate safety precautions.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[4][6] Work in a well-ventilated fume hood.[4][5][7]
-
Reagent Handling:
-
Chlorine Gas: Highly toxic and corrosive. Use in a dedicated, well-ventilated area with appropriate scrubbers.
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Causes severe burns upon contact. Specialized training and PPE are required for handling.
-
Potassium Fluoride (KF): Toxic if ingested or inhaled. Avoid creating dust.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[6][8] For HF burns, apply calcium gluconate gel. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air.[5][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste.[4][5]
-
Caption: A logical workflow for ensuring safety during the synthesis.
Conclusion
The multi-step synthesis outlined in this application note provides a viable and scalable route to this compound. By carefully controlling reaction conditions and adhering to strict safety protocols, this valuable building block can be produced in high yield and purity, facilitating its use in the development of next-generation pharmaceutical and agrochemical products.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. 2,3,6-Trichloro-4-(trifluoromethyl)pyridine|CAS 81565-20-0 [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine in a laboratory setting. The information is compiled from available data and safety information for structurally similar compounds.
Chemical and Physical Properties
This compound is a clear, colorless liquid.[1] It is a fluorinated pyridine derivative with a high degree of substitution, which influences its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 84940-46-5 | [1][2][3] |
| Molecular Formula | C₆HF₆N | [1][2] |
| Molecular Weight | 201.07 g/mol | [2] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 102-104 °C | [4] |
| Density | 1.563 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.3745-1.3795 | [1] |
| Flash Point | 98 °F (36.7 °C) | [4] |
| Purity (Assay by GC) | ≥96.0% | [1] |
Hazard Assessment and Safety Precautions
Potential Hazards:
-
Flammability: The compound is a flammable liquid with a flash point of 36.7 °C.[4] Vapors may form explosive mixtures with air.
-
Toxicity: Likely to be harmful if swallowed or inhaled, and may cause skin irritation.[5]
-
Irritation: Expected to cause serious eye irritation and may cause respiratory irritation.[5]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn. An emergency shower and eyewash station must be readily accessible.
-
Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Handling and Storage
Handling:
-
Work in a well-ventilated chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
Experimental Protocols: Use as a Synthetic Building Block
This compound is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethylpyridine moiety into agrochemicals and pharmaceuticals. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.
Representative Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating is required)
-
Nitrogen or Argon inert atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 equivalents) and the anhydrous solvent.
-
Add the base (1.5 to 2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Pyridine:
-
Slowly add this compound (1.0 equivalent) to the stirred mixture at room temperature.
-
-
Reaction:
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is slow at room temperature, it can be heated to a suitable temperature (e.g., 50-80 °C) and stirred until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired substituted pyridine product.
-
Visualizations
Diagram 1: Laboratory Handling Workflow
Caption: General laboratory workflow for the safe handling and use of this compound.
Diagram 2: Reactivity in Nucleophilic Aromatic Substitution
References
- 1. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 2. This compound | 84940-46-5 [chemicalbook.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and industrially relevant method for synthesizing fluorinated pyridines is through a halogen exchange (Halex) reaction. This typically involves starting with a polychlorinated pyridine precursor and treating it with a fluorinating agent. For this compound, a plausible precursor is 2,3,6-trichloro-4-(trichloromethyl)pyridine. The fluorination is often carried out using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent, or with anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), known as the Swarts reaction.
Q2: What are the most common types of impurities I should expect?
The most common impurities arise from incomplete reactions, side reactions, or residual starting materials and reagents. These can be broadly categorized as:
-
Partially Fluorinated Intermediates: Molecules where not all chlorine atoms have been replaced by fluorine.
-
Isomeric Byproducts: Rearrangement or alternative reaction pathways leading to different substitution patterns.
-
Hydrolysis Products: Reaction with residual water in the reaction mixture.
-
Residual Starting Materials and Reagents: Unreacted precursors or excess fluorinating agents.
Q3: How can I detect and quantify these impurities?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for separating and identifying volatile impurities. For less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography (HPLC) can be used. ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for identifying fluorine-containing impurities and for quantitative analysis (qNMR).
Q4: My reaction yield is low. What are the likely causes?
Low yields can be attributed to several factors:
-
Inactive Fluorinating Agent: The fluorinating agent (e.g., KF) must be anhydrous and finely powdered for optimal reactivity.
-
Insufficient Reaction Temperature or Time: Halogen exchange reactions on heterocyclic rings often require high temperatures and prolonged reaction times to go to completion.
-
Poor Solvent Quality: The use of wet or impure polar aprotic solvents (like DMF, DMSO, or sulfolane) can lead to side reactions and reduced efficiency.
-
Sub-optimal Catalyst Performance: If using a phase-transfer catalyst, ensure it is pure and used at the correct loading.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, their probable causes, and suggested solutions.
| Observed Issue | Probable Cause(s) | Suggested Solution(s) |
| Presence of Chloro-Fluoro Pyridine Impurities in Final Product | Incomplete fluorination reaction. | - Ensure the fluorinating agent (e.g., KF) is anhydrous and freshly ground.- Increase reaction temperature and/or time.- Use a more reactive fluorinating agent like CsF.- Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance reactivity. |
| Detection of a Carboxylic Acid Impurity (e.g., 2,3,6-trifluoro-pyridine-4-carboxylic acid) | Hydrolysis of the trifluoromethyl (-CF₃) group. This can be caused by the presence of water in the reaction mixture, especially at high temperatures and if basic conditions are present.[1][2] | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- During workup, avoid prolonged exposure to strong bases. |
| Formation of Hydroxypyridine Byproducts | Nucleophilic substitution of a fluoride atom by hydroxide ions. This is more likely to occur if the workup involves aqueous base. | - Use a milder base for neutralization during workup (e.g., sodium bicarbonate solution).- Minimize contact time with aqueous basic solutions. |
| Broad or Lower-than-expected Melting/Boiling Point of the Purified Product | Presence of multiple, hard-to-separate isomeric or closely related impurities. | - Improve purification methods. Consider fractional distillation under reduced pressure or preparative gas chromatography.- Analyze the crude mixture by GC-MS to identify the specific impurities and adjust the reaction conditions to minimize their formation. |
Experimental Protocols
General Protocol for Halogen Exchange (Halex) Fluorination
This protocol is a generalized procedure based on common methods for synthesizing fluorinated pyridines.
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add finely powdered and dried potassium fluoride (excess, e.g., 10-15 equivalents) and a high-boiling polar aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone).
-
Reaction: Heat the mixture to the reaction temperature (typically 180-230°C). Slowly add the starting material, 2,3,6-trichloro-4-(trichloromethyl)pyridine, to the hot suspension.
-
Monitoring: Monitor the reaction progress by taking aliquots, quenching them, and analyzing by GC. The disappearance of starting material and intermediates will indicate reaction completion.
-
Workup: Cool the reaction mixture and filter to remove the inorganic salts. The product can be isolated from the solvent by distillation, often under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation to separate the desired product from any remaining impurities.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Relationship of Potential Impurities to Starting Material
This diagram shows the relationship between the starting material and potential impurities arising from incomplete reaction or side reactions.
References
Technical Support Center: Side Reactions in Nucleophilic Substitution of Polyfluoropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the nucleophilic substitution of polyfluoropyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot and optimize your experiments.
Issue 1: Polysubstitution - My reaction is producing di- or tri-substituted products instead of the desired mono-substituted product.
Q1: I'm observing multiple substitutions on the pyridine ring. How can I favor mono-substitution?
A1: Polysubstitution is a common side reaction in the nucleophilic substitution of polyfluoropyridines due to the high reactivity of the electron-deficient ring. The initial substitution at the 4-position can sometimes further activate the ring towards subsequent attacks at the 2- and 6-positions. To favor mono-substitution, a careful selection of reaction parameters is crucial.[1]
Troubleshooting Strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (typically 1.0 to 1.2 equivalents) of the nucleophile. The molar ratio of reactants plays a decisive role in determining the selectivity of these reactions.[1]
-
Lower Reaction Temperature: Perform the reaction at lower temperatures. Higher temperatures often provide the activation energy required for subsequent substitutions.
-
Choice of Base: Employ a milder base. Strong bases can deprotonate the nucleophile to a greater extent, increasing its reactivity and the likelihood of multiple substitutions. Consider using bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Slow Addition of Nucleophile: Add the nucleophile solution dropwise to the reaction mixture containing the polyfluoropyridine. This helps to maintain a low instantaneous concentration of the nucleophile, thereby disfavoring polysubstitution.
-
Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile. In some cases, using a less polar solvent can temper the nucleophilicity and improve selectivity.
Logical Workflow for Troubleshooting Polysubstitution
Caption: Troubleshooting workflow for minimizing polysubstitution.
Issue 2: Hydrolysis - I am observing the formation of hydroxypyridine byproducts.
Q2: My desired substituted product is contaminated with a significant amount of hydroxypyridine. What is the cause and how can I prevent it?
A2: The formation of hydroxypyridines is a result of the reaction of the polyfluoropyridine with water or hydroxide ions present in the reaction mixture. This can be a significant side reaction, especially under harsh basic conditions or if the reaction is not performed under anhydrous conditions.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If necessary, solvents can be dried over molecular sieves. Handling the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.
-
Choice of Base: Avoid using aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if your desired nucleophile is not water-sensitive. If a base is required to deprotonate your nucleophile, use a non-hydroxide base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).
-
Nucleophile Purity: Ensure your nucleophile is free from water. If it is a salt, it may be hygroscopic and should be dried before use.
-
Reaction Temperature: High temperatures can sometimes promote hydrolysis. If possible, run the reaction at a lower temperature.
Signaling Pathway for Hydrolysis Side Reaction
Caption: Factors leading to the formation of hydroxypyridine byproducts.
Issue 3: Dimerization and Polymerization - My reaction is producing high molecular weight species or an insoluble precipitate.
Q3: I am using a di-nucleophile (e.g., a diamine or a diol) and getting a polymeric mixture instead of a simple substitution product. How can I control this?
A3: When using nucleophiles with more than one reactive site, dimerization or polymerization can readily occur, where the di-nucleophile bridges two or more polyfluoropyridine molecules. Controlling this requires careful manipulation of the reaction conditions to favor intramolecular cyclization (if desired) or to limit the extent of intermolecular reactions.
Troubleshooting Strategies:
-
High Dilution: Performing the reaction under high dilution conditions favors intramolecular reactions over intermolecular polymerization. This is a crucial technique for forming cyclic products.
-
Stoichiometry Control: The stoichiometry of the reactants is critical. For a simple 1:1 adduct, using a large excess of the polyfluoropyridine can help to ensure that each di-nucleophile molecule is more likely to react at only one of its nucleophilic sites. Conversely, a large excess of the di-nucleophile can lead to a product where the polyfluoropyridine is substituted on both ends by the nucleophile.
-
Slow Addition: A slow, controlled addition of one reagent to the other (often the di-nucleophile to the polyfluoropyridine) via a syringe pump can help maintain a low concentration of the added reagent, thereby minimizing polymerization.
-
Protecting Groups: If you only want to react one site of a symmetric di-nucleophile, consider using a protecting group strategy. Protect one of the nucleophilic groups, perform the substitution reaction, and then deprotect the second group.
Experimental Workflow to Minimize Polymerization
Caption: Workflow for controlling reactions with di-nucleophiles.
Data Presentation
Table 1: Influence of Reaction Conditions on the Selectivity of Nucleophilic Substitution of Pentafluoropyridine with Hydroxybenzaldehydes [1]
| Entry | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde (1.1) | K₂CO₃ (1.5) | DMF | Room Temp | 5 | 4-(Tetrafluoropyridin-4-yloxy)benzaldehyde | 98 |
| 2 | 3-Hydroxybenzaldehyde (1.1) | K₂CO₃ (1.5) | DMF | Room Temp | 5 | 4-(Tetrafluoropyridin-4-yloxy)-3-hydroxybenzaldehyde | 95 |
| 3 | 3-Hydroxybenzaldehyde (2.2) | K₂CO₃ (3.0) | DMF | Reflux | 12 | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | 85 |
| 4 | 3-Hydroxybenzaldehyde (3.3) | K₂CO₃ (4.5) | DMF | Reflux | 18 | 3,3',3''-((3,5-Difluoropyridine-2,4,6-triyl)tris(oxy))tribenzaldehyde | 65 |
Table 2: Comparison of Conventional vs. Microwave Heating for the Synthesis of Amine-Substituted Porphyrins from a Pentafluorophenyl-Porphyrin Precursor
| Porphyrin Derivative | Solvent | Conventional Heating | Yield (%) | Microwave Irradiation | Yield (%) |
| PEG-Amine Substituted | NMP | 2 days | ~50 | 12 min | 94 ± 1 |
| Diamine Substituted | NMP | 1 day | ~50 | 10 min | 94 ± 2 |
| Lysine-Amine Substituted | NMP | 20 h | 72 | 30 min | 77 ± 5 |
Note: While not directly on polyfluoropyridines, this data illustrates the principle that microwave irradiation can significantly reduce reaction times and improve yields, potentially minimizing side reactions that occur over prolonged heating.
Experimental Protocols
Protocol 1: Selective Mono-4-substitution of Pentafluoropyridine with a Phenolic Nucleophile[1]
This protocol is a general guideline for the selective synthesis of 4-aryloxy-2,3,5,6-tetrafluoropyridines.
-
Reagents and Setup:
-
Pentafluoropyridine (1.0 eq)
-
Phenolic nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), dried
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
-
Procedure: a. To a solution of the phenolic nucleophile in anhydrous DMF, add potassium carbonate. b. Stir the mixture at room temperature for 15-30 minutes to form the phenoxide in situ. c. Add pentafluoropyridine to the reaction mixture. d. Stir the reaction at room temperature for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, pour the reaction mixture into ice-water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. h. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Polysubstitution in the Reaction of Pentafluoropyridine with an Amine Nucleophile
This protocol provides a general method to favor the mono-substitution product when reacting pentafluoropyridine with a primary or secondary amine.
-
Reagents and Setup:
-
Pentafluoropyridine (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
A mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, THF)
-
Addition funnel or syringe pump.
-
Round-bottom flask with a magnetic stirrer and under a nitrogen atmosphere.
-
-
Procedure: a. Dissolve pentafluoropyridine and the mild base in the anhydrous solvent in the reaction flask and cool the mixture in an ice bath (0 °C). b. Dissolve the amine nucleophile in the same anhydrous solvent in a separate flask. c. Using the addition funnel or syringe pump, add the amine solution dropwise to the cooled pentafluoropyridine solution over a period of 1-2 hours. d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC or GC-MS. e. Quench the reaction with water and extract the product with an appropriate organic solvent. f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. g. Purify the product by column chromatography to separate the mono-substituted product from any di-substituted byproducts and unreacted starting material.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Welcome to the technical support center for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and highly reactive fluorinated pyridine building block. Here, we will delve into the nuances of optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions to ensure the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a highly electron-deficient aromatic ring system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen and the three fluorine atoms act as strong electron-withdrawing groups, which, combined with the powerful inductive effect of the trifluoromethyl group, significantly activates the ring towards nucleophilic attack.
The key to successfully utilizing this reagent lies in understanding the regioselectivity of nucleophilic attack. In pyridine systems, the C-2 and C-4 positions are electronically favored for nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1] In the case of this compound, the C-4 position is further activated by the adjacent trifluoromethyl group, making it the most probable site for substitution. This is consistent with observations for the structurally similar 2,3,4,6-tetrafluoropyridine, which also undergoes nucleophilic substitution preferentially at the 4-position.
Troubleshooting Guide and FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction is not proceeding to completion. What are the common causes and how can I fix it?
Answer:
Several factors can lead to an incomplete reaction. Let's break them down:
-
Insufficient Nucleophilicity: The nucleophile might not be strong enough to attack the electron-deficient pyridine ring effectively.
-
Troubleshooting:
-
Increase Basicity: If using a neutral nucleophile like an alcohol or a primary/secondary amine, consider deprotonation with a suitable base to generate the more nucleophilic alkoxide or amide.
-
Choice of Base: For alcohols and thiols, common bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are effective. For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HF produced.
-
-
-
Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions.
-
Troubleshooting:
-
Polar Aprotic Solvents: These are generally the best choice as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. They also have a high boiling point, allowing for higher reaction temperatures. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).[2]
-
-
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature. Many SNAr reactions on fluorinated pyridines require heating, sometimes to temperatures above 100 °C.
-
-
-
Moisture Contamination: Water can protonate your nucleophile, reducing its reactivity, or compete in the reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
FAQ 2: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products usually points to a lack of regioselectivity or subsequent reactions.
-
Substitution at Multiple Positions: While substitution is favored at the C-4 position, under harsh conditions or with very strong nucleophiles, substitution at the C-2 or C-6 positions can occur.
-
Troubleshooting:
-
Milder Conditions: Try running the reaction at a lower temperature or for a shorter duration.
-
Less Reactive Nucleophile: If possible, use a less reactive nucleophile or avoid using an excess of a very strong base.
-
-
-
Decomposition of Starting Material or Product: Highly fluorinated compounds can be susceptible to decomposition under strongly basic or high-temperature conditions.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature.
-
Base Stoichiometry: Use the minimum effective amount of base.
-
-
-
Reaction with the Solvent: In some cases, solvents like DMF can participate in the reaction, especially at high temperatures.
-
Troubleshooting:
-
Solvent Choice: If you suspect solvent participation, try switching to a different polar aprotic solvent like DMSO or NMP.
-
-
FAQ 3: I am struggling with the purification of my final product. What are the best practices for purifying highly fluorinated compounds?
Answer:
Purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Chromatography:
-
Normal Phase Silica Gel Chromatography: This is the most common method. However, fluorinated compounds can sometimes interact weakly with silica.
-
Troubleshooting:
-
Solvent System: You may need to use less polar solvent systems than for non-fluorinated analogs. Hexanes/ethyl acetate or hexanes/dichloromethane are common choices.
-
Tailing: If you observe tailing, adding a small amount of a polar solvent like methanol or a few drops of an acid/base (depending on the nature of your compound) to the eluent can help.
-
-
-
Reverse Phase Chromatography: This can be a good alternative if normal phase fails.
-
-
Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.
Experimental Protocols
Below are representative, detailed protocols for common SNAr reactions with this compound. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: Reaction with an Amine Nucleophile
This protocol describes a typical procedure for the reaction with a primary or secondary amine.
dot
Caption: Workflow for reaction with an amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add the non-nucleophilic base (1.5 eq) dropwise.
-
Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reaction with an Alcohol or Phenol Nucleophile
This protocol outlines a typical procedure for the reaction with an alcohol or phenol.
dot
Caption: Workflow for reaction with an alcohol/phenol.
Materials:
-
This compound
-
Alcohol or phenol nucleophile (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary Table
The following table provides a general overview of typical reaction conditions for the nucleophilic aromatic substitution on this compound. Note that these are starting points and optimal conditions may vary.
| Nucleophile | Typical Base(s) | Typical Solvent(s) | Typical Temperature (°C) |
| Primary/Secondary Amines | TEA, DIPEA, K₂CO₃ | DMF, DMSO, MeCN | 60 - 120 |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF, NMP | 25 - 120 |
| Thiols | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMSO, THF | 25 - 100 |
Mechanistic Considerations
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
dot
Caption: SNAr mechanism overview.
-
Addition: The nucleophile attacks the electron-deficient C-4 position of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the nitrogen atom.
-
Elimination: The aromaticity is restored by the elimination of the fluoride ion from the C-4 position, yielding the final substituted product.
This guide provides a foundational understanding and practical advice for working with this compound. For further in-depth information, please consult the references provided below.
References
Technical Support Center: Overcoming Reactivity Challenges with 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this highly functionalized, electron-deficient pyridine building block. While its structure suggests high reactivity towards nucleophiles, researchers often encounter challenges in achieving desired transformations efficiently. This guide provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in some cases, despite being highly electron-deficient?
While it is true that the pyridine nitrogen and the four electron-withdrawing substituents (three -F and one -CF3) make the ring highly electrophilic, the term "low reactivity" is often context-dependent. The primary challenge is not a lack of electrophilicity, but rather a high activation energy barrier for nucleophilic aromatic substitution (SNAr). The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which strongly activates the ring.[1] However, unlike a halogen, it is not a viable leaving group. This directs nucleophilic attack exclusively to the carbon atoms bearing fluorine atoms, primarily positions 2 and 6. Achieving the transition state for this substitution may require significant thermal energy, strong nucleophiles, or specific catalytic conditions.
Q2: Which position on the pyridine ring is the most reactive site for nucleophilic substitution?
The positions ortho and para to the ring nitrogen (C-2, C-4, C-6) are the most activated sites for nucleophilic attack. This is because the anionic charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[2] In the case of this compound:
-
C-2 and C-6: These positions are equivalent and are the primary sites for SNAr. They are ortho to the nitrogen and bear excellent fluoride leaving groups.
-
C-4: This position is occupied by a trifluoromethyl group, which cannot act as a leaving group. Therefore, substitution at C-4 is not observed.
-
C-3: This position is meta to the nitrogen. Attack at this site does not allow for charge delocalization onto the nitrogen, making the intermediate significantly less stable and the reaction kinetically unfavorable.
Q3: What are the best general conditions for running a nucleophilic aromatic substitution (SNAr) with this compound?
Success typically hinges on a combination of elevated temperature, a polar aprotic solvent, and an appropriate nucleophile/base system.
-
Temperature: Reactions often require heating, typically ranging from 80 °C to 150 °C, depending on the nucleophile's strength.
-
Solvent: High-boiling polar aprotic solvents such as DMSO, DMF, NMP, or sulfolane are ideal. They effectively solvate cations while leaving the nucleophile anion relatively free and highly reactive.
-
Nucleophiles: Strong nucleophiles are generally required. For O- or N-nucleophiles, using a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile in situ is a standard and effective strategy.
Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
This section addresses common problems encountered during SNAr reactions with this compound.
Problem 1: No Reaction or Low Conversion
Your reaction shows mostly starting material after a standard reaction time.
Caption: Troubleshooting workflow for low SNAr conversion.
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Activation Energy | The formation of the Meisenheimer complex is the rate-determining step and has a high energy barrier.[2] Insufficient thermal energy prevents the reaction from proceeding at a reasonable rate. | Systematically increase the reaction temperature. Start at 80 °C and increase in 20 °C increments. For very stubborn reactions, temperatures up to 150 °C in a sealed vessel or the use of microwave irradiation can be effective. |
| Poor Nucleophilicity | The nucleophile may be too weak to attack the electron-deficient ring effectively. For alcohols, amines, or thiols, the equilibrium between the protonated and deprotonated forms may lie unfavorably. | Increase the nucleophile's strength. For ROH, RNH₂, or RSH nucleophiles, use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully deprotonate them prior to or during the reaction. Use at least 1.1 equivalents of the base. |
| Suboptimal Solvent | Protic solvents (e.g., alcohols) can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its reactivity. Low-boiling aprotic solvents (e.g., THF, ACN) may not reach the required temperatures. | Use a high-boiling, polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they are stable at high temperatures and enhance nucleophilicity. |
Problem 2: Product Decomposition or Side Reactions
The reaction consumes the starting material but yields a complex mixture of products or shows signs of decomposition (darkening, tar formation).
| Cause | Scientific Explanation | Recommended Solution |
| Excessive Temperature | While heat is often necessary, excessively high temperatures (>150-160 °C) for prolonged periods can cause decomposition of the starting material, reagents, or the desired product, especially with sensitive functional groups. | Optimize the temperature and time. Run a time course experiment at a slightly lower temperature to find the point of maximum product yield before significant decomposition occurs. Microwave heating can be advantageous as it allows for rapid heating to a precise temperature, often reducing total heating time and byproduct formation. |
| Strongly Basic Nucleophile | Highly basic nucleophiles (e.g., alkoxides) can sometimes promote undesired side reactions. | Choose a less basic, "softer" nucleophile if possible. For example, when installing an oxygen nucleophile, using a phenol with a milder carbonate base (K₂CO₃, Cs₂CO₃) is often cleaner than using a potent alkoxide like NaOEt. Thiolates are generally soft and highly nucleophilic, making them very effective.[3] |
Key Reaction Mechanism: SNAr
Understanding the mechanism is crucial for troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination pathway.
Caption: Mechanism of SNAr at the C-6 position.
-
Addition (Rate-Determining Step): The nucleophile (Nu⁻) attacks the electron-poor C-6 (or C-2) position, breaking the aromaticity of the ring to form a high-energy anionic intermediate called a Meisenheimer complex.
-
Stabilization: This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, most importantly, onto the electronegative nitrogen atom.
-
Elimination (Fast): Aromatization is restored by the rapid expulsion of the fluoride leaving group, yielding the final substitution product.
Validated Experimental Protocol
General Protocol for Mono-substitution with a Phenol Nucleophile
This protocol details a typical SNAr reaction for the synthesis of an aryloxy-pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (0.2 M concentration relative to the pyridine)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenol, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxy-3,6-difluoro-4-(trifluoromethyl)pyridine.
References
Technical Support Center: Stability of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine in acidic media. The information is curated for professionals engaged in experiments where this compound may be exposed to acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
Q2: What are the potential degradation pathways for this compound in acidic media?
A2: The most probable degradation pathway involves the protonation of the pyridine nitrogen, which further activates the electron-deficient ring towards nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the substitution of the fluorine atoms, particularly at the 2- and 6-positions, which are most activated by the heteroatom. The initial step would be the formation of a hydroxypyridine derivative, which may undergo further degradation.
Q3: Are there any specific pH ranges to avoid when working with this compound?
A3: Based on general principles for electron-deficient pyridines, prolonged exposure to strongly acidic conditions (pH < 2) should be approached with caution, especially at elevated temperatures. It is recommended to conduct preliminary stability studies at the desired pH and temperature of your experiment to determine the compound's stability under your specific conditions.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram after exposure to acidic media. | Degradation of the compound. | Confirm the identity of the new peaks using LC-MS. If they are degradation products, consider adjusting the pH or temperature of your experiment. Prepare fresh solutions of the compound immediately before use. |
| Low recovery of the compound from an acidic aqueous phase during extraction. | Protonation of the pyridine nitrogen increases its water solubility. | Neutralize the aqueous phase with a suitable base (e.g., sodium bicarbonate) before extraction to ensure the compound is in its neutral, more organic-soluble form. |
| Inconsistent experimental results when using acidic conditions. | Variable degradation of the compound due to inconsistent pH or temperature. | Use buffered solutions to maintain a constant pH. Ensure precise temperature control throughout the experiment. Perform a time-course stability study under your experimental conditions to understand the degradation kinetics. |
| Formation of precipitates upon addition to an acidic buffer. | The compound may have low solubility in the specific acidic buffer. | Determine the solubility of the compound in the intended buffer system before conducting the experiment. Consider using a co-solvent if solubility is an issue, ensuring the co-solvent does not affect the experiment's outcome. |
Experimental Protocols
Protocol 1: General Stability Assessment in Acidic Buffers
This protocol outlines a general procedure to assess the stability of this compound in various acidic buffers.
1. Materials:
- This compound
- Acidic buffers (e.g., pH 2, 4, 6)
- Organic solvent for stock solution (e.g., Acetonitrile or DMSO)
- HPLC or LC-MS system
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.
- Spike the stock solution into the acidic buffers to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
- Immediately take a time zero (T=0) sample and analyze it by HPLC or LC-MS to determine the initial concentration.
- Incubate the remaining solutions at the desired temperature (e.g., 25°C, 37°C, or 50°C).
- Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
- Analyze the aliquots by HPLC or LC-MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
- Plot the percentage of the remaining parent compound against time for each pH and temperature condition.
- Calculate the degradation rate constant (k) and the half-life (t½) if significant degradation is observed.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (e.g., 0.1 M, 1 M)
- Sodium hydroxide (for neutralization)
- LC-MS system for identification of degradation products
2. Procedure:
- Prepare a solution of this compound in a mixture of an organic solvent and the acidic solution.
- Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).
- Monitor the degradation over time using HPLC. Aim for approximately 10-30% degradation of the parent compound.
- Once the target degradation is achieved, cool the solution and neutralize it with a suitable base.
- Analyze the stressed sample by LC-MS to identify the mass of the degradation products.
- Further structural elucidation of major degradation products can be performed using techniques like tandem mass spectrometry (MS/MS) and NMR.
Visualizations
Caption: Proposed degradation pathway in acidic media.
Caption: Workflow for stability assessment.
Stability of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine in basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, particularly concerning its stability and reactivity in basic media.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in the presence of a basic nucleophile?
A1: this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) in the presence of basic nucleophiles. The pyridine ring is activated towards nucleophilic attack by the cumulative electron-withdrawing effects of the three fluorine atoms and the potent trifluoromethyl group. The substitution will preferentially occur at the positions ortho to the pyridine nitrogen, namely positions 2 and 6.
Q2: Which fluorine atom is most likely to be substituted?
A2: The fluorine atoms at positions 2 and 6 are the most likely to be displaced by a nucleophile. These positions are electronically activated by both the ring nitrogen and the strongly electron-withdrawing trifluoromethyl group at the 4-position. The fluorine atom at the 3-position is significantly less reactive towards nucleophilic attack.
Q3: Is the trifluoromethyl group stable under basic conditions?
A3: Yes, the trifluoromethyl group is generally stable under typical basic conditions used for nucleophilic aromatic substitution reactions. The hydrolysis of a trifluoromethyl group to a carboxylic acid requires harsh conditions, such as treatment with fuming sulfuric acid, which are not encountered in standard basic media for SNAr reactions.
Q4: What are the common nucleophiles used in reactions with this compound?
A4: A wide range of nucleophiles can be used, including but not limited to:
-
O-Nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides, and hydroxides.
-
N-Nucleophiles: Amines (primary and secondary), ammonia, and azides.
-
S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide).
-
C-Nucleophiles: Enolates and organometallic reagents.
Troubleshooting Guides
Issue 1: No reaction or low conversion is observed.
-
Possible Cause 1: Insufficiently strong base/nucleophile.
-
Solution: The nucleophilicity of the reagent is crucial. If using a neutral nucleophile, the addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) can facilitate the reaction by deprotonating the nucleophile or scavenging the HF byproduct.
-
-
Possible Cause 2: Low reaction temperature.
-
Solution: While the compound is reactive, some nucleophiles may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Possible Cause 3: Inappropriate solvent.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction.
-
Issue 2: A mixture of products is obtained.
-
Possible Cause 1: Competing substitution at positions 2 and 6.
-
Explanation: Positions 2 and 6 have similar reactivity. Depending on the steric bulk of the nucleophile, a mixture of 2- and 6-substituted products may be formed.
-
Solution: Chromatographic separation (e.g., column chromatography or HPLC) is typically required to isolate the individual isomers.
-
-
Possible Cause 2: Di-substitution.
-
Explanation: If a large excess of a strong nucleophile is used or under forcing reaction conditions, a second substitution at the remaining ortho position (2 or 6) can occur.
-
Solution: Use a stoichiometric amount of the nucleophile relative to the this compound. Monitor the reaction closely and stop it once the mono-substituted product is predominantly formed.
-
Predicted Reactivity Summary
| Position | Leaving Group | Relative Reactivity | Notes |
| 2 | Fluorine | High | Activated by the ring nitrogen (ortho position). |
| 6 | Fluorine | High | Activated by the ring nitrogen (ortho position). |
| 3 | Fluorine | Low | Less activated (meta position). Substitution is unlikely under standard conditions. |
| 4 | Trifluoromethyl | Very Low | The C-CF3 bond is very strong and not a good leaving group for SNAr. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general guideline. The specific conditions (temperature, reaction time, solvent, and base) should be optimized for each specific nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the nucleophile (1.0-1.2 equivalents). If the nucleophile is not anionic, add a suitable base (1.1-1.5 equivalents, e.g., K₂CO₃, NaH).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.
Visualizing Reaction Pathways
Caption: Predicted SNAr pathway for this compound.
Technical Support Center: Synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine Derivatives
Welcome to the technical support center for the synthesis of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The unique substitution pattern of these derivatives, featuring a trifluoromethyl group and multiple fluorine atoms on the pyridine ring, imparts valuable properties for applications in pharmaceuticals and agrochemicals.[1][2] However, their synthesis can present specific challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you to improve yields and obtain high-purity products.
Core Synthetic Strategies
The synthesis of the this compound core typically proceeds through two main pathways: the Halogen Exchange (Halex) reaction on a polychlorinated precursor and the cyclocondensation of fluorinated building blocks . A third, less common method involves direct trifluoromethylation.[1]
Halogen Exchange (Halex) from Polychlorinated Picolines
This is a prevalent industrial method that starts with a readily available picoline.[1][2] The general workflow is as follows:
-
Chlorination: The starting picoline is subjected to extensive chlorination to produce a pentachloropicoline derivative, including the trichloromethyl group.
-
Fluorination: The polychlorinated intermediate undergoes a halogen exchange reaction, where chlorine atoms are replaced by fluorine. This is typically achieved using a fluoride source like anhydrous potassium fluoride (KF) or hydrogen fluoride (HF).[3][4]
The workflow for the Halex reaction can be visualized as follows:
Caption: General workflow for the Halex synthesis.
Cyclocondensation of Fluorinated Building Blocks
This "bottom-up" approach constructs the pyridine ring from smaller, pre-fluorinated molecules.[5][6] This method offers greater control over the final substitution pattern. A common strategy involves the reaction of a trifluoromethyl-containing building block with other synthons to form the pyridine ring.
Troubleshooting Guide (Q&A)
Low Yield in Halex Fluorination
Question: I am attempting to synthesize this compound from 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine using potassium fluoride, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Halex fluorination of polychloropyridines are a common issue. Several factors can contribute to this problem.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Fluorination | The chlorine-fluorine exchange is an equilibrium-driven process. Insufficient fluorinating agent, low reaction temperature, or short reaction times can lead to a mixture of partially fluorinated intermediates. | Increase the excess of KF: Use a larger molar excess of potassium fluoride to drive the equilibrium towards the fully fluorinated product. Elevate the reaction temperature: Higher temperatures increase the reaction rate, but be mindful of potential side reactions. A temperature range of 200-350°C is often employed.[7] Increase reaction time: Allow for longer reaction times to ensure complete conversion. |
| Formation of By-products | At high temperatures, side reactions such as dimerization or polymerization of the pyridine ring can occur. Additionally, incomplete chlorination of the starting material can lead to a complex mixture of products after fluorination. | Optimize reaction conditions: A careful balance of temperature and reaction time is crucial. Consider a step-wise increase in temperature. Ensure high purity of starting material: Use highly pure 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine to avoid a complex product mixture. |
| Decomposition | Highly fluorinated pyridines can be susceptible to decomposition at very high temperatures, especially in the presence of nucleophiles or bases. | Controlled heating: Use a programmable temperature controller to avoid overheating. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Mass Transfer Limitations | In a solid-liquid phase reaction with KF, the efficiency of the reaction can be limited by the surface area and reactivity of the potassium fluoride. | Use spray-dried KF: Spray-dried KF has a higher surface area and is more reactive than standard crystalline KF. Phase-transfer catalyst: Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the fluoride ions. |
Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to introduce a nucleophile (e.g., an alkoxide) onto the this compound core, but I am getting a mixture of isomers. How can I control the regioselectivity of the substitution?
Answer:
Controlling regioselectivity in the nucleophilic aromatic substitution (SNAr) on a polyfluorinated pyridine ring is a significant challenge. The positions on the pyridine ring have different reactivities, which can be exploited to achieve selectivity.
Understanding Reactivity:
The reactivity of the positions on a perfluoropyridine ring towards nucleophilic attack generally follows the order: 4-position > 2-position > 6-position .[3][8] The presence of the electron-withdrawing trifluoromethyl group at the 4-position will further influence the reactivity of the adjacent positions.
Troubleshooting Workflow for Regioselectivity:
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Detailed Strategies for Controlling Regioselectivity:
-
Temperature Control: Lowering the reaction temperature often favors the formation of the kinetically favored product. The most reactive site will react first at lower temperatures.
-
Nucleophile Choice:
-
Hard vs. Soft Nucleophiles: The nature of the nucleophile can influence the site of attack.
-
Steric Hindrance: Using a bulky nucleophile can favor attack at the less sterically hindered positions.
-
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
-
Stoichiometry: Careful control of the stoichiometry is crucial. Using one equivalent of the nucleophile will favor monosubstitution at the most reactive position.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The choice of starting material depends on the scale and the available resources. For large-scale industrial production, starting from 4-picoline and proceeding through a polychlorinated intermediate followed by a Halex reaction is often the most cost-effective route.[1][2] For laboratory-scale synthesis where specific substitution patterns are desired, a building block approach using pre-fluorinated synthons may be more suitable.[5][6]
Q2: What are the main safety precautions to consider during the synthesis?
A2: The synthesis of highly fluorinated pyridine derivatives involves hazardous materials and reactions.
-
Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. It should only be handled in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Calcium gluconate gel should be readily available as an antidote for skin exposure.
-
High-Pressure Reactions: Halex reactions are often carried out at high temperatures and pressures. A certified high-pressure reactor (autoclave) must be used, and all safety protocols for high-pressure work must be strictly followed.
-
Corrosive Reagents: Reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are corrosive and react violently with water. They should be handled in a moisture-free environment.
Q3: How can I effectively purify the final product?
A3: The purification of this compound derivatives can be challenging due to the presence of closely related isomers and by-products.
-
Distillation: Fractional distillation under reduced pressure is a common method for separating components with different boiling points.
-
Chromatography: For laboratory-scale purification, flash column chromatography on silica gel is often effective. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.
Experimental Protocols
Protocol 1: Halogen Exchange Fluorination of 2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Preparation: In a dry, inert atmosphere glovebox, charge a high-pressure autoclave with 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine and a 10-fold molar excess of spray-dried potassium fluoride.
-
Reaction: Seal the autoclave and heat the mixture to 250-300°C with vigorous stirring. Maintain the temperature for 24-48 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent any residual pressure. The crude product is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The organic extracts are combined, washed with water to remove residual KF, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional vacuum distillation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the highly electron-deficient substrate, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The high degree of fluorination and the presence of a strong electron-withdrawing trifluoromethyl group make the pyridine ring extremely electron-deficient. This can lead to several challenges, including:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Difficult Oxidative Addition: While the electron-deficient nature can activate C-F bonds for nucleophilic aromatic substitution, it can sometimes make oxidative addition of palladium into the C-F bond more difficult depending on the reaction conditions.
-
Side Reactions: The high reactivity of the substrate can lead to undesired side reactions, such as defluorination.
Q2: Which fluorine atom is most likely to be substituted in a cross-coupling reaction?
A2: In nucleophilic aromatic substitution (SNAAr) reactions of polyfluorinated pyridines, substitution typically occurs at the 4-position, followed by the 2- and 6-positions, due to the activating effect of the ring nitrogen. For palladium-catalyzed cross-coupling reactions, the site of reactivity can be influenced by the catalyst and ligands, but the 4-position remains a likely site for substitution if a suitable leaving group is present at that position. When considering C-F activation, the reactivity order may vary based on the specific catalytic system.
Q3: What are the key considerations for catalyst selection for this substrate?
A3: Due to the electron-deficient and potentially coordinating nature of the substrate, the catalyst system should be carefully chosen:
-
Palladium Precatalyst: Use of well-defined precatalysts (e.g., G3 or G4 palladacycles) can ensure the efficient generation of the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) are often preferred. These ligands can stabilize the palladium center, promote oxidative addition, and sterically hinder coordination of the pyridine nitrogen to the metal.
-
Base: The choice of base is critical and depends on the specific coupling reaction. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often used to avoid substrate decomposition or unwanted side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion to the desired product.
-
Potential Cause: Catalyst inhibition by the pyridine nitrogen.
-
Troubleshooting Steps:
-
Switch to a bulkier ligand: Employ sterically demanding biarylphosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center.
-
Use a pre-formed catalyst: Utilize a well-defined palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalyst.
-
Increase catalyst loading: Incrementally increase the catalyst loading in 1-2 mol% steps.
-
-
Potential Cause: Protodeboronation of the boronic acid/ester.
-
Troubleshooting Steps:
-
Use a more stable boron reagent: Consider using MIDA boronates or organotrifluoroborates, which are more resistant to protodeboronation.
-
Optimize the base and solvent: Use weaker bases like K₃PO₄ or K₂CO₃ and anhydrous solvents. If an aqueous base is necessary, minimize the amount of water.
-
Lower the reaction temperature: This can slow down the rate of protodeboronation relative to the cross-coupling.
-
Issue 2: Significant formation of defluorinated byproducts.
-
Potential Cause: The reaction conditions favor nucleophilic attack by hydroxide or other nucleophiles present, leading to the displacement of fluoride ions.
-
Troubleshooting Steps:
-
Use anhydrous conditions: Ensure all reagents and solvents are rigorously dried.
-
Employ a non-nucleophilic base: Switch to a base like cesium fluoride (CsF) or potassium fluoride (KF).
-
Modify the catalyst system: Screen different palladium/ligand combinations to find a system that promotes the desired C-C bond formation over defluorination.
-
Buchwald-Hartwig Amination
Issue 1: Low yield of the aminated product.
-
Potential Cause: Inefficient reductive elimination from the palladium complex.
-
Troubleshooting Steps:
-
Ligand selection: Use bulky, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands, which are known to facilitate reductive elimination.
-
Base selection: Strong, non-nucleophilic bases like LHMDS or NaOtBu are typically required. However, for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring higher temperatures or longer reaction times.
-
-
Potential Cause: Competitive hydrodehalogenation (or hydrodefluorination).
-
Troubleshooting Steps:
-
Optimize the ligand: Some ligands are more prone to promoting β-hydride elimination from the amine, which can lead to hydrodehalogenation. Screening different ligands is crucial.
-
Amine stoichiometry: Using a slight excess of the amine can sometimes suppress this side reaction.
-
Sonogashira Coupling
Issue 1: Low yield and/or formation of Glaser-Hay homocoupling byproduct.
-
Potential Cause: Inefficient transmetalation or premature decomposition of the copper acetylide.
-
Troubleshooting Steps:
-
Copper-free conditions: For electron-deficient substrates, copper-free Sonogashira conditions can be effective and avoid homocoupling. These reactions often require a stronger organic base like DBU or a tertiary amine.
-
Ligand choice: For copper-free systems, bulky, electron-rich phosphine ligands are often beneficial. In copper-catalyzed systems, a variety of phosphine ligands can be effective, and screening may be necessary.
-
Solvent: Aprotic polar solvents like DMF or DMSO can be beneficial, especially for copper-free conditions.
-
-
Potential Cause: Catalyst poisoning.
-
Troubleshooting Steps:
-
Increase catalyst loading: A modest increase in the palladium and, if used, copper catalyst loading may be necessary.
-
Use of additives: In some cases, the addition of salts like LiCl can improve catalyst stability and turnover.
-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 75-90 | Polychloropyridines |
| Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 60-85 | Polyfluoropyridines |
| XPhos Pd G3 (2) | - | K₂CO₃ (3) | THF/H₂O | 80 | 16 | 80-95 | Electron-deficient bromopyridines |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | 12 | 70-90 | 3-Halo-2-aminopyridines[1] |
| Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu (1.4) | Dioxane | 90 | 24 | 65-85 | Polychlorinated aminopyridines |
| RuPhos Pd G3 (1) | - | K₃PO₄ (2) | t-BuOH | 110 | 18 | 75-92 | Electron-deficient chloropyridines |
Table 3: Representative Conditions for Sonogashira Coupling of Electron-Deficient Halopyridines
| Pd Cat. (mol%) | Cu Cat. (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(PPh₃)₂Cl₂ (5) | CuI (10) | - | Et₃N (2) | DMF | 80 | 6 | 70-90 | Bromo-fluorocyanopyridines |
| Pd(OAc)₂ (2) | - | SPhos (4) | DBU (2) | DMSO | 100 | 12 | 65-85 | Electron-deficient chloropyridines |
| Pd(PPh₃)₄ (5) | CuI (5) | - | i-Pr₂NH (3) | Toluene | 90 | 8 | 75-95 | Electron-poor aryl halides |
Experimental Protocols
The following are generalized experimental protocols based on successful cross-coupling reactions of structurally similar electron-deficient pyridines. Note: These protocols will likely require optimization for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Toluene:H₂O) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS, 1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%) under an inert atmosphere.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or DMSO), the terminal alkyne (1.2-1.5 equiv.), and the organic base (e.g., DBU or Et₃N, 2-3 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic extracts with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the residue by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Caption: Key issues and solutions for Buchwald-Hartwig amination.
References
Removal of byproducts from 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine. The following information addresses common issues related to the removal of byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in the synthesis of this compound?
A1: Based on analogous reactions for other trifluoromethylpyridines, the most common byproducts include:
-
Isomeric Impurities: Positional isomers of this compound can form depending on the synthetic route.
-
Incompletely Fluorinated Intermediates: If the synthesis involves a halogen exchange (Halex) reaction, you may find species containing chlorodifluoromethyl (-CF2Cl) or dichlorofluoromethyl (-CFCl2) groups instead of the desired trifluoromethyl (-CF3) group.
-
Over- or Under-halogenated Pyridine Ring Byproducts: Byproducts with a different number of fluorine or other halogen atoms on the pyridine ring can be generated.
-
Hydrolysis Products: Under certain conditions, particularly during aqueous workup, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of a carboxylic acid.[1][2][3]
-
Unreacted Starting Materials: Residual starting materials may remain in the crude product.
Q2: My final product shows a persistent impurity with a similar mass spectrum. What could it be and how can I remove it?
A2: A persistent impurity with a similar mass spectrum is often an isomer. Isomers can be notoriously difficult to separate due to their similar physical properties.[4][5] High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a specialized column, such as one with a chiral stationary phase or a shape-selective phase, may be required for effective separation. Fractional distillation under reduced pressure can also be effective if there is a sufficient difference in boiling points.
Q3: I observe byproducts with additional chlorine atoms. How can these be removed?
A3: Chlorinated byproducts can sometimes be addressed through catalytic hydrogenolysis.[4][5] This process can selectively remove chlorine atoms from the pyridine ring, potentially converting the byproduct back into a more easily separable compound or even a useful intermediate.[4][5]
Troubleshooting Guides
Issue 1: Presence of Incompletely Fluorinated Byproducts
Symptoms:
-
NMR analysis shows signals corresponding to -CF2Cl or -CFCl2 groups.
-
Mass spectrometry reveals peaks corresponding to the addition of chlorine and loss of fluorine.
Possible Causes:
-
Incomplete reaction during the fluorination step.
-
Insufficient amount or activity of the fluorinating agent.
-
Reaction time is too short or the temperature is too low.
Suggested Solutions:
| Method | Experimental Protocol |
| Re-treatment with Fluorinating Agent | 1. Isolate the crude product containing the incompletely fluorinated byproducts. 2. Subject the mixture to the fluorination conditions again, possibly with a fresh batch of the fluorinating agent. 3. Monitor the reaction progress closely by GC or NMR to avoid over-fluorination. |
| Fractional Distillation | 1. If the boiling points of the desired product and the chlorinated byproducts are sufficiently different, perform fractional distillation under reduced pressure. 2. Collect fractions and analyze each by GC or NMR to isolate the pure product. |
Issue 2: Isomeric Impurities Detected
Symptoms:
-
Multiple peaks are observed in the GC or HPLC chromatogram with identical mass-to-charge ratios.
-
1H or 19F NMR shows more complex splitting patterns than expected for the pure compound.
Possible Causes:
-
Lack of regioselectivity in the synthetic route.
-
Rearrangement reactions occurring under the reaction conditions.
Suggested Solutions:
| Method | Experimental Protocol |
| Preparative Chromatography | 1. Utilize preparative HPLC or flash chromatography. 2. Screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to achieve baseline separation of the isomers. 3. Use a column with a high plate count for better resolution. |
| Crystallization | 1. Attempt to selectively crystallize the desired isomer by screening various solvents and solvent mixtures. 2. Cool the solution slowly to promote the formation of high-purity crystals. 3. Analyze the crystalline material and the mother liquor to assess the efficiency of the separation. |
Issue 3: Formation of Hydrolysis Byproducts
Symptoms:
-
Presence of a carboxylic acid peak in the IR spectrum.
-
A new, more polar spot appears on the TLC plate.
-
Extraction with a basic aqueous solution removes the impurity.
Possible Causes:
-
Exposure of the trifluoromethyl group to strong basic conditions, especially at elevated temperatures, during workup.
-
Presence of water in the reaction mixture at high temperatures.
Suggested Solutions:
| Method | Experimental Protocol |
| Acid-Base Extraction | 1. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to remove the acidic hydrolysis product. 3. Wash the organic layer with water and then brine. 4. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and concentrate under reduced pressure. |
| Modified Workup | 1. Avoid using strong aqueous bases during the workup. 2. If a basic wash is necessary, use it at low temperatures and for a minimal amount of time. 3. Ensure all solvents and reagents are anhydrous if the reaction is sensitive to water. |
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: HPLC Analysis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC purity analysis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the purity analysis of this compound?
A1: A robust starting point is a reversed-phase HPLC method. Due to the fluorinated nature of the analyte, a column with alternative selectivity to a standard C18 is often beneficial. We recommend a Pentafluorophenyl (PFP) stationary phase for enhanced separation of halogenated compounds.[1][2][3]
Q2: Why is a PFP column recommended over a standard C18 column?
A2: PFP columns provide multiple interaction mechanisms beyond hydrophobicity, including dipole-dipole, pi-pi, and ion-exchange interactions. These are particularly effective for separating halogenated aromatic compounds like this compound and its potential impurities.[1][3]
Q3: What are the expected chemical properties of this compound?
A3: this compound is a liquid at room temperature with a molecular formula of C6HF6N.[2] It is a halogenated pyridine derivative, and the trifluoromethyl group increases its lipophilicity.
Q4: How should I prepare the sample for HPLC analysis?
A4: Accurately weigh the sample and dissolve it in the mobile phase or a solvent compatible with the mobile phase, such as acetonitrile. Ensure the sample is fully dissolved before injection. Filtering the sample through a 0.45 µm syringe filter is recommended to prevent particulate matter from damaging the column.
Q5: What is a typical injection volume?
A5: A typical injection volume for this type of analysis is between 5 and 20 µL. The optimal volume will depend on the sample concentration and the sensitivity of the detector.
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a general method for the purity analysis of this compound. Method optimization may be required for specific instrumentation and impurity profiles.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of halogenated compounds.[1][2][3] A high-quality C18 column with low silanol activity can also be considered as an alternative.
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade, for mobile phase modification.
-
This compound: Reference standard of known purity.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare the sample for analysis by dissolving it in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silanols | The pyridine nitrogen can interact with residual silanol groups on the silica support, causing peak tailing. Ensure a low pH mobile phase (e.g., with 0.1% formic acid) to suppress this interaction. Consider using a column with low silanol activity. |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition if possible. If a stronger solvent is used for dissolution, inject a smaller volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Pump Issues | Check for leaks in the pump and ensure proper solvent delivery. Degas the mobile phase to prevent air bubbles. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate composition. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Carryover from Previous Injection | Implement a needle wash with a strong solvent in the autosampler method. |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC grade solvents and prepare fresh mobile phase. |
| Sample Degradation | Ensure the sample is stable in the chosen solvent and under the analytical conditions. |
Issue 4: High Backpressure
| Potential Cause | Troubleshooting Step |
| Column Frit Blockage | Backflush the column (if permitted by the manufacturer). If the pressure remains high, replace the inlet frit or the column. |
| Particulate Matter from Sample | Always filter samples before injection. |
| Precipitation in the System | Ensure mobile phase components are fully miscible and that buffers do not precipitate in the presence of the organic solvent. |
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Logical Flow for HPLC Troubleshooting.
References
Validation & Comparative
A Comparative Guide to Trifluoromethylating Agents for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group is a critical tool in modern medicinal chemistry. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of prominent trifluoromethylating agents, with a special focus on the potential utility of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, supported by available experimental data and detailed protocols.
While this compound is a commercially available fluorinated pyridine derivative, extensive literature searches did not yield direct comparative studies of its efficacy as a trifluoromethylating agent against other established reagents. The information available primarily pertains to its use as a building block in the synthesis of more complex molecules.[1][2] Therefore, this guide will focus on comparing the performance of well-established trifluoromethylating agents, providing a framework for understanding their relative strengths and applications.
Overview of Major Trifluoromethylating Agents
Trifluoromethylating agents can be broadly categorized into electrophilic, nucleophilic, and radical reagents. The choice of agent depends on the substrate, desired regioselectivity, and tolerance of other functional groups.[3]
Table 1: General Comparison of Major Classes of Trifluoromethylating Agents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Electrophilic ("CF3+") | Togni's Reagents, Umemoto's Reagents | Nucleophiles (e.g., phenols, anilines, β-ketoesters) | Bench-stable, commercially available, broad substrate scope.[3] | Can be expensive, may require harsh conditions.[3] |
| Nucleophilic ("CF3-") | Ruppert-Prakash Reagent (TMSCF3) | Electrophiles (e.g., aldehydes, ketones, imines) | High efficacy for carbonyl compounds, stable and easy to handle.[3] | Requires a nucleophilic initiator, moisture-sensitive.[3] |
| Radical (CF3•) | Langlois' Reagent (CF3SO2Na), Triflyl Chloride | Arenes, Heteroarenes | High functional group tolerance, proceeds at ambient temperature.[4][5] | Can lack regioselectivity, may require an initiator.[4] |
Performance Data in Trifluoromethylation of Pyridine Derivatives
The trifluoromethylation of pyridines is of significant interest in drug discovery due to the prevalence of the pyridine scaffold in bioactive molecules. The following table summarizes representative data for the trifluoromethylation of pyridine derivatives using various established reagents.
Table 2: Performance of Selected Trifluoromethylating Agents on Pyridine Substrates
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Langlois' Reagent | 4-tert-butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 88 | t-BuOOH, H2O, rt, 12-24h | [6] |
| Triflyl Chloride | 2,6-Dichloropyrazine | 2,6-Dichloro-3-(trifluoromethyl)pyrazine | 94 | fac-[Ir(ppy)3], K2HPO4, MeCN, visible light, rt | [5][7] |
| Togni's Reagent II | Quinoline | 3-(Trifluoromethyl)quinoline | 46 | MePhSiH2, B(C6F5)3, DCE, 65°C then DDQ, 25°C | [8] |
| Umemoto's Reagent | Quinoline | 3-(Trifluoromethyl)quinoline | <5 | MePhSiH2, B(C6F5)3, DCE, 65°C then DDQ, 25°C | [8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for the trifluoromethylation of a pyridine derivative.
Protocol 1: Radical Trifluoromethylation of 4-tert-butylpyridine using Langlois' Reagent
Materials:
-
4-tert-butylpyridine
-
Langlois' Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a biphasic mixture of 4-tert-butylpyridine (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois' reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated product.[6]
Protocol 2: Photoredox Trifluoromethylation of 2,6-Dichloropyrazine using Triflyl Chloride
Materials:
-
2,6-Dichloropyrazine
-
Triflyl chloride (CF3SO2Cl)
-
fac-[Ir(ppy)3] (photocatalyst)
-
K2HPO4
-
Acetonitrile (MeCN)
-
Household light bulb
Procedure:
-
In a nitrogen-filled glovebox, combine 2,6-dichloropyrazine (0.5 mmol), fac-[Ir(ppy)3] (0.005 mmol), and K2HPO4 (1.0 mmol) in a vial.
-
Add MeCN (5 mL) and triflyl chloride (1.0 mmol).
-
Seal the vial and place it in front of a household light bulb.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, the reaction mixture can be analyzed by GC-MS and purified by column chromatography.[5][7]
Mechanistic Considerations and Workflow Diagrams
The reaction mechanisms for these trifluoromethylating agents differ significantly, influencing their reactivity and compatibility with various functional groups.
Nucleophilic Trifluoromethylation Workflow (Ruppert-Prakash Reagent)
The Ruppert-Prakash reagent (TMSCF3) requires a nucleophilic initiator, typically a fluoride source, to generate the active trifluoromethide anion.[3]
Caption: General workflow for nucleophilic trifluoromethylation.
Electrophilic Trifluoromethylation Pathway (Togni's Reagent)
Togni's reagents are hypervalent iodine compounds that deliver an electrophilic "CF3+" equivalent to nucleophilic substrates. The reaction can proceed through different pathways depending on the substrate and conditions.[3]
Caption: Simplified electrophilic trifluoromethylation pathway.
Radical Trifluoromethylation Mechanism (Langlois' Reagent)
The Langlois' reagent generates a trifluoromethyl radical (CF3•) upon reaction with an oxidant, which then adds to (hetero)aromatic systems.[4]
Caption: Radical trifluoromethylation mechanism.
Conclusion
The selection of an appropriate trifluoromethylating agent is a critical decision in the design and synthesis of novel drug candidates. While a direct experimental comparison involving this compound as a reagent is not currently available in the scientific literature, this guide provides a comprehensive overview of the performance and applications of established electrophilic, nucleophilic, and radical trifluoromethylating agents. The data and protocols presented herein are intended to assist researchers in navigating the complexities of trifluoromethylation and in selecting the optimal synthetic strategy for their specific research goals. Further investigation into the potential of highly fluorinated pyridines, such as this compound, as novel trifluoromethylating agents could be a valuable area for future research.
References
- 1. nbinno.com [nbinno.com]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Fluorinated Pyridine Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of monofluorinated pyridine isomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of a fluorine atom on the pyridine ring significantly influences its susceptibility to nucleophilic attack, a critical consideration in the synthesis of novel pharmaceuticals and functional materials. This document summarizes the theoretical principles governing this reactivity, presents available experimental data for comparison, and provides detailed experimental protocols.
Theoretical Background: Understanding the Reactivity Trend
The reactivity of fluorinated pyridine isomers in SNAr reactions is predominantly dictated by the ability of the pyridine nitrogen to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the reaction. The established order of reactivity for these isomers is:
4-Fluoropyridine > 2-Fluoropyridine >> 3-Fluoropyridine
This trend is a direct consequence of the resonance stabilization of the Meisenheimer complex. For 2-fluoropyridine and 4-fluoropyridine, the negative charge introduced by the nucleophilic attack can be delocalized onto the electronegative nitrogen atom through resonance. This delocalization effectively stabilizes the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1][2]
In contrast, when the fluorine atom is at the 3-position, the negative charge in the Meisenheimer complex cannot be directly delocalized onto the pyridine nitrogen. This lack of resonance stabilization results in a much higher energy intermediate and, consequently, a significantly slower reaction rate.
The high electronegativity of the fluorine atom also plays a crucial role. It enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. This effect, combined with the ability of fluoride to act as a good leaving group in SNAr reactions, contributes to the high reactivity of the 2- and 4-isomers.[2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent.
Visualization of Reaction Mechanisms
The following diagrams illustrate the formation and resonance stabilization of the Meisenheimer complex for each isomer, providing a visual representation of the underlying principles of their reactivity.
Caption: SNAr mechanism on fluoropyridine isomers.
Quantitative and Semi-Quantitative Reactivity Comparison
| Isomer | Relative Reactivity | Supporting Experimental Data |
| 4-Fluoropyridine | Highest | Generally considered the most reactive isomer due to optimal resonance stabilization of the Meisenheimer intermediate. |
| 2-Fluoropyridine | High | The reaction with sodium ethoxide in ethanol is 320 times faster than that of 2-chloropyridine. Successful SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols) are reported with high yields under relatively mild conditions. |
| 3-Fluoropyridine | Lowest | Significantly less reactive than the 2- and 4-isomers. Successful SNAr reactions have been reported, but they often require more forcing conditions (higher temperatures, stronger bases) to achieve high yields. |
Experimental Protocols
The following is a general protocol for a typical nucleophilic aromatic substitution reaction on a fluorinated pyridine. The specific conditions, such as temperature, solvent, and base, may need to be optimized for a particular substrate and nucleophile.
Protocol: Synthesis of a 2-Substituted Pyridine via SNAr
Materials:
-
2-Fluoropyridine (1.0 equivalent)
-
Nucleophile (e.g., a secondary amine like morpholine, 1.2 equivalents)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the base (K₂CO₃).
-
Add the anhydrous solvent (DMSO) to the flask.
-
Add the nucleophile (morpholine) to the suspension.
-
Add the 2-fluoropyridine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as flash column chromatography, to yield the pure substituted pyridine.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for conducting and analyzing an SNAr reaction on a fluorinated pyridine.
Caption: General experimental workflow for SNAr reactions.
References
A Spectroscopic Comparison of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine and a selection of its structural analogues. This document summarizes key spectroscopic data to facilitate compound identification and characterization, details experimental protocols for data acquisition, and visualizes a relevant biological pathway where such compounds may exhibit activity.
The introduction of fluorine and trifluoromethyl groups into pyridine scaffolds is a common strategy in medicinal chemistry to modulate physicochemical and biological properties.[1] These modifications can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide focuses on the spectroscopic characteristics of this compound and compares it with analogues bearing different substitution patterns of fluorine and chlorine atoms.
Spectroscopic Data Summary
The following tables provide a summary of available spectroscopic data for this compound and its analogues. Data has been compiled from various sources and is presented for comparative analysis.
Table 1: Physical Properties and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Mass Spectrum (m/z) |
| This compound | C₆HF₆N | 201.07 | 104-106 | 1.579 | [M]⁺: 201 |
| 2-Fluoro-4-(trifluoromethyl)pyridine | C₆H₃F₄N | 165.09 | - | 1.355 | [M]⁺: 165.1 |
| 2-Chloro-4-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 146-147 | 1.411 | [M]⁺: 181 |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | 56-57 (at 10 mmHg) | 1.505 | [M]⁺: 215, 217 |
| 2,3-Difluoro-4-(trifluoromethyl)pyridine | C₆H₂F₅N | 183.08 | - | - | - |
| 2,6-Difluoro-4-(trifluoromethyl)pyridine | C₆H₂F₅N | 183.08 | - | - | - |
Table 2: NMR Spectroscopic Data (¹H and ¹⁹F)
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | - | No data available | No data available |
| 2-Fluoro-4-(trifluoromethyl)pyridine[3] | CDCl₃ | - | -65.12 (s, 3F, CF₃), -66.52 (s, 1F, C₂-F) |
| 2-Chloro-6-(trifluoromethyl)pyridine[4] | CDCl₃ | 7.4-7.9 (m, 3H) | - |
| 4-(Trifluoromethyl)pyridine[5] | CDCl₃ | 7.6 (d, 2H), 8.8 (d, 2H) | - |
| 2-Methoxy-3-(trifluoromethyl)pyridine[3] | CDCl₃ | 8.32 (d, J=4.0 Hz, 1H), 7.84 (d, J=8.0 Hz, 1H), 6.95 (dd, J=4.0 Hz, 1H), 4.03 (s, 3H) | -64.03 (s, 3F) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Major IR Peaks (cm⁻¹) |
| This compound | No data available |
| 2-Chloro-4-(trifluoromethyl)pyridine[6] | C-C stretching: ~1600, C-N stretching: ~1380-1270, C-F stretching: ~1100-1300 |
| 2-Fluoro-6-(trifluoromethyl)pyridine[7] | Characteristic peaks for C-F and C-N bonds are expected in the fingerprint region. |
| 2-Chloro-6-(trifluoromethoxy)pyridine[8] | Aromatic C-H stretching: 3000-3100 |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | - | No data available |
| Pyridine[9] | - | 202, 254 |
| 2-Chloro-6-(trifluoromethoxy)pyridine[10] | - | 257, 301, 336 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide, tailored for the analysis of fluorinated pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹⁹F NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of the pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if quantitative analysis is required. For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) is often used.[11]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wider spectral width is typically required compared to ¹H NMR. Proton decoupling may be applied to simplify the spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups and characteristic vibrations of the pyridine derivatives.
Instrumentation: A Fourier-Transform Infrared spectrometer.
Sample Preparation (for liquid samples):
-
Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean.[12]
-
For ATR-FTIR, place a small drop of the liquid sample directly onto the crystal.
-
For transmission, place a drop of the liquid between two salt plates to create a thin film.[13]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Perform data processing, including background subtraction and baseline correction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the pyridine derivatives.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method for such compounds.[14]
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
For GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14]
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
UV-Vis Spectroscopy
Objective: To study the electronic transitions of the pyridine derivatives.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).[10]
-
Identify the wavelength(s) of maximum absorbance (λmax).
Signaling Pathway Visualization
Trifluoromethylpyridine derivatives have been investigated for their potential as kinase inhibitors, playing a role in various signaling pathways implicated in cancer.[15][16] The following diagram illustrates a simplified kinase inhibition pathway, highlighting the roles of key kinases such as PIM-1, EGFR, and the PI3K/AKT/mTOR cascade, which are known to be modulated by pyridine-based compounds.
Caption: Kinase inhibition by pyridine derivatives.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogues. The provided data and protocols are intended to aid in the design and execution of further research in this area.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR [m.chemicalbook.com]
- 5. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. colorado.edu [colorado.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide will utilize predicted spectroscopic data for this compound and compare it with published experimental data for two relevant alternative compounds: 2-Fluoro-4-(trifluoromethyl)pyridine and 2,6-Dichloro-4-(trifluoromethyl)pyridine. This approach highlights the application of modern analytical and computational methods in structural elucidation.
The inclusion of multiple fluorine atoms and a trifluoromethyl group on the pyridine ring presents unique challenges and opportunities for spectroscopic analysis, making a multi-technique approach essential for unambiguous structural confirmation.
Comparative Analysis of Spectroscopic and Physical Data
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Fluoro-4-(trifluoromethyl)pyridine | 2,6-Dichloro-4-(trifluoromethyl)pyridine |
| Molecular Formula | C₆HF₆N[4][5] | C₆H₃F₄N | C₆H₂Cl₂F₃N |
| Molecular Weight | 201.07 g/mol [4][5] | 165.09 g/mol | 215.99 g/mol |
| Appearance | Clear, colorless liquid[4] | Liquid | Liquid |
| Refractive Index (n20/D) | 1.3745-1.3795[4] | 1.400 | 1.473 |
Table 2: Predicted and Experimental ¹⁹F NMR Data (CDCl₃)
| Compound | Fluorine Position | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | -CF₃ | -64.5 (s) |
| F-2 | -70.2 (m) | |
| F-3 | -118.9 (m) | |
| F-6 | -142.1 (m) | |
| 2-Fluoro-4-(trifluoromethyl)pyridine | -CF₃ | -65.12 (s) |
| F-2 | -66.52 (s) |
Table 3: Predicted and Experimental ¹³C NMR Data (CDCl₃)
| Compound | Predicted/Experimental Chemical Shifts (δ, ppm) |
| This compound | Predicted: ~155 (m, C-2), ~115 (m, C-3), ~130 (q, C-4), ~110 (m, C-5), ~150 (m, C-6), ~120 (q, -CF₃) |
| 2-Fluoro-4-(trifluoromethyl)pyridine | No comprehensive data available from searches. |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | No comprehensive data available from searches. |
Table 4: Predicted and Experimental Mass Spectrometry Data (Electron Ionization)
| Compound | Predicted/Observed Molecular Ion (M⁺) (m/z) | Key Fragmentation Peaks (Predicted/Observed) (m/z) |
| This compound | 201 | Predicted: 182 ([M-F]⁺), 132 ([M-CF₃]⁺) |
| 2-Fluoro-4-(trifluoromethyl)pyridine | 165 | Data not readily available. |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 215, 217, 219 (isotopic pattern) | 180 ([M-Cl]⁺), 146 ([M-CF₃]⁺) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural validation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and CFCl₃ or a secondary standard for ¹⁹F NMR.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
¹⁹F NMR Spectroscopy: Acquire a proton-decoupled ¹⁹F NMR spectrum. The wide chemical shift range of ¹⁹F NMR often allows for excellent signal dispersion.[6] Two-dimensional experiments, such as ¹⁹F-¹⁹F COSY and ¹⁹F-¹³C HSQC/HMBC, can be invaluable for assigning through-bond connectivities, especially in highly fluorinated systems.[7][8]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in ¹H and ¹⁹F NMR to determine the relative ratios of different nuclei.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as dichloromethane or ethyl acetate. For some pyridine derivatives, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability, though this is less common for fluorinated compounds.[9][10]
-
Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument is equipped with a capillary column (e.g., HP-5ms) suitable for separating pyridine derivatives.[11] An appropriate temperature program is used to ensure good separation of the analyte from any impurities.[11]
-
Mass Spectrometry: The eluent from the GC column is directed into the ion source of the mass spectrometer, typically operating in electron ionization (EI) mode.[11] The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: The resulting mass spectrum provides the molecular ion peak (if stable enough to be observed) and a characteristic fragmentation pattern.[12][13][14][15] This pattern can be interpreted to deduce the structure of the molecule.
Single-Crystal X-ray Diffraction
When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[16][17][18][19]
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and can be attempted by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[20]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[16] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data.[20]
-
Data Analysis: The final refined structure provides precise information about bond lengths, bond angles, and intermolecular interactions.
Visualizing the Structural Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of a novel trifluoromethylpyridine derivative.
Caption: Overall workflow for the synthesis and structural validation of a novel pyridine derivative.
Caption: Integration of NMR data for comprehensive structural elucidation.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 5. This compound | 84940-46-5 [chemicalbook.com]
- 6. biophysics.org [biophysics.org]
- 7. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. rigaku.com [rigaku.com]
- 18. excillum.com [excillum.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Trifluoromethylpyridines in Drug Discovery: A Comparative Analysis
For the modern medicinal chemist, the strategic incorporation of fluorine is a cornerstone of rational drug design. Among the privileged fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly powerful tool for optimizing drug candidates.[1][2] This guide provides a comparative analysis of trifluoromethylpyridine isomers, offering field-proven insights and experimental data to inform strategic decisions in drug discovery programs. We will dissect the nuanced effects of the trifluoromethyl (-CF3) group's placement on the pyridine ring, compare its properties to key bioisosteres, and provide actionable experimental protocols for its evaluation.
The Power of the Trifluoromethyl Group on a Pyridine Scaffold
The introduction of a trifluoromethyl group to a pyridine ring is not a trivial modification; it is a strategic decision aimed at deliberately modulating several key molecular properties simultaneously. The potent electron-withdrawing nature of the -CF3 group, attributed to the high electronegativity of fluorine, profoundly alters the electronic landscape of the pyridine ring.[3][4][5] This modification has several predictable and advantageous consequences for drug development:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] This blocks a common site of metabolic attack, often increasing the half-life and bioavailability of a drug candidate.[1][8]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[1][5] This can improve its ability to cross cellular membranes, a critical factor for reaching intracellular targets and enhancing bioavailability.[5]
-
Modulation of Basicity (pKa): The strong inductive effect of the -CF3 group withdraws electron density from the pyridine nitrogen, markedly reducing its basicity (lowering the pKa). This is often a desired trait to avoid off-target interactions with aminergic GPCRs or to fine-tune solubility and absorption characteristics.
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to enhanced binding interactions with protein targets through non-covalent interactions like dipole-dipole or orthogonal multipolar interactions.[1]
A Head-to-Head Comparison: The Critical Choice of Isomer
The position of the -CF3 group on the pyridine ring is a critical decision point that dramatically influences the molecule's physicochemical profile. A medicinal chemist's choice of a 2-TFMP, 3-TFMP, or 4-TFMP is a calculated one, based on the specific properties they wish to impart to the lead compound.
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Rationale & Causality |
| pKa | ~1.3 | ~3.5 | ~3.9 | The pKa is most significantly lowered in the 2-position due to the proximity of the powerful electron-withdrawing -CF3 group to the ring nitrogen, maximizing the inductive effect. The effect diminishes with distance. |
| Calculated logP | 2.15 | 1.70 | 1.70 | The 2-isomer often exhibits slightly higher lipophilicity, potentially due to intramolecular interactions and a more shielded nitrogen atom, reducing its hydrogen bonding capability with water. |
| Metabolic Profile | Generally very stable. Ring hydroxylation is a possible but often slow metabolic pathway. | N-oxidation can be a relevant metabolic pathway, forming the 3-trifluoromethylpyridine-N-oxide.[9] | Generally stable, though ring hydroxylation remains a possibility. | The electron-deficient nature of all TFMP rings makes them less susceptible to oxidation. However, the 3-position is electronically more similar to unsubstituted pyridine, making N-oxidation a more probable route compared to the 2- and 4-isomers where the nitrogen is more deactivated. |
| Synthetic Accessibility | Readily accessible through various methods, including cyclocondensation reactions using trifluoromethyl-containing building blocks.[3][10] | Historically, the most utilized isomer in agrochemicals, often synthesized from 3-picoline via chlorination and fluorination exchange.[3][10] | Accessible, with specific building blocks like 4-amino-2-(trifluoromethyl)pyridine being commercially available for further elaboration.[11] | The choice of synthesis often depends on the desired substitution pattern on the rest of the ring. Cyclocondensation offers flexibility for building complex, substituted pyridines from the ground up.[1][2] |
Disclaimer: pKa and logP values are approximate and can vary based on experimental conditions and calculation methods. The data presented here is for comparative purposes.
The decision-making process for selecting an isomer can be visualized as a strategic workflow.
Caption: Decision workflow for selecting a TFMP isomer.
Comparative Bioisosterism: TFMP vs. Trifluoromethylphenyl
In drug design, the trifluoromethylpyridine motif is often considered as a potential bioisostere for the more traditional trifluoromethylphenyl group. This substitution is a strategic choice to introduce a polar nitrogen atom, which can serve several purposes.
| Feature | Trifluoromethylpyridine | Trifluoromethylphenyl | Rationale for Selection |
| Aqueous Solubility | Generally higher | Lower | The pyridine nitrogen can act as a hydrogen bond acceptor, improving interactions with water and potentially enhancing aqueous solubility, which is crucial for formulation and bioavailability. |
| Dipole Moment | Higher, with a distinct vector | Lower | The pyridine nitrogen introduces a significant dipole moment, which can be exploited to form specific interactions with polar residues in a protein's binding pocket, thereby increasing affinity and selectivity. |
| Toxicity Profile | Can offer advantages | Can be associated with specific liabilities | Replacing a carbon with a nitrogen atom fundamentally alters the molecule's electronic distribution and metabolic profile, which can sometimes mitigate mechanism-based toxicity associated with the phenyl ring. |
| Synthetic Handles | The pyridine ring can be functionalized via different chemistry (e.g., N-oxidation, specific C-H activation). | Well-established synthetic chemistry (e.g., electrophilic aromatic substitution). | The choice depends on the desired synthetic route and the need for specific functionalization vectors. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, any comparative study relies on robust experimental protocols. Below is a representative methodology for assessing a key parameter: metabolic stability.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a framework to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a TFMP-containing compound.
1. Materials & Reagents:
- Test Compound (e.g., your TFMP derivative), 10 mM stock in DMSO.
- Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
- NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A & B).
- Phosphate Buffer (0.1 M, pH 7.4).
- Positive Control Compound (e.g., Verapamil, known for high clearance).
- Negative Control Compound (e.g., Warfarin, known for low clearance).
- Acetonitrile with 0.1% Formic Acid and internal standard (for LC-MS/MS analysis).
- 96-well incubation plates and collection plates.
2. Experimental Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. 4-Amino-2-trifluoromethylpyridine CAS#: 147149-98-2 [m.chemicalbook.com]
A Comparative Analysis of the Reaction Kinetics of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone for modulating molecular properties. Among the array of available building blocks, polyfluorinated pyridines stand out for their unique electronic characteristics and reactivity. This guide provides an in-depth analysis of the reaction kinetics of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a highly activated system, in the context of nucleophilic aromatic substitution (SNAr). We will objectively compare its predicted performance with that of key alternatives, grounded in the principles of physical organic chemistry and supported by analogous experimental data from the literature.
Introduction: The Role of Fluorine in Pyridine Chemistry
The introduction of fluorine and trifluoromethyl (-CF3) groups onto a pyridine ring dramatically alters its chemical personality. The high electronegativity of fluorine atoms and the potent electron-withdrawing nature of the -CF3 group significantly reduce the electron density of the aromatic system.[1] This electron deficiency, or electrophilicity, renders the pyridine ring susceptible to attack by nucleophiles, a reactivity profile that is crucial for the synthesis of complex, highly functionalized molecules.[2] this compound is a prime example of a maximally activated pyridine system, where the synergistic electron-withdrawing effects of four fluorine atoms and a trifluoromethyl group create a powerful scaffold for synthetic transformations.
Understanding the Reaction Kinetics of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the primary pathway for the functionalization of electron-deficient aromatic systems like this compound. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] However, for highly activated systems with good leaving groups, the reaction can also proceed via a concerted mechanism where bond formation and bond cleavage occur in a single step.[3][4]
The rate of an SNAr reaction is influenced by several key factors:
-
The nature of the electrophile: The degree of electron deficiency in the pyridine ring is paramount. More electron-withdrawing substituents lead to a faster reaction.
-
The nucleophile: Stronger nucleophiles generally react faster.
-
The leaving group: The facility with which the leaving group departs from the Meisenheimer complex can influence the overall rate. For halogen leaving groups in SNAr, the typical reactivity order is F > Cl > Br > I, a consequence of the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex.[2]
-
The solvent: Polar aprotic solvents are generally preferred as they can solvate the charged intermediate without deactivating the nucleophile.
Comparative Kinetic Analysis: this compound vs. Alternatives
Here, we compare the expected reactivity of this compound with two common polyfluorinated pyridine alternatives: Pentafluoropyridine and 2,3,5,6-Tetrafluoropyridine.
| Compound | Structure | Key Activating/Deactivating Groups | Predicted Relative Reactivity with Nucleophiles |
| This compound | 4-CF3 (strongly activating), 2,3,6-Trifluoro (activating) | Very High | |
| Pentafluoropyridine | 2,3,4,5,6-Pentafluoro (activating) | High | |
| 2,3,5,6-Tetrafluoropyridine | 2,3,5,6-Tetrafluoro (activating) | Moderate to High |
Analysis of Expected Reactivity:
-
This compound: The presence of the powerful electron-withdrawing trifluoromethyl group at the 4-position, in concert with three fluorine atoms, makes this molecule exceptionally electrophilic. Nucleophilic attack is strongly favored at the 2- and 6-positions, where the developing negative charge in the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen and is further stabilized by the inductive effects of the adjacent fluorine and the trifluoromethyl group.[5] The rate of substitution is expected to be significantly faster than that of both pentafluoropyridine and 2,3,5,6-tetrafluoropyridine.
-
Pentafluoropyridine: This is a classic, highly reactive polyfluorinated heterocycle. Nucleophilic attack predominantly occurs at the 4-position, as the negative charge in the resulting intermediate is stabilized by resonance delocalization onto the nitrogen atom and by the inductive effects of the flanking fluorine atoms.[6] While highly reactive, the absence of a trifluoromethyl group suggests its reaction kinetics will be slower compared to our primary subject.
-
2,3,5,6-Tetrafluoropyridine: Lacking a fluorine atom at the 4-position, this molecule is less electrophilic than pentafluoropyridine. Nucleophilic attack is still favored at the 4-position due to the activating effects of the flanking fluorine atoms and the ability to delocalize the negative charge onto the ring nitrogen.[7] Its reaction rates are anticipated to be the slowest among the three compounds compared here.
The following diagram illustrates the predicted relative reactivity based on the electron-withdrawing power of the substituents.
Caption: Predicted relative reactivity towards nucleophilic aromatic substitution.
Experimental Protocol for Kinetic Analysis
To empirically determine and compare the reaction kinetics of these compounds, a standardized experimental protocol is essential. The following outlines a robust method for monitoring the SNAr of a polyfluorinated pyridine with a model nucleophile, such as morpholine, using 19F NMR spectroscopy.[4]
Materials:
-
This compound
-
Pentafluoropyridine
-
2,3,5,6-Tetrafluoropyridine
-
Morpholine (or other desired nucleophile)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile-d3, DMSO-d6)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the polyfluorinated pyridine, the nucleophile, and the internal standard in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, combine the stock solutions of the polyfluorinated pyridine and the internal standard.
-
Initiation of Reaction: Equilibrate the NMR tube to the desired reaction temperature within the NMR spectrometer. Initiate the reaction by injecting a known volume of the pre-thermostatted nucleophile stock solution.
-
Data Acquisition: Immediately begin acquiring 19F NMR spectra at regular time intervals. The disappearance of the fluorine signals of the starting material and the appearance of new signals corresponding to the product should be monitored.
-
Data Analysis: Integrate the signals of the starting material and product relative to the internal standard at each time point. The concentration of the starting material can then be plotted against time.
-
Determination of Rate Constants: The pseudo-first-order rate constant (kobs) can be determined by fitting the concentration vs. time data to an appropriate rate law. By varying the concentration of the nucleophile, the second-order rate constant (k2) can be determined.
-
Activation Parameters: By performing the experiment at different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation.
The following diagram illustrates the experimental workflow for kinetic analysis.
Caption: Experimental workflow for determining reaction kinetics using NMR spectroscopy.
Conclusion and Outlook
This compound represents a highly activated and versatile building block for the synthesis of complex molecules. While specific kinetic data is sparse, a thorough understanding of the principles of nucleophilic aromatic substitution allows for strong predictions of its reactivity relative to other polyfluorinated pyridines. Its enhanced electrophilicity, driven by the synergistic effects of fluorine and a trifluoromethyl group, positions it as a superior substrate for rapid and efficient functionalization. The provided experimental protocol offers a clear and robust pathway for researchers to quantify the reaction kinetics of this and other similar systems, enabling data-driven decisions in the design and optimization of synthetic routes for novel drug candidates and agrochemicals.
References
- 1. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
Isomeric Effects of Trifluoromethylpyridines on Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric substitution is critical in the design of novel therapeutics and agrochemicals. The position of a trifluoromethyl group on a pyridine ring can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an objective comparison of the biological activities of trifluoromethylpyridine isomers, supported by experimental data, to inform structure-activity relationship (SAR) studies and guide future research.
The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The strong electron-withdrawing nature of the -CF3 group and the high strength of the carbon-fluorine bond contribute to these desirable characteristics.[1][3] However, the biological impact of this substituent is highly dependent on its position on the pyridine ring, a phenomenon known as isomeric effects. These effects can influence everything from enzyme inhibition and antimicrobial activity to the coordination chemistry of metal complexes.
Comparative Biological Activity of Trifluoromethylpyridine Isomers
The differential biological activities of trifluoromethylpyridine isomers are evident in various applications, from agrochemicals to potential therapeutics. The demand for trifluoromethylpyridine (TFMP) isomers in the agrochemical industry, for instance, is highest for the β-isomer (3-trifluoromethylpyridine), followed by the α-isomer (2-trifluoromethylpyridine), and then the γ-isomer (4-trifluoromethylpyridine), suggesting that the substitution pattern is crucial for the efficacy of commercial pesticides.[4]
Antimicrobial and Antiviral Activity
The following table summarizes the antiviral activity of a selected trifluoromethylpyridine derivative.
| Compound | Virus | Activity Type | EC50 (µg/mL) | Reference Compound (Ningnanmycin) EC50 (µg/mL) |
| A16 (2-chloro-4-fluorobenzyl derivative of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine) | TMV | Protective | 18.4 | 50.2 |
| CMV | Protective | 347.8 | 359.6 |
Interaction with Biomolecules: A Case Study of Isomeric Zinc Complexes
A direct comparison of the biological effects of trifluoromethylpyridine isomers can be seen in a study of two zinc(II) complexes synthesized with isomeric ligands: 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc).[8] The study revealed that the isomeric nature of the ligands led to different coordination modes, which in turn affected their binding activity with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA).[8]
Complex 1, [Zn(tpc)2(H2O)2], derived from the 3-trifluoromethylpyridine isomer, exhibited a higher binding efficacy towards both BSA and CT-DNA compared to Complex 2, [Zn(tfc)2(H2O)2], derived from the 4-trifluoromethylpyridine isomer.[8] This was attributed to the N, O-chelated five-membered ring structure in Complex 1, which is absent in Complex 2.[8]
The following tables present the quantitative data from the binding studies of the two isomeric zinc complexes.
Table 1: Binding Constants (Kb) and Number of Binding Sites (n) for the Interaction of Isomeric Zinc Complexes with BSA
| Complex | Kb (L mol⁻¹) | n |
| Complex 1 ([Zn(tpc)2(H2O)2]) | 1.85 x 10⁵ | 1.06 |
| Complex 2 ([Zn(tfc)2(H2O)2]) | 1.21 x 10⁵ | 1.02 |
Table 2: Binding Constants (Kb) for the Interaction of Isomeric Zinc Complexes with CT-DNA
| Complex | Kb (L mol⁻¹) |
| Complex 1 ([Zn(tpc)2(H2O)2]) | 2.15 x 10⁴ |
| Complex 2 ([Zn(tfc)2(H2O)2]) | 1.53 x 10⁴ |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity Assay (Half-Leaf Method) for TMV
This method is employed to assess the protective, curative, and inactivation activity of compounds against TMV.
-
Virus Inoculation: The upper leaves of Nicotiana tabacum L. plants are dusted with carborundum and then inoculated with a suspension of TMV.
-
Compound Application:
-
Protective Activity: The test compound solution is smeared on the left side of the leaves, and a solvent control is applied to the right side. After 24 hours, the entire leaf is inoculated with the virus.
-
Curative Activity: The leaves are first inoculated with the virus. After 2-3 days, the test compound is applied to the left side of the leaves, and a solvent control to the right.
-
Inactivation Activity: The test compound is mixed with the virus suspension before being applied to the left side of the leaves, with a mixture of the virus and solvent applied to the right.
-
-
Lesion Counting: The number of local lesions is counted 3-4 days after inoculation. The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is calculated from the inhibition rates at various compound concentrations.[9]
BSA and CT-DNA Binding Studies
Fluorescence spectroscopy is utilized to investigate the interaction of compounds with BSA and CT-DNA.
-
BSA Binding:
-
A solution of BSA in Tris-HCl buffer (pH 7.4) is prepared.
-
The fluorescence emission spectra of the BSA solution are recorded upon successive additions of the test compound.
-
The quenching of BSA fluorescence is analyzed using the Stern-Volmer equation to determine the binding constant (Kb) and the number of binding sites (n).
-
-
CT-DNA Binding:
-
An ethidium bromide (EB)-DNA complex is prepared in Tris-HCl buffer.
-
The fluorescence of the EB-DNA complex is measured with increasing concentrations of the test compound.
-
The quenching of fluorescence indicates the displacement of EB from the DNA, suggesting an intercalative binding mode. The binding constant is calculated from the fluorescence quenching data.
-
Visualizing Isomeric Effects and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and processes discussed.
Caption: Isomeric position of the -CF3 group dictates the structure-activity relationship (SAR).
Caption: Experimental workflow for determining DNA binding activity.
Caption: Differential binding of isomeric zinc complexes to BSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides [ouci.dntb.gov.ua]
- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
A Senior Application Scientist's Guide to the Reaction Products of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, fluorinated pyridines serve as indispensable building blocks. Their unique electronic properties often impart enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients. Among these, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine stands out as a highly versatile scaffold, primed for derivatization through nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth characterization of the expected reaction products of this compound with common classes of nucleophiles. Drawing upon established principles of reactivity for polyfluorinated pyridines, we offer a comparative analysis of reaction pathways, product profiles, and the underlying mechanistic rationale to empower researchers in their synthetic strategies.
The Reactive Landscape of this compound
The reactivity of this compound is dominated by its electron-deficient nature, a consequence of the cumulative electron-withdrawing effects of the ring nitrogen, the three fluorine atoms, and the potent trifluoromethyl group at the 4-position. This pronounced electrophilicity makes the pyridine ring highly susceptible to attack by nucleophiles.
The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). The regioselectivity of this reaction is dictated by the ability of the pyridine nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex. Consequently, nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6).[1][2] In the case of this compound, the C2 and C6 positions are the most activated sites for substitution. The fluorine atom at the C3 position is significantly less prone to displacement due to the lack of resonance stabilization for an attack at this position.
Comparative Analysis of Reaction Products with N-, O-, and S-Nucleophiles
The choice of nucleophile is a critical determinant of the resulting product's structure and properties. Here, we compare the expected outcomes for reactions with common nitrogen, oxygen, and sulfur nucleophiles.
Reactions with N-Nucleophiles (Amines)
The synthesis of aminopyridines is a cornerstone of many drug discovery programs. The reaction of this compound with primary and secondary amines is expected to proceed readily, yielding valuable intermediates.
Expected Products and Regioselectivity:
-
Mono-substitution: The reaction with one equivalent of an amine will predominantly yield a mixture of 2-amino and 6-amino substituted products. Due to the electronic similarities of the C2 and C6 positions, achieving high regioselectivity for mono-substitution can be challenging without the use of directing groups or specialized reaction conditions.
-
Di-substitution: With an excess of the amine and more forcing conditions (higher temperatures), di-substitution at both the C2 and C6 positions is anticipated, leading to the formation of 2,6-diamino-3-fluoro-4-(trifluoromethyl)pyridine.
Supporting Experimental Data (Analogous Systems):
| Nucleophile (Example) | Expected Major Product(s) | Typical Reaction Conditions (based on analogs) | Predicted Yield | Reference (Analogous Reactions) |
| Ammonia | 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine & 6-Amino-2,3-difluoro-4-(trifluoromethyl)pyridine | THF/Water, 150°C, Autoclave | Good to Excellent | [3][4] |
| Primary/Secondary Amine | 2-(Alkyl/Aryl)amino-3,6-difluoro-4-(trifluoromethyl)pyridine & 6-(Alkyl/Aryl)amino-2,3-difluoro-4-(trifluoromethyl)pyridine | Reflux in a suitable solvent (e.g., DMF, DMSO) | Good to Excellent | [5] |
| Excess Amine | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | Higher temperatures, prolonged reaction times | Good | [4] |
Experimental Workflow: Synthesis of an Aminopyridine Derivative
Caption: A typical experimental workflow for the SNAr reaction of this compound with an amine nucleophile.
Reactions with O-Nucleophiles (Alcohols and Phenols)
The introduction of alkoxy or aryloxy moieties can significantly modulate the physicochemical properties of the pyridine core, influencing factors like solubility and lipophilicity.
Expected Products and Regioselectivity:
The reaction with alkoxides or phenoxides is expected to follow a similar regiochemical pattern to that of amines, with substitution occurring at the C2 and C6 positions. The reactivity of the nucleophile will be a key factor, with stronger nucleophiles (e.g., sodium methoxide) reacting more readily than their less basic counterparts.
Supporting Experimental Data (Analogous Systems):
The synthesis of 4-alkoxypyridines from 4-chloropyridine hydrochloride and various alcohols in the presence of a base like NaOH in DMSO is a well-established procedure.[6] While the starting material differs, the principle of nucleophilic substitution of a halogen on the pyridine ring by an oxygen nucleophile is directly comparable. Studies on pentafluoropyridine have also shown that under mildly basic conditions, nucleophilic attack by hydroxybenzaldehydes occurs at the C4 position, but under harsher conditions, substitution at the C2 and C6 positions is observed.[7]
| Nucleophile (Example) | Expected Major Product(s) | Typical Reaction Conditions (based on analogs) | Predicted Yield | Reference (Analogous Reactions) |
| Sodium Methoxide | 2-Methoxy-3,6-difluoro-4-(trifluoromethyl)pyridine & 6-Methoxy-2,3-difluoro-4-(trifluoromethyl)pyridine | Methanol, Reflux | Good | [2] |
| Phenol + Base (e.g., K₂CO₃) | 2-Phenoxy-3,6-difluoro-4-(trifluoromethyl)pyridine & 6-Phenoxy-2,3-difluoro-4-(trifluoromethyl)pyridine | DMF or DMSO, Elevated Temperature | Moderate to Good | [7] |
Mechanistic Insight: SNAr with an O-Nucleophile
Caption: The two-step addition-elimination mechanism of the SNAr reaction with an alkoxide nucleophile.
Reactions with S-Nucleophiles (Thiols)
Thioether-substituted pyridines are of growing interest in medicinal chemistry due to their unique metabolic profiles and potential for further functionalization.
Expected Products and Regioselectivity:
Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and are expected to react efficiently with this compound. The regioselectivity will again favor the C2 and C6 positions. Given the high nucleophilicity of thiolates, these reactions may proceed under milder conditions compared to their oxygen counterparts.
Supporting Experimental Data (Analogous Systems):
Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles have been reported, demonstrating the feasibility of these transformations.[8] Furthermore, the synthesis of various thiopyridines and their derivatives is a well-documented area of research.[9][10]
| Nucleophile (Example) | Expected Major Product(s) | Typical Reaction Conditions (based on analogs) | Predicted Yield | Reference (Analogous Reactions) |
| Sodium Thiomethoxide | 2-(Methylthio)-3,6-difluoro-4-(trifluoromethyl)pyridine & 6-(Methylthio)-2,3-difluoro-4-(trifluoromethyl)pyridine | Methanol or DMF, Room Temperature to Mild Heating | Excellent | [8] |
| Thiophenol + Base (e.g., Et₃N) | 2-(Phenylthio)-3,6-difluoro-4-(trifluoromethyl)pyridine & 6-(Phenylthio)-2,3-difluoro-4-(trifluoromethyl)pyridine | Aprotic Solvent (e.g., CH₃CN), Room Temperature | Excellent | [8] |
Comparison of Nucleophile Reactivity
The reactivity of the nucleophiles towards this compound is expected to follow the general trend:
S-Nucleophiles > N-Nucleophiles > O-Nucleophiles
This trend is primarily governed by the nucleophilicity and basicity of the attacking species. Thiolates are generally more nucleophilic than amines, which are in turn more nucleophilic than alkoxides or phenoxides of similar steric bulk. This hierarchy allows for a degree of selective substitution. For instance, in a molecule containing both an alcohol and a thiol, the thiol is expected to react preferentially.
Conclusion and Future Outlook
This compound is a highly valuable and reactive building block for the synthesis of a diverse array of functionalized pyridines. Its reaction products, primarily formed through nucleophilic aromatic substitution at the C2 and C6 positions, are of significant interest to the pharmaceutical and agrochemical industries.
This guide provides a predictive framework for the characterization of these reaction products based on the established reactivity of analogous polyfluorinated pyridines. While direct experimental data for the title compound is limited, the principles outlined herein offer a robust starting point for synthetic planning and optimization. Further research into the precise reaction kinetics and the development of regioselective substitution methods will undoubtedly unlock the full potential of this versatile scaffold.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Reactivity of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: A DFT-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine, a molecule of significant interest in medicinal and agrochemical research. Due to the limited availability of direct Density Functional Theory (DFT) calculation data for this specific compound in publicly accessible literature, this guide draws upon DFT studies of closely related polyfluorinated and trifluoromethyl-substituted pyridines to infer its reactivity profile. The principles of nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds, will be the primary focus.
The presence of multiple fluorine atoms and a strongly electron-withdrawing trifluoromethyl group significantly activates the pyridine ring towards nucleophilic attack.[1] The nitrogen heteroatom further enhances this effect, making polyfluorinated pyridines highly susceptible to SNAr reactions.[1]
Comparison of Reactivity with Alternative Pyridine Derivatives
The reactivity of this compound can be benchmarked against other well-studied fluorinated pyridines. The primary factor governing regioselectivity in SNAr reactions on polyfluorinated pyridines is the position of attack relative to the nitrogen atom and the activating/deactivating effects of the substituents.
Based on established principles, the trifluoromethyl group is a powerful activating group for nucleophilic aromatic substitution.[2] Fluorine atoms also activate the ring towards nucleophilic attack. In pentafluoropyridine, the established order of reactivity for nucleophilic attack is position 4 (para) > position 2 (ortho) > position 3 (meta).[1]
Table 1: Predicted Reactivity and Regioselectivity of Fluorinated Pyridines in Nucleophilic Aromatic Substitution
| Compound | Most Reactive Position for Nucleophilic Attack | Rationale |
| This compound | Position 4 (para to Nitrogen) | The C-4 position is para to the ring nitrogen and bears the highly activating trifluoromethyl group, making it the most likely site for nucleophilic attack. The fluorine atoms at positions 2 and 6 also contribute to the overall activation of the ring. |
| Pentafluoropyridine | Position 4 (para to Nitrogen) | This position is most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the fluorine atoms and the ring nitrogen.[1] |
| 2,3,5,6-Tetrafluoropyridine | Positions 2 and 6 (ortho to Nitrogen) | In the absence of a substituent at the 4-position, the ortho positions are the most activated sites for nucleophilic attack. |
| 2-Fluoro- and 2-Chloropyridines | Position 2 | The halogen at the 2-position is readily displaced by nucleophiles. The fluorinated analogue reacts significantly faster than the chlorinated one.[2] |
Experimental and Computational Protocols
The insights into the reactivity of fluorinated pyridines are derived from a combination of experimental studies and DFT calculations. While specific experimental protocols for this compound are not detailed in the searched literature, the general methodologies for studying SNAr reactions and performing DFT calculations on related systems are well-established.
Table 2: Summary of DFT Methodologies for Reactivity Studies of Substituted Pyridines
| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |
| Solvent Effects on 3-Halo-pyridines | B3LYP | 6-311++G(d,p) | Calculated HOMO-LUMO energies and vibrational frequencies to assess chemical reactivity in different solvent environments. | [3] |
| NLO Properties of 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP, HSEH1PBE | 6–311+G(d, p) | Determined molecular geometry, dipole moment, and hyperpolarizability, indicating the influence of the trifluoromethyl group on electronic properties. | [4] |
| Valence Isomers of Pyridine | HF, MP2, CCSD(T), B3LYP | Not specified | Investigated the equilibrium geometries and relative stabilities of various pyridine isomers. | [5] |
| Mechanism of SNAr Reactions | Not specified | Not specified | Computational analyses suggest that many SNAr reactions on heterocycles likely proceed through concerted mechanisms rather than stepwise pathways. | [6][7] |
Visualizing Reaction Pathways and Computational Workflows
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Polyfluorinated Pyridine
Caption: A simplified representation of the two-step addition-elimination mechanism for SNAr on a polyfluorinated pyridine.
Diagram 2: A General Workflow for DFT-Based Reactivity Analysis
Caption: A typical workflow for investigating chemical reactivity using Density Functional Theory calculations.
Conclusion
Future computational studies employing DFT are warranted to provide precise quantitative data on the activation energies and reaction thermodynamics for various nucleophilic substitution reactions on this molecule. Such studies would be invaluable for guiding synthetic efforts and optimizing reaction conditions for the development of novel pharmaceuticals and agrochemicals.
References
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journaleras.com [journaleras.com]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine-derived agrochemicals
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective agrochemicals is a continuous endeavor in agricultural science. Among the vast array of synthetic compounds, those derived from a trifluoromethylpyridine backbone have shown significant promise as herbicides. This guide provides a comparative analysis of the efficacy of two prominent agrochemicals in this class, Penoxsulam and Pyroxsulam, against alternative herbicides. The information is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to Trifluoromethylpyridine-Derived Herbicides
Trifluoromethylpyridine-containing agrochemicals represent a significant class of molecules used in crop protection.[1][2][3] The inclusion of a trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds. Penoxsulam and Pyroxsulam are two such herbicides that have been successfully commercialized for broad-spectrum weed control in various crops.[4][5] Both compounds act as inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants, leading to weed growth inhibition and death.[6][7][8][9][10]
Comparative Efficacy of Penoxsulam
Penoxsulam is widely used for post-emergence control of a variety of weeds, particularly in rice cultivation.[11][12] Its efficacy has been evaluated in numerous field trials against other commonly used herbicides.
Quantitative Data Summary: Penoxsulam vs. Alternatives in Transplanted Rice
The following table summarizes the comparative performance of Penoxsulam against Butachlor, a conventional herbicide used in rice paddies. The data is a synthesis of findings from multiple studies.
| Herbicide Treatment | Application Rate (g/ha) | Weed Control Efficiency (%) | Rice Grain Yield (t/ha) | Phytotoxicity | Reference |
| Penoxsulam | 22.5 - 25 | 85 - 90 | 5.04 - 7.95 | Minimal to none observed | [13][14][15] |
| Butachlor | 1500 | 72 | ~13% less than Penoxsulam | Generally safe | [13] |
| Hand Weeding | N/A | 76 | Similar to Butachlor | N/A | [13] |
| Weedy Check | N/A | 0 | ~104% less than Penoxsulam | N/A | [13] |
Key Findings:
-
Penoxsulam consistently demonstrates superior weed control efficiency compared to Butachlor.[13]
-
Fields treated with Penoxsulam show a significant increase in rice grain yield over those treated with Butachlor and unweeded plots.[13][14]
-
Penoxsulam exhibits good crop safety with minimal phytotoxicity observed in rice.[15]
Comparative Efficacy of Pyroxsulam
Pyroxsulam is another potent ALS inhibitor used for the control of grass and broadleaf weeds, primarily in cereal crops like wheat.[7][16][17]
Quantitative Data Summary: Pyroxsulam for Weed Control in Wheat
The table below presents data on the efficacy of Pyroxsulam, often in combination with other active ingredients, for weed control in wheat.
| Herbicide Treatment | Application Rate (g/ha) | Target Weeds | Weed Control (%) | Crop | Reference |
| Pyroxsulam | 9 - 18.75 | Annual grasses (Avena spp., Bromus spp.), Broadleaf weeds (Galium aparine, Stellaria media) | Broad-spectrum control | Wheat, Rye, Triticale | [9] |
| Pyroxsulam + Sulfosulfuron | 15+15 to 18+18 | Phalaris minor (ALS susceptible), Broadleaf weeds | >95% for P. minor, 100% for most broadleaf weeds | Wheat | [18] |
| Mesosulfuron + Iodosulfuron | 14.4 | Phalaris minor (ALS susceptible), Broadleaf weeds | Similar to Pyroxsulam + Sulfosulfuron | Wheat | [18] |
| Sulfosulfuron | 25 | Broadleaf weeds | Inferior to Pyroxsulam + Sulfosulfuron | Wheat | [18] |
Key Findings:
-
Pyroxsulam provides effective control over a broad spectrum of both grass and broadleaf weeds in cereal crops.[9][16]
-
The combination of Pyroxsulam and Sulfosulfuron offers a synergistic effect, providing excellent control of key weeds in wheat, comparable or superior to other commercial standards.[18]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are representative protocols for evaluating herbicide efficacy.
General Field Trial Protocol for Herbicide Evaluation
-
Experimental Design: Field experiments are typically laid out in a randomized complete block design (RCBD) with multiple replications (usually three to four) for each treatment.
-
Plot Size: The size of individual plots is kept uniform, for instance, 5.0 m x 4.0 m.[15]
-
Crop and Weed Seeding: The desired crop (e.g., rice, wheat) is sown at a standard seed rate. In some studies, seeds of dominant weed species are also sown to ensure uniform weed pressure.
-
Herbicide Application: Herbicides are applied at specified rates and growth stages of the crop and weeds (e.g., pre-emergence or post-emergence). Application is typically done using a calibrated knapsack sprayer with a specific nozzle type (e.g., flat fan) to ensure uniform coverage.[15]
-
Data Collection:
-
Weed Density and Biomass: Weed counts and dry weight are recorded from randomly placed quadrats within each plot at different intervals after treatment.
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or dry matter in the control plot and WPT is the weed population or dry matter in the treated plot.
-
Crop Yield: The grain yield from the net plot area is harvested, dried, and weighed.
-
Phytotoxicity: Visual assessment of crop injury is conducted at regular intervals after herbicide application, rated on a scale of 0 (no injury) to 100 (complete plant death).
-
-
Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Mechanism of Action and Signaling Pathway
As ALS inhibitors, both Penoxsulam and Pyroxsulam disrupt the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants. This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in the death of the weed.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. AU2012229934A1 - Synergistic herbicidal composition containing penoxsulam and pyroxsulam - Google Patents [patents.google.com]
- 6. agrobaseapp.com [agrobaseapp.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. plantaanalytica.com [plantaanalytica.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Post-Emergence Water-Dispersal Application Provides Equal Herbicidal Activity against Echinochloa crus-galli and Rice Safety as Foliar Spraying of Penoxsulam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mafes.msstate.edu [mafes.msstate.edu]
- 12. isws.org.in [isws.org.in]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. isws.org.in [isws.org.in]
- 15. isws.org.in [isws.org.in]
- 16. corteva.com [corteva.com]
- 17. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to the Reactivity of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine in nucleophilic aromatic substitution (SNAr) reactions. Due to the limited availability of direct mechanistic studies on this specific compound, this guide draws upon established principles of SNAr on polyfluorinated pyridines and data from analogous compounds to offer a comprehensive overview for researchers in organic synthesis and drug discovery.
Introduction to Reactivity
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of strongly electron-withdrawing substituents such as fluorine atoms and the trifluoromethyl group (-CF3). In this compound, the cumulative electron-withdrawing effect of these substituents renders the pyridine core highly electrophilic and susceptible to nucleophilic aromatic substitution.
The general mechanism for SNAr reactions on fluoropyridines is a two-step addition-elimination process. The initial, and typically rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom bearing a fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored through the expulsion of a fluoride ion.[1]
Regioselectivity of Nucleophilic Attack
In polyfluorinated pyridines, nucleophilic attack generally occurs at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In the case of this compound, the 4-position is occupied by a trifluoromethyl group, which is not a viable leaving group in SNAr reactions. Therefore, nucleophilic attack is anticipated to occur selectively at the 2- or 6-position.
Studies on structurally similar compounds, such as 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines, have shown that nucleophilic substitution with N- and O-nucleophiles occurs exclusively at the 2-position.[2] By analogy, it is highly probable that this compound will also undergo substitution primarily at the 2- and/or 6-positions.
Comparative Reactivity
The presence of an additional electron-withdrawing group, such as a trifluoromethyl or nitro group, further enhances the reactivity of halopyridines in SNAr reactions, often making them comparable in reactivity to highly activated pyrimidines.[3]
Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions
The following table summarizes the expected outcomes and general conditions for SNAr reactions of this compound with various classes of nucleophiles, based on data from analogous polyfluorinated pyridines.
| Nucleophile Class | Representative Nucleophile | Expected Product(s) | General Reaction Conditions |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | 2-Methoxy-3,6-difluoro-4-(trifluoromethyl)pyridine and/or 6-Methoxy-2,3-difluoro-4-(trifluoromethyl)pyridine | Methanol, Room Temperature to Reflux |
| N-Nucleophiles | Morpholine | 4-(3,6-Difluoro-4-(trifluoromethyl)pyridin-2-yl)morpholine and/or 4-(2,3-Difluoro-4-(trifluoromethyl)pyridin-6-yl)morpholine | Polar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K₂CO₃, Et₃N), Elevated Temperature |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3,6-difluoro-4-(trifluoromethyl)pyridine and/or 6-(Phenylthio)-2,3-difluoro-4-(trifluoromethyl)pyridine | Polar aprotic solvent (e.g., DMF), Room Temperature |
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a fluoropyridine, which can be adapted for this compound.
Reaction with an Amine Nucleophile (e.g., Morpholine):
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add a suitable anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add the amine nucleophile (e.g., morpholine, 1.2 equivalents) followed by a base (e.g., potassium carbonate, 2.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyridine.[1]
Visualizations
Reaction Mechanism
Caption: General mechanism of SNAr on this compound.
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from safety data sheets of structurally similar fluorinated pyridine compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is expected to be flammable, toxic, and an irritant.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety glasses or face shield. Approved under standards such as NIOSH (US) or EN 166 (EU).[1] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Handle with gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][3] | Prevents skin contact, which can cause irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or in a properly functioning, certified laboratory chemical fume hood.[4][5] If inhalation risk is high, wear a self-contained breathing apparatus.[1][3] | Avoids inhalation of vapors, which may be harmful and cause respiratory irritation.[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[4] | Minimizes the risk of accidental skin contact. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : For large spills, immediately evacuate the area and ensure adequate ventilation.[3]
-
Remove Ignition Sources : As a flammable substance, all sources of ignition (e.g., open flames, sparks, hot surfaces) must be removed from the vicinity.[1][4]
-
Containment : Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[4][5]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Environmental Protection : Prevent the spilled material from entering drains, sewers, or waterways.[1][3]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, cleaning supplies) in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Ensure the container is tightly sealed to prevent leakage or evaporation.[1][4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
-
Engage a Licensed Disposal Company :
-
Contact a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Incineration :
-
The preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1] This method is effective for the complete destruction of fluorinated organic compounds.
-
-
Regulatory Compliance :
-
All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations governing hazardous waste.[6]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
